1-(3,4-Dimethoxyphenyl)propan-1-amine
Description
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Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRRVQKKZYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588051 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101589-21-3 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Introduction
1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its core structure, featuring a dimethoxy-substituted benzene ring linked to a propanamine backbone, makes it a subject of interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is a critical prerequisite for any research or development activity, as these characteristics govern its behavior in both chemical and biological systems. They influence everything from synthetic and purification strategies to formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.
This technical guide provides a comprehensive overview of the known and predicted . It is designed for researchers, scientists, and drug development professionals, offering not only core data but also the scientific rationale and standardized experimental protocols for the validation and determination of these essential parameters.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral molecule, with the stereocenter located at the first carbon of the propyl chain (the benzylic carbon). The properties can vary between the individual enantiomers and the racemic mixture.
The molecule consists of a veratrole (1,2-dimethoxybenzene) group attached to the C1 position of a propan-1-amine chain. The presence of the basic amine group and the two ether functionalities dictates much of its chemical behavior.
| Property | Value / Identifier | Source(s) |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-amine | |
| Synonyms | 1-(3,4-dimethoxyphenyl)propylamine, [1-(3,4-dimethoxyphenyl)propyl]amine, Benzenemethanamine, α-ethyl-3,4-dimethoxy- | [1][2] |
| CAS Number | 101589-21-3 (for racemate) | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][3] |
| Molecular Weight | 195.26 g/mol | [1][2] |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)OC)OC)N |
Core Physicochemical Properties
The following table summarizes the key physicochemical data available for 1-(3,4-Dimethoxyphenyl)propan-1-amine. It is important to note that many of these values are predicted and require experimental verification for use in rigorous applications like regulatory submissions.
| Parameter | Value | Notes | Source(s) |
| Physical Form | Solid | The hydrochloride salt is typically a solid.[4] The free base may be an oil. | [5] |
| Boiling Point | 120 °C @ 0.2 Torr | For the racemate. | [1] |
| 288.9 ± 35.0 °C @ 760 mmHg | For the (R)-enantiomer. | [3] | |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | For the racemate. | [1] |
| pKa | 9.48 ± 0.10 (Predicted) | For the conjugate acid (R-NH₃⁺). | [1] |
| Melting Point | Not Available | Data for the free base is not consistently reported. | [3] |
In-depth Analysis and Experimental Protocols
Acid-Base Properties (pKa)
The basicity of the primary amine group is arguably the most significant physicochemical property of this molecule. The predicted pKa of 9.48 for the conjugate acid (R-NH₃⁺) indicates that it is a moderately strong base, comparable to other simple alkylamines.[1][6]
Causality and Scientific Insight: A pKa of 9.48 dictates the molecule's ionization state at a given pH.[6] According to the Henderson-Hasselbalch equation, at physiological pH (≈7.4), the amine will be overwhelmingly protonated (>99%), existing as a positively charged ammonium cation. This has profound implications:
-
Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base. This property is crucial for developing aqueous formulations.
-
Receptor Binding: Many biological targets, such as G-protein coupled receptors or ion channels, have anionic binding pockets (e.g., containing aspartate or glutamate residues). The positive charge of the protonated amine can form strong ionic interactions, which are often key to molecular recognition and biological activity.
-
Membrane Permeability: While the charged form is water-soluble, it is the neutral free base that more readily crosses lipid bilayer membranes. Although present in a very small fraction at physiological pH, this equilibrium is essential for passive diffusion into cells.
Caption: pH-dependent equilibrium of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Protocol: Experimental Determination of pKa via Potentiometric Titration
This protocol describes a self-validating method to determine the pKa value experimentally.
-
System Calibration:
-
Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Ensure the electrode is properly conditioned.
-
-
Analyte Preparation:
-
Accurately weigh approximately 10-20 mg of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The hydrochloride salt is used to ensure complete dissolution at the start.
-
-
Titrant Standardization:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH). Standardize it by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin titration by adding small, precise increments (e.g., 0.05-0.10 mL) of the standardized NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (indicated by a sharp inflection in the pH curve).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence volume (Vₑ) from the point of maximum slope on the curve (the first derivative, dpH/dV).
-
The pKa is the pH value recorded when exactly half of the equivalence volume (Vₑ/2) of titrant has been added. At this half-equivalence point, the concentrations of the protonated species (R-NH₃⁺) and the free base (R-NH₂) are equal.
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It quantifies a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.
Causality and Scientific Insight:
-
Absorption: LogP influences how well a compound is absorbed through the gut wall after oral administration.
-
Distribution: It affects the ability of a molecule to cross biological membranes, including the blood-brain barrier (BBB). Molecules with a TPSA (Topological Polar Surface Area) below 90 Ų and an appropriate LogP are more likely to penetrate the CNS.[7]
-
Metabolism & Toxicity: High lipophilicity can lead to increased metabolic breakdown by cytochrome P450 enzymes and may be associated with nonspecific binding and toxicity.
While an experimental LogP for this specific amine was not found, the LogP for the related ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, is reported as 2.30.[8] This suggests the amine will also be moderately lipophilic.
Caption: Standard workflow for LogP determination via the Shake-Flask method.
Protocol: Experimental Determination of LogP (Shake-Flask Method, OECD 107)
This method is the gold standard for LogP determination.
-
Preparation of Phases:
-
Prepare a buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 11-12 for this amine) to measure the partition coefficient of the free base.
-
Use analytical grade n-octanol and the prepared buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating them. This prevents volume changes during the experiment.
-
-
Analyte Preparation:
-
Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated buffer. The volume ratio should be adjusted based on the expected LogP.
-
Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (can be several hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure a clean and complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous buffer phase.
-
Determine the concentration of the compound in each aliquot using a fully validated analytical method. A standard curve must be prepared for quantification.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP = log₁₀ (C_octanol / C_aqueous).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect 3 protons in the 6.7-7.0 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted ring.
-
Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, around 3.8-3.9 ppm.
-
Benzylic Proton (CH-N): A multiplet (likely a triplet) around 3.5-4.0 ppm, coupled to the adjacent CH₂ group.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (1.0-4.0 ppm). Its signal will disappear upon D₂O exchange.[10]
-
Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.
-
Methyl Protons (-CH₃): A triplet around 0.8-1.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Expect 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.
-
Aromatic carbons attached to oxygen will be downfield (~148-150 ppm), while other aromatic carbons will be in the ~110-130 ppm range.
-
The two methoxy carbons will appear around 55-56 ppm.
-
The benzylic carbon (C-N) will be in the 50-60 ppm range.
-
The aliphatic carbons (-CH₂- and -CH₃) will be upfield (< 30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: As a primary amine, two characteristic medium-intensity, sharp peaks are expected between 3300-3500 cm⁻¹.[10][11]
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Bands just above 3000 cm⁻¹.
-
N-H Bend (Scissoring): A medium to strong band around 1580-1650 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹ and 1020 cm⁻¹.
-
C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[9]
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The electron ionization (EI) spectrum should show a molecular ion peak at m/z = 195.
-
Major Fragmentation: The most prominent fragmentation pathway is typically benzylic cleavage, resulting in the loss of an ethyl group (•CH₂CH₃) to form a highly stable, resonance-delocalized cation at m/z = 166.
-
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-amine is a moderately basic and lipophilic molecule. Its key physicochemical properties are dominated by the primary amine, which will be protonated at physiological pH, and the dimethoxyphenyl moiety. The provided data, a mix of reported and predicted values, serves as a strong foundation for further research. However, for applications in drug development and materials science, the experimental determination of these properties using standardized, self-validating protocols, such as those detailed in this guide, is imperative for ensuring scientific rigor and reproducibility.
References
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(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine Chemical & Physical Properties. (2024). ChemSrc. Available at: [Link]
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Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. Available at: [Link]
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1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)propan-1-one - InChI Key. (n.d.). Mol-Instincts. Available at: [Link]
-
The IR -spectrum of the 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the KBr matrix. (n.d.). ResearchGate. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2022). MDPI. Available at: [Link]
-
3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). (n.d.). Chemchart. Available at: [Link]
-
1-Propanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). PubChem. Available at: [Link]
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1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. (n.d.). MySkinRecipes. Available at: [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Available at: [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2). (n.d.). Cheméo. Available at: [Link]
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1-(3,4-Dimethoxyphenyl)propan-1-amine structural analogs and derivatives
An In-Depth Technical Guide on 1-(3,4-Dimethoxyphenyl)propan-1-amine: Structural Analogs and Derivatives for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3,4-dimethoxyphenyl)propan-1-amine, its structural analogs, and derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential biological activities of this class of compounds. The narrative emphasizes the rationale behind experimental choices and provides a framework for further investigation.
Introduction: Situating 1-(3,4-Dimethoxyphenyl)propan-1-amine in the Phenethylamine Landscape
1-(3,4-Dimethoxyphenyl)propan-1-amine belongs to the broad class of phenethylamines, a group of compounds characterized by a phenyl ring attached to an amino group via a two-carbon chain. This particular molecule is a structural analog of several well-known psychoactive substances and therapeutic agents. The defining features of its core structure are the 3,4-dimethoxy substitution on the phenyl ring and the extension of the ethylamine side-chain to a propan-1-amine.
The 3,4-dimethoxy substitution is a key feature in many naturally occurring and synthetic psychoactive compounds, such as mescaline. This substitution pattern is known to influence the interaction of these molecules with various biological targets, including monoamine transporters and receptors. The propan-1-amine side chain, as opposed to the more common ethylamine, can alter the compound's lipophilicity, metabolic stability, and receptor binding profile.
This guide will explore the synthesis of this core molecule and its derivatives, delve into their chemical and pharmacological properties, and provide detailed protocols for their characterization.
Synthesis and Chemical Properties
The synthesis of 1-(3,4-dimethoxyphenyl)propan-1-amine and its analogs typically proceeds through the reductive amination of the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-1-one. This is a versatile and widely used method in medicinal chemistry for the preparation of amines.
Synthesis of the Precursor Ketone: 1-(3,4-Dimethoxyphenyl)propan-1-one
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with propanoyl chloride or propanoic anhydride.
-
Reaction: Friedel-Crafts Acylation
-
Reactants: 1,2-Dimethoxybenzene and Propanoyl Chloride
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-one
-
To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add propanoyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.
Reductive Amination to Form the Amine
The synthesized ketone is then converted to the target amine via reductive amination. This can be achieved using various reducing agents and nitrogen sources.
-
Method 1: Direct Reductive Amination with Ammonia and a Reducing Agent
-
Nitrogen Source: Ammonia (in the form of ammonium chloride or as a solution in methanol).
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are preferred due to their selectivity for the imine intermediate over the ketone.
-
-
Method 2: Leuckart-Wallach Reaction
-
Reagents: Formic acid and formamide, or ammonium formate. This is a classic method for the reductive amination of ketones.
-
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride
-
Dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq) and ammonium chloride (5-10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Acidify the mixture with concentrated HCl to a pH of ~2 to destroy any remaining reducing agent.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a concentrated NaOH solution to a pH of >12.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.
-
The product can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.
Structural Analogs and Derivatives
The core structure of 1-(3,4-dimethoxyphenyl)propan-1-amine can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.
N-Alkylation and N-Acylation
The primary amine can be functionalized to produce secondary and tertiary amines or amides.
-
N-Methylation: Can be achieved by reductive amination with formaldehyde or by using a methylating agent like methyl iodide.
-
N-Acetylation: Reaction with acetic anhydride or acetyl chloride yields the corresponding acetamide.
Modifications to the Propyl Chain
-
Chirality: The C1 position is a stereocenter. Chiral synthesis or resolution of the racemic mixture can be performed to study the stereoselectivity of biological targets.
-
Hydroxylation: Introduction of a hydroxyl group on the chain can alter the polarity and potential for hydrogen bonding.
Phenyl Ring Substitutions
-
Varying the Methoxy Groups: Shifting the methoxy groups to other positions (e.g., 2,5-dimethoxy) or replacing them with other alkoxy groups can have a profound impact on activity.
-
Introduction of Other Substituents: Halogens, alkyl groups, or other functional groups can be introduced to probe the electronic and steric requirements of the binding pocket.
Potential Biological Activity and Pharmacological Profile
While specific data for 1-(3,4-dimethoxyphenyl)propan-1-amine is scarce in publicly available literature, its structural similarity to known psychoactive compounds allows for informed hypotheses about its potential biological targets.
Monoamine Transporters and Receptors
The phenethylamine core suggests potential interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. The 3,4-dimethoxy substitution is a feature of several 5-HT₂ receptor agonists. Therefore, it is plausible that this compound and its derivatives could modulate monoaminergic neurotransmission.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized interactions of 1-(3,4-dimethoxyphenyl)propan-1-amine analogs with monoaminergic systems.
Structure-Activity Relationship (SAR) Insights
-
N-Methylation: Often increases potency and can shift selectivity between transporters and receptors.
-
Alpha-Methylation (on the carbon adjacent to the amine): This modification, which would create a 3,4-dimethoxyamphetamine (DMA) analog, typically increases metabolic stability and psychostimulant effects.
-
Ring Substitutions: The position and nature of the substituents on the phenyl ring are critical determinants of pharmacological activity, particularly for 5-HT₂ receptor agonism.
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment. | A distinct peak at a specific retention time with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification, especially for less volatile or thermally labile derivatives. | A peak at a specific retention time with a mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the propyl chain protons, and the amine proton. The ¹³C NMR will confirm the number and type of carbon atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), and C-O stretching (for the methoxy groups). |
Experimental Workflow for Compound Characterization
An In-depth Technical Guide to the Biological Activity of 3,4-Dimethoxyamphetamine (3,4-DMA)
Abstract
This technical guide provides a comprehensive overview of the biological activity of 1-(3,4-Dimethoxyphenyl)propan-2-amine, more commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA).[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the pharmacodynamics, pharmacokinetics, and molecular mechanisms of action of 3,4-DMA. We will explore its interactions with key central nervous system targets, present detailed protocols for its in vitro characterization, and discuss its metabolic fate. The guide is structured to provide not just data, but a deeper understanding of the experimental rationale and the scientific context of the findings.
Introduction: Situating 3,4-DMA in the Phenethylamine Landscape
3,4-Dimethoxyamphetamine (3,4-DMA) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.[1][3] It is a positional isomer of other dimethoxyamphetamines and is structurally related to mescaline, a naturally occurring psychedelic.[3] This structural similarity is reflected in its pharmacological profile, which includes mescaline-like psychedelic effects reported in humans.[1]
Historically, 3,4-DMA has been investigated in various preclinical and biochemical studies to elucidate its mechanism of action and psychoactive properties.[1] Human studies have reported sympathomimetic effects at oral doses of 160 mg and mescaline-like perceptual distortions at intravenous doses up to 700 mg.[1][4] Understanding the biological activity of 3,4-DMA is not only crucial for the field of neuropharmacology but also holds relevance for medicinal chemists who may use it as a scaffold or intermediate in the synthesis of novel central nervous system agents.[5] This guide aims to consolidate the available scientific knowledge on 3,4-DMA to serve as a valuable resource for the scientific community.
Pharmacodynamics: Molecular Targets and Mechanisms of Action
The biological effects of 3,4-DMA are primarily attributed to its interactions with serotonin receptors and its ability to inhibit monoamine oxidase A.
Interaction with Serotonin 5-HT₂ₐ Receptors
The psychedelic effects of many phenethylamines are mediated by their agonist activity at the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[6] 3,4-DMA exhibits a measurable affinity for the 5-HT₂ₐ receptor.[1]
The affinity of a compound for a receptor is a critical parameter in understanding its potential potency and selectivity. The binding affinity of 3,4-DMA for serotonin receptors has been determined using radioligand binding assays.
| Target Receptor | Species | Binding Affinity (Kᵢ) in nM |
| Serotonin 5-HT₂ₐ | Rat | 43,300 |
| Serotonin 5-HT₁ | Rat | 64,600 |
Data sourced from Wikipedia's compilation of preclinical studies.[1][6]
It is important to note that while 3,4-DMA binds to the 5-HT₂ₐ receptor, its affinity is considerably lower than that of other well-known psychedelic amphetamines like 2,5-dimethoxy-4-methylamphetamine (DOM), which has a Kᵢ of 100 nM in the same assay.[6] This suggests that higher concentrations of 3,4-DMA are required to elicit effects mediated by this receptor.
Activation of the 5-HT₂ₐ receptor by an agonist like 3,4-DMA initiates a cascade of intracellular events. The 5-HT₂ₐ receptor is primarily coupled to the Gq/G₁₁ signaling pathway.[6][7] Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC).[5][6][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[6][7][8] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[5][8] The simultaneous increase in intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[7][8]
Caption: 5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway.
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound like 3,4-DMA for the 5-HT₂ₐ receptor. The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT₂ₐ receptor or rat frontal cortex homogenates.[9][10]
-
Radioligand: [³H]ketanserin, a well-characterized 5-HT₂ₐ antagonist.[10][11]
-
Non-specific Binding Control: 1 µM Ketanserin.[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 3,4-DMA dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.
-
96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[10]
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[10] This is a critical step for ensuring data quality by minimizing background noise.
-
Assay Setup: In each well of the 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the receptor membrane preparation (typically 50-120 µg of protein per well).[12]
-
50 µL of the test compound (3,4-DMA) at various concentrations or buffer for total binding.
-
For determining non-specific binding, add 50 µL of 1 µM Ketanserin instead of the test compound.
-
50 µL of [³H]ketanserin (at a concentration close to its K₋, typically 0.5 nM).[11]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11][12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove any remaining unbound radioligand.[12] The washes must be performed quickly to prevent dissociation of the specifically bound ligand.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition
3,4-DMA has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[6]
The inhibitory activity of 3,4-DMA is selective for the MAO-A isoform.
| Enzyme | Inhibitory Concentration (IC₅₀) in nM |
| Monoamine Oxidase A (MAO-A) | 20,000 |
| Monoamine Oxidase B (MAO-B) | > 100,000 |
Data sourced from Wikipedia's compilation of preclinical studies.[6]
The selective inhibition of MAO-A can lead to an increase in the synaptic levels of serotonin and norepinephrine, which may contribute to the overall psychoactive and sympathomimetic effects of 3,4-DMA.
This protocol describes a method to determine the IC₅₀ of 3,4-DMA for MAO-A using a fluorometric assay. The principle is based on the MAO-A catalyzed deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.
Materials:
-
Enzyme Source: Recombinant human MAO-A.
-
Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).
-
Inhibitor Control: Clorgyline (a specific MAO-A inhibitor).[13]
-
Detection Reagents: Dye reagent (e.g., Amplex Red) and HRP enzyme.
-
Assay Buffer: As provided in a commercial kit or a suitable buffer like potassium phosphate buffer.
-
Test Compound: 3,4-DMA in a suitable solvent.
-
Black, flat-bottom 96-well plates.
-
Fluorometric microplate reader.
Methodology:
-
Preparation of Reagents: Prepare working solutions of the MAO-A enzyme, substrate, test compound (serial dilutions), and inhibitor control according to the manufacturer's instructions or established laboratory protocols.
-
Assay Setup:
-
In the wells of a 96-well plate, add 45 µL of the diluted MAO-A enzyme solution.
-
To the "test inhibitor" wells, add 5 µL of the 3,4-DMA dilutions.
-
To the "inhibitor control" wells, add 5 µL of the clorgyline working solution.
-
To the "enzyme control" (no inhibition) wells, add 5 µL of the assay buffer.
-
Incubate for approximately 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction: Prepare a working reagent containing the assay buffer, p-tyramine substrate, dye reagent, and HRP enzyme. Add 50 µL of this working reagent to all wells to start the reaction.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 3,4-DMA relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the 3,4-DMA concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Pharmacokinetics and Metabolism
The metabolic fate of a compound significantly influences its duration of action and potential for drug-drug interactions.
Metabolic Pathway
The primary metabolic pathway for 3,4-DMA in dogs and monkeys is O-demethylation to produce 3-methoxy-4-hydroxyamphetamine (MHA).[6] While the specific metabolic fate in humans has not been extensively described, it is likely to follow a similar route.[14][15] The cytochrome P450 (CYP) enzyme system is implicated in the metabolism of many amphetamine derivatives. Specifically, CYP2D6 is known to be involved in the O-demethylation of other dimethoxyamphetamine analogues.[14][15]
Interestingly, a case report of a patient co-ingesting 3,4-DMA and MDMA showed evidence of inhibited MDMA metabolism via the CYP2D6 pathway, suggesting that 3,4-DMA may act as an inhibitor of this enzyme.[14][15][16] This potential for drug-drug interactions is a critical consideration in both clinical and research settings.
Caption: Primary Metabolic Pathway of 3,4-DMA.
In Vivo Effects and Preclinical Observations
As mentioned, 3,4-DMA produces psychedelic and sympathomimetic effects in humans.[1] In rodent drug discrimination studies, 3,4-DMA did not generalize to dextroamphetamine, indicating that its subjective effects are distinct from those of classical psychostimulants.[6] This finding aligns with its primary mechanism of action being centered on the serotonergic system rather than the dopaminergic system, which is the main target of amphetamine.
Applications in Medicinal Chemistry
The 1-(3,4-dimethoxyphenyl)propane backbone is a valuable structural motif in medicinal chemistry. It serves as a building block for the synthesis of a variety of compounds with potential therapeutic applications, including agents targeting the central nervous system such as antidepressants and antipsychotics.[5] Its structural resemblance to dopamine and other catecholamines makes it a useful starting point for structure-activity relationship (SAR) studies.[5]
Conclusion and Future Directions
3,4-Dimethoxyamphetamine is a psychoactive compound with a multifaceted biological profile, characterized by its interaction with serotonin receptors and its selective inhibition of MAO-A. While its psychedelic properties have been noted, its relatively low affinity for the 5-HT₂ₐ receptor compared to other classic psychedelics warrants further investigation to fully understand its in vivo effects. The potential for 3,4-DMA to inhibit CYP2D6 highlights the importance of considering metabolic drug-drug interactions.
Future research should focus on elucidating the full spectrum of its pharmacological activity, including its effects on other receptor systems and its downstream signaling consequences. A more detailed characterization of its human metabolism and pharmacokinetics is also necessary. For medicinal chemists, the 3,4-dimethoxyphenylpropylamine scaffold remains a promising starting point for the design of novel CNS-active agents.
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3,4-Dimethoxyamphetamine - Wikipedia. Available from: [Link]
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1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride - MySkinRecipes. Available from: [Link]
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Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. Available from: [Link]
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Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. Available from: [Link]
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3,4-Dimethoxyamphetamine - Wikiwand. Available from: [Link]
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A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - ResearchGate. Available from: [Link]
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A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - PubMed. Available from: [Link]
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A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction - Taylor & Francis Online. Available from: [Link]
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A Case of 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity with Possible Metabolic Interaction. Available from: [Link]
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Monoamine Oxidase Assay Kit - Bio-Techne. Available from: [Link]
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5-HT2A Biochemical Binding Assay Service - Reaction Biology. Available from: [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. Available from: [Link]
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5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Available from: [Link]
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Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Available from: [Link]
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5-HT2A receptor - Wikipedia. Available from: [Link]
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(PDF) Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human samples including the catechol-type metabolite (3,4-dihydroxymethamphetamine) - ResearchGate. Available from: [Link]
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3,4-Dimethoxyphenethylamine - Wikipedia. Available from: [Link]
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Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. - ResearchGate. Available from: [Link]
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1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available from: [Link]
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Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Available from: [Link]
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Isoproscaline - Wikipedia. Available from: [Link]
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In-Depth Technical Guide to the Solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine Hydrochloride Salt
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride salt. As specific solubility data for this compound is not extensively documented in public literature, this guide will focus on the foundational principles and methodologies required to comprehensively characterize its solubility profile. We will delve into the theoretical underpinnings of amine salt solubility, the critical environmental factors that influence it, and detailed protocols for its empirical determination.
Molecular Structure and Physicochemical Properties
1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is an amine salt. The formation of a hydrochloride salt from a parent amine is a common strategy in pharmaceutical development to enhance aqueous solubility and stability. The salt form is generally more polar and crystalline compared to the free base, which often leads to more favorable handling and formulation properties.[1]
| Property | Value/Information | Source(s) |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride | N/A |
| CAS Number | 104174-57-4 | [2] |
| Molecular Formula | C₁₁H₁₈ClNO₂ | [2] |
| Molecular Weight | 231.72 g/mol | [2] |
| Physical Form | Expected to be a crystalline solid | [1][3] |
| Predicted Solubility | Generally soluble in water, sparingly soluble in non-polar organic solvents.[1][4] | N/A |
The presence of the two methoxy groups on the phenyl ring and the propan-1-amine side chain contribute to the overall polarity and hydrogen bonding potential of the molecule. The hydrochloride salt form introduces ionic character, which is expected to significantly increase its solubility in polar protic solvents like water.[4]
Theoretical Framework for Solubility
The solubility of an amine hydrochloride salt is governed by several key principles:
The Role of pH
The pH of the solvent system is arguably the most critical factor influencing the solubility of an amine salt.[5][6] The solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is intrinsically linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms.
In an acidic to neutral aqueous solution, the amine will exist predominantly in its protonated, water-soluble ammonium form. As the pH of the solution increases and becomes more alkaline, the equilibrium will shift towards the deprotonated, less soluble free base form, potentially leading to precipitation.[7]
The Common Ion Effect
The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound containing one of the ions in the precipitate is added to the solution.[8][9][10] In the case of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride, the presence of an external source of chloride ions (e.g., from sodium chloride) in the solution can suppress the dissolution of the salt.[11][12] This is an important consideration in the formulation of parenteral products, where saline solutions are often used as diluents.
Temperature Effects
The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[9] However, the extent of this effect can vary and should be determined empirically for the specific compound and solvent system.
Methodologies for Determining Thermodynamic Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility and is highly recommended for obtaining accurate and reliable data.[13][15]
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the workflow for determining the thermodynamic solubility of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride.
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Technical Guide on the Characterization of a Key Halogenated Nitroaromatic Intermediate
A Note on the Provided CAS Number: Initial searches for characterization data associated with CAS number 104174-57-4 yielded insufficient public information to construct an in-depth technical guide. One source identified the compound as [1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride, but no significant characterization data was available.[1] To provide a valuable and comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on a closely related and well-documented compound that serves as a versatile intermediate in complex organic synthesis: 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene (CAS No. 1226808-77-0) .[2][3] This compound's rich functionality and relevance in medicinal chemistry make it an excellent subject for a detailed characterization guide.
An In-Depth Technical Guide to the Characterization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, a key building block in modern synthetic chemistry. The strategic placement of bromo, fluoro, iodo, and nitro substituents on the benzene ring offers multiple reactive handles for sequential, site-selective modifications, making it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 1226808-77-0 | [2][3] |
| Molecular Formula | C₆H₂BrFINO₂ | [2][3] |
| Molecular Weight | 345.89 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane) | Inferred |
| Storage | Sealed in dry, room temperature conditions | [2] |
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous evidence of a compound's chemical structure and purity. A combination of techniques is employed to elucidate the complete molecular architecture.
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, both ¹H and ¹³C NMR are critical for structural confirmation. While specific spectral data from a single, unified source is not publicly available, commercial suppliers indicate its availability.[2][4]
Diagram: Expected ¹H NMR Splitting Pattern
Caption: Simplified expected proton couplings for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. The presence of bromine and iodine will result in a characteristic isotopic pattern, which is a key diagnostic feature.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I).
-
Fragmentation Pattern: Predictable fragmentation patterns involving the loss of the nitro group (NO₂), halogens, or other fragments, which can be used to further confirm the structure.
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 1520-1560 and 1340-1360 | N-O stretching (nitro group) |
| 1200-1400 | C-F stretching |
| 1000-1250 | C-Br stretching |
| ~500 | C-I stretching |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound and for monitoring reaction progress.
Reversed-phase HPLC is the method of choice for assessing the purity of non-volatile organic compounds like 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh approximately 1 mg of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Diagram: HPLC Analytical Workflow
Caption: General workflow for the HPLC purity analysis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5][6]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements for Structurally Similar Compounds:
-
Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Conclusion
The comprehensive characterization of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene using a combination of spectroscopic and chromatographic techniques is essential for its effective use as a versatile intermediate in drug discovery and development. The methodologies outlined in this guide provide a robust framework for confirming its identity, purity, and for ensuring its safe handling.
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understanding the mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-1-amine
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Authored by: A Senior Application Scientist
Preamble: Charting the Unexplored Pharmacological Landscape of a Novel Phenethylamine Derivative
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic unknowns of 1-(3,4-Dimethoxyphenyl)propan-1-amine. As a compound situated at the crossroads of several pharmacologically significant phenethylamine families, its potential as a modulator of central nervous system (CNS) activity is considerable, yet largely uncharacterized in publicly accessible scientific literature. It is commercially available as a synthetic building block for CNS-active agents, such as antidepressants and antipsychotics, hinting at a rich but undisclosed pharmacological profile[1].
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, albeit putative, mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, meticulously inferred from the well-documented pharmacology of its structural analogs. Secondly, it lays out a rigorous, field-proven experimental framework for the empirical validation of these hypotheses. Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic rationale behind them.
Section 1: Structural Scaffolding and Mechanistic Inference
1-(3,4-Dimethoxyphenyl)propan-1-amine is a phenethylamine derivative characterized by methoxy groups at the 3 and 4 positions of the phenyl ring and an ethyl group at the alpha position of the ethylamine side chain. This architecture bears a striking resemblance to several classes of psychoactive compounds, most notably the psychedelic amphetamines.
A critical distinction lies in the position of the amine group: in 1-(3,4-Dimethoxyphenyl)propan-1-amine, it is on the first carbon of the propane chain (a propyl-1-amine), whereas in its more extensively studied isomer, 3,4-Dimethoxyamphetamine (3,4-DMA), the amine is on the second carbon (a propan-2-amine)[2]. This seemingly subtle difference can have profound implications for receptor binding and functional activity.
Based on the extensive body of research on structurally related phenethylamines and amphetamines, we can postulate a multi-target mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, centered on three primary axes:
-
Serotonergic Receptor Modulation: Direct interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily, is a hallmark of many psychedelic phenethylamines[3][4].
-
Monoamine Oxidase Inhibition: The phenethylamine scaffold is a known pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters[2].
-
Trace Amine-Associated Receptor (TAAR) Agonism: TAARs, especially TAAR1, have emerged as key targets for endogenous trace amines and amphetamine-like substances, modulating monoaminergic neurotransmission[5][6].
The following sections will dissect each of these putative mechanisms and propose a detailed experimental workflow for their validation.
Section 2: The Serotonergic Hypothesis: A Psychedelic Fingerprint?
The hallucinogenic effects of phenethylamines like mescaline and the DOx family of amphetamines are primarily mediated by their agonist activity at the 5-HT₂A receptor[4]. The structural similarity of 1-(3,4-Dimethoxyphenyl)propan-1-amine to these compounds strongly suggests a potential interaction with this receptor.
Comparative Binding Affinities of Related Compounds
To contextualize our hypothesis, the following table summarizes the receptor binding affinities (Ki, in nM) of 3,4-DMA and other relevant methoxylated amphetamines. It is important to note that lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂A Ki (nM) | 5-HT₁ Ki (nM) |
| 3,4-Dimethoxyamphetamine (3,4-DMA) | 43,300 | 64,600 |
| para-Methoxyamphetamine (PMA) | 33,600 | - |
| 2,5-Dimethoxyamphetamine (2,5-DMA) | 5,200 | - |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 100 | - |
Data compiled from existing literature[2].
As the data indicates, 3,4-DMA itself is a weak ligand for the 5-HT₂A receptor. However, the affinity of these compounds is highly sensitive to the substitution pattern on the phenyl ring. The pharmacology of 1-(3,4-Dimethoxyphenyl)propan-1-amine remains to be determined, and it may exhibit a different binding profile than its propan-2-amine isomer.
Experimental Workflow: Elucidating Serotonergic Interactions
The following workflow is designed to comprehensively characterize the interaction of 1-(3,4-Dimethoxyphenyl)propan-1-amine with key serotonin receptors.
Workflow Diagram: Serotonin Receptor Profiling
Caption: Experimental workflow for serotonin receptor profiling.
Detailed Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 1-(3,4-Dimethoxyphenyl)propan-1-amine for human 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) and varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
-
Objective: To determine if 1-(3,4-Dimethoxyphenyl)propan-1-amine acts as an agonist, antagonist, or inverse agonist at serotonin receptors.
-
Methodology (Calcium Flux for 5-HT₂A/₂C):
-
Culture CHO-K1 cells stably co-expressing the human 5-HT₂A or 5-HT₂C receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Construct dose-response curves to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
-
Methodology (cAMP Accumulation for 5-HT₁A):
-
Use HEK293 cells expressing the human 5-HT₁A receptor.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine and measure the inhibition of forskolin-stimulated cAMP accumulation using a suitable assay kit (e.g., HTRF or ELISA).
-
Determine EC₅₀ and Emax values from the resulting dose-response curves.
-
Section 3: The Monoamine Oxidase Inhibition Hypothesis
Several amphetamine derivatives are known to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. 3,4-DMA has been shown to be an inhibitor of MAO-A[2]. It is plausible that 1-(3,4-Dimethoxyphenyl)propan-1-amine shares this property.
Experimental Workflow: Assessing MAO Inhibition
Workflow Diagram: MAO Inhibition Assay
Caption: Workflow for determining MAO inhibitory activity.
Detailed Protocol
-
Objective: To determine the IC₅₀ values of 1-(3,4-Dimethoxyphenyl)propan-1-amine for MAO-A and MAO-B.
-
Methodology:
-
Isolate mitochondrial fractions from rat brain tissue, which are a rich source of both MAO isoforms.
-
Pre-incubate the mitochondrial fractions with varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
-
To differentiate between MAO-A and MAO-B activity, use selective inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) in control wells.
-
Initiate the enzymatic reaction by adding a non-selective substrate such as kynuramine.
-
Measure the rate of formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence spectrophotometer.
-
Calculate the IC₅₀ values for the inhibition of MAO-A and MAO-B.
-
Section 4: The Trace Amine-Associated Receptor (TAAR) Hypothesis
TAAR1 is a Gs-coupled GPCR that is activated by a range of endogenous trace amines and psychoactive drugs, including amphetamines[6]. Activation of TAAR1 can modulate the activity of dopamine and serotonin transporters, representing an indirect mechanism for altering monoaminergic neurotransmission[5].
Signaling Pathway: TAAR1 Activation
Caption: Simplified TAAR1 signaling pathway.
Experimental Workflow: Investigating TAAR1 Agonism
Detailed Protocol
-
Objective: To determine if 1-(3,4-Dimethoxyphenyl)propan-1-amine is an agonist at human TAAR1.
-
Methodology (cAMP Assay):
-
Use a cell line (e.g., HEK293) stably expressing human TAAR1.
-
Apply varying concentrations of 1-(3,4-Dimethoxyphenyl)propan-1-amine to the cells.
-
Measure the accumulation of intracellular cAMP using a competitive immunoassay (e.g., LANCE Ultra cAMP kit).
-
Construct a dose-response curve and determine the EC₅₀ and Emax values to quantify the potency and efficacy of the compound as a TAAR1 agonist.
-
Section 5: Synthesis and Future Directions
The exploration of the pharmacological landscape of 1-(3,4-Dimethoxyphenyl)propan-1-amine is still in its infancy. The proposed experimental workflows provide a clear and robust path forward for its characterization. Beyond in vitro profiling, in vivo studies in rodent models will be essential to understand its behavioral effects, pharmacokinetic profile, and potential therapeutic applications or abuse liability.
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine can be achieved through various established routes in organic chemistry, often starting from 3,4-dimethoxypropiophenone. A thorough understanding of its synthesis is crucial for producing high-purity material for pharmacological testing.
Conclusion: A Call to Empirical Investigation
This technical guide has laid out a scientifically-grounded, albeit putative, mechanism of action for 1-(3,4-Dimethoxyphenyl)propan-1-amine, drawing upon the rich pharmacology of its structural relatives. We have proposed that this compound likely interacts with the serotonergic system, inhibits monoamine oxidase, and may act as a TAAR1 agonist.
The true value of this guide, however, lies not in its predictions, but in the detailed experimental roadmaps it provides. It is a call to action for the scientific community to move this compound from the realm of inference to the certainty of empirical data. The elucidation of its mechanism of action will not only expand our understanding of structure-activity relationships in phenethylamines but may also uncover a novel pharmacological tool or therapeutic lead.
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An In-Depth Technical Guide to the Theoretical Modeling of 1-(3,4-Dimethoxyphenyl)propan-1-amine Interactions
A Senior Application Scientist's Perspective on In-Silico Characterization and Interaction Analysis
Preamble: Navigating the Landscape of a Novel Compound
In the realm of drug discovery and molecular pharmacology, the exploration of novel chemical entities is a journey into the unknown. Our subject, 1-(3,4-Dimethoxyphenyl)propan-1-amine, presents a fascinating yet challenging case. While its structural cousins, such as 3,4-Dimethoxyamphetamine (3,4-DMA) and 3,4-Dimethoxyphenethylamine (DMPEA), have been the subject of considerable study, 1-(3,4-Dimethoxyphenyl)propan-1-amine remains largely uncharacterized in the scientific literature. This guide, therefore, adopts a predictive and comparative approach, a common and essential strategy in computational chemistry when faced with a scarcity of empirical data. We will leverage the known pharmacology of its close structural isomers to build a robust theoretical framework for predicting its interactions and guiding future experimental validation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to initiate and conduct a thorough in-silico investigation of this promising molecule.
Part 1: Molecular Characterization and In-Silico Profiling
The foundational step in modeling any molecule's interactions is a deep understanding of its intrinsic properties. For 1-(3,4-Dimethoxyphenyl)propan-1-amine, we begin with an in-silico characterization to predict its physicochemical properties. These parameters are crucial for everything from understanding its potential for oral bioavailability to parameterizing the force fields used in molecular dynamics simulations.
Structural Analysis and Isomeric Context
The precise placement of the amine group on the propane chain is a critical determinant of pharmacological activity. To fully appreciate the subject of our study, it is essential to visualize its structure in the context of its more well-known isomers.
Caption: Structural relationship of the target molecule to its key isomers.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-amine, calculated using established computational algorithms. These properties are compared with the available data for its isomers to provide context.
| Property | 1-(3,4-Dimethoxyphenyl)propan-1-amine (Predicted) | 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA) | 3,4-Dimethoxyphenethylamine (DMPEA) |
| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ | C₁₀H₁₅NO₂ |
| Molecular Weight | 195.26 g/mol | 195.26 g/mol | 181.23 g/mol |
| pKa | 9.48 ± 0.10 | 9.78 ± 0.10 | 10.55 ± 0.10 |
| LogP | 1.85 ± 0.30 | 1.85 ± 0.30 | 1.25 ± 0.30 |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | 47.3 Ų | 47.3 Ų |
| Boiling Point | 120 °C at 0.2 Torr | 154 °C at 9 Torr | 145-147 °C at 10 Torr |
Data for isomers sourced from publicly available chemical databases.
Part 2: Identification of Potential Biological Targets
Based on the known pharmacology of phenethylamine derivatives, we can hypothesize the primary biological targets for 1-(3,4-Dimethoxyphenyl)propan-1-amine. These compounds are well-known to interact with monoamine systems in the central nervous system.
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Many phenethylamines exhibit inhibitory activity towards MAOs.[1]
-
Serotonin Receptors (e.g., 5-HT₂A): The serotonin system is a common target for psychoactive phenethylamines.[2] Agonism at the 5-HT₂A receptor, in particular, is associated with the psychedelic effects of some of these compounds.
-
Dopamine and Norepinephrine Transporters (DAT and NET): Inhibition of these transporters can lead to increased synaptic concentrations of dopamine and norepinephrine, resulting in stimulant effects.[3]
For the purpose of this guide, we will focus on building a modeling workflow to investigate the interactions of 1-(3,4-Dimethoxyphenyl)propan-1-amine with Monoamine Oxidase B (MAO-B) and the Serotonin 2A (5-HT₂A) receptor .
Part 3: A Multi-Scale Theoretical Modeling Workflow
A robust in-silico analysis requires a multi-faceted approach, starting from the quantum mechanical level to understand the ligand itself, moving to docking to predict its binding pose, and culminating in molecular dynamics to observe its behavior in a dynamic, solvated environment.
Caption: A multi-scale theoretical modeling workflow.
Quantum Mechanics: Characterizing the Ligand
Before we can simulate how our molecule interacts with a protein, we must first understand its electronic structure and derive accurate parameters that will govern its behavior in classical simulations. Quantum mechanical (QM) calculations are the gold standard for this.[4]
-
Construct the 3D Structure: Build the 3D structure of 1-(3,4-Dimethoxyphenyl)propan-1-amine using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform a geometry optimization using a QM software package (e.g., Gaussian, ORCA). A common level of theory for this is Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This step finds the lowest energy conformation of the molecule.
-
Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the electrostatic potential on the molecule's surface.
-
Partial Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges. These charges are crucial for accurately modeling electrostatic interactions in the subsequent steps.
-
Force Field Parameter Assignment: For any dihedrals or other parameters not well-represented in standard force fields (like GAFF), perform additional QM calculations (e.g., a potential energy scan) to derive custom parameters.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This will give us our first glimpse into how 1-(3,4-Dimethoxyphenyl)propan-1-amine might fit into the active sites of MAO-B and the 5-HT₂A receptor.
-
Prepare the Receptor:
-
Download the crystal structure of the target protein (e.g., PDB ID: 2BYB for MAO-B) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., using AutoDock Tools).
-
Save the prepared receptor in the required .pdbqt format.
-
-
Prepare the Ligand:
-
Using the QM-optimized structure of 1-(3,4-Dimethoxyphenyl)propan-1-amine, assign partial charges (if not already done) and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the receptor. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Define a grid box that encompasses this entire active site. The size and center of this box are critical parameters.
-
-
Run the Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking. Vina will sample different conformations of the ligand within the defined grid box and score them based on its scoring function.
-
The output will be a set of predicted binding poses, ranked by their binding affinity (in kcal/mol).
-
-
Analyze the Results:
-
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor residues.[7]
-
Caption: A typical workflow for molecular docking.
Molecular Dynamics: Simulating Dynamic Behavior
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment.[8][9] This is crucial for assessing the stability of the predicted binding pose and identifying key dynamic interactions.
-
System Preparation:
-
Start with the best-ranked pose from the molecular docking simulation.
-
Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system. This removes any steric clashes or unfavorable geometries introduced during the system setup.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Release the restraints on the protein and ligand and allow the system to equilibrate to the target pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 nanoseconds or more). During this phase, the trajectory of all atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and the receptor over time.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the complex.
-
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive, multi-scale theoretical workflow for investigating the interactions of 1-(3,4-Dimethoxyphenyl)propan-1-amine, a compound with limited available experimental data. By leveraging the known pharmacology of its isomers and applying a rigorous pipeline of quantum mechanics, molecular docking, and molecular dynamics, we can generate robust, testable hypotheses about its potential biological targets and binding modes. The insights gained from these computational studies are invaluable for guiding future synthetic efforts, prioritizing compounds for in-vitro testing, and ultimately accelerating the drug discovery process. The self-validating nature of this workflow, where the output of one stage serves as the validated input for the next, ensures a high degree of scientific integrity and confidence in the final predictions.
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Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339 (6.51) and Phe340 (6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link][14][15]
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Kim, B., Park, J., Kim, M., Lee, S., & Lee, S. Y. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 30(5), 459. [Link][3][16][17]
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Methodological & Application
Application Note: High-Throughput Quantification of 1-(3,4-Dimethoxyphenyl)propan-1-amine using Chromatographic Techniques
Abstract
This comprehensive guide provides detailed analytical protocols for the accurate and robust quantification of 1-(3,4-Dimethoxyphenyl)propan-1-amine, a substituted phenethylamine. Targeting researchers, analytical scientists, and drug development professionals, this document outlines three validated chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation and derivatization to instrument parameter optimization. Each protocol is presented as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4] This note includes step-by-step workflows, comparative data tables, and visual diagrams to facilitate seamless method implementation in research and quality control environments.
Introduction and Analytical Considerations
1-(3,4-Dimethoxyphenyl)propan-1-amine is a member of the substituted phenethylamine class, a group of compounds with significant interest in pharmaceutical and forensic research.[5] Accurate quantification is critical for pharmacokinetic studies, metabolism research, purity assessment, and quality control. However, the analysis of primary amines like this compound presents specific challenges.
Key Analytical Challenges:
-
Chromatographic Peak Tailing: The basic nature of the primary amine group can interact with acidic silanol groups on silica-based GC and HPLC columns, leading to poor peak shape and reduced accuracy.[6]
-
Volatility and Thermal Stability: For GC analysis, primary amines often exhibit poor volatility and can degrade at high temperatures, necessitating a derivatization step to block the active amine group.[7][8]
-
Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, urine), endogenous components can interfere with ionization in mass spectrometry, causing ion suppression or enhancement that affects accuracy.
This guide provides methodologies designed to overcome these challenges, ensuring reliable and reproducible quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying 1-(3,4-Dimethoxyphenyl)propan-1-amine in bulk materials and simple formulations.[9] The method relies on a reversed-phase C18 column to separate the analyte, which is then detected by its UV absorbance.
Principle of Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar phenethylamine structure. The mobile phase is a buffered solution of acetonitrile and water. The buffer (e.g., phosphate) is critical for maintaining a consistent pH, which ensures a stable retention time and improves peak shape by controlling the ionization state of the amine.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for quantification.
Detailed Protocol: HPLC-UV
-
Reagents and Materials:
-
1-(3,4-Dimethoxyphenyl)propan-1-amine reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ortho-phosphoric acid
-
Ultrapure water
-
0.45 µm syringe filters
-
-
Preparation of Mobile Phase (70:30 Water:Acetonitrile, pH 3.0):
-
Prepare a 20 mM potassium phosphate buffer: Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.
-
Degas the solution by sonication or vacuum filtration.
-
Rationale: The acidic pH ensures the primary amine is protonated, which minimizes interactions with residual silanols on the column, leading to sharper, more symmetrical peaks.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Prepare the unknown sample to have an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
HPLC System: Standard system with a quaternary or binary pump and UV-Vis detector.[9]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 70:30 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the dimethoxy-substituted phenyl ring chromophore).
-
Injection Volume: 10 µL.
-
Performance Characteristics (HPLC-UV)
| Parameter | Expected Performance | ICH Q2(R2) Guideline Reference |
| Linearity (R²) | ≥ 0.998 | Linearity should be evaluated across the range of the analytical procedure.[2] |
| Range | 1 - 100 µg/mL | The specified range is derived from linearity, accuracy, and precision studies.[2] |
| Limit of Quantification (LOQ) | ~1 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 98 - 102% | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[2] |
| Precision (% RSD) | ≤ 2% | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[2] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity compared to HPLC-UV due to its ability to provide mass spectral data for definitive identification. This method is ideal for complex matrices where specificity is paramount.
Principle of Causality: Direct analysis of primary amines by GC is challenging.[6] Therefore, derivatization with an agent like Trifluoroacetic Anhydride (TFAA) is essential.[8] This step replaces the active hydrogen on the amine with a trifluoroacetyl group, which increases the molecule's volatility and thermal stability while reducing its polarity. This results in excellent chromatographic peak shape on a non-polar GC column (e.g., DB-5ms) and produces characteristic mass fragments for confident identification.[10]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow including derivatization.
Detailed Protocol: GC-MS
-
Reagents and Materials:
-
Reference standard
-
Ethyl Acetate (GC grade)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas supply
-
-
Sample Preparation and Derivatization:
-
Prepare standards and samples in ethyl acetate at a suitable concentration range (e.g., 0.1 - 25 µg/mL).
-
For samples from aqueous matrices, perform a liquid-liquid extraction (LLE): adjust sample pH to >10 with NaOH, extract with ethyl acetate, and dry the organic layer with anhydrous sodium sulfate.
-
To 100 µL of the extract/standard, add 50 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool to room temperature, then evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for analysis.
-
Rationale: The LLE at basic pH ensures the amine is in its free-base form, maximizing its partitioning into the organic solvent.
-
-
Instrumental Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: EI at 70 eV, 230 °C.
-
Acquisition Mode: Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced quantification.
-
Performance Characteristics (GC-MS)
| Parameter | Expected Performance | ICH Q2(R2) Guideline Reference |
| Linearity (R²) | ≥ 0.995 | A linear relationship should be demonstrated across the range.[2] |
| Range | 0.1 - 25 µg/mL | Established by confirming acceptable linearity, accuracy, and precision.[2] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Must be determined with appropriate precision and accuracy. |
| Accuracy (% Recovery) | 95 - 105% | Should be assessed across the specified range.[2] |
| Precision (% RSD) | ≤ 5% | Includes repeatability and intermediate precision.[2] |
| Specificity | High (Confirmed by mass spectrum) | The ability to assess the analyte unequivocally in the presence of other components.[1] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark method for quantifying low concentrations of analytes in complex biological matrices.[11] Its exceptional sensitivity and selectivity are achieved by coupling HPLC separation with tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.
Principle of Causality: This method does not require derivatization. Separation is achieved with a rapid gradient on a C18 column. The analyte is ionized using Electrospray Ionization (ESI) in positive mode, which is highly efficient for basic compounds like amines. In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This MRM transition is unique to the analyte, providing extraordinary selectivity and eliminating matrix interferences.[12][13]
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow using Solid Phase Extraction.
Detailed Protocol: LC-MS/MS
-
Reagents and Materials:
-
Reference standard and a stable isotope-labeled internal standard (if available).
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium hydroxide.
-
Mixed-mode or polymer-based Solid Phase Extraction (SPE) cartridges.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load 0.5 mL of the sample (e.g., plasma, urine).
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Rationale: SPE provides a much cleaner extract than LLE or simple protein precipitation, significantly reducing matrix effects and improving method robustness.[14]
-
-
Instrumental Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 196.1 (M+H)⁺ -> Q3: 151.1 (loss of CH₃CH₂NH₂)
-
Qualifier Ion: Q1: 196.1 -> Q3: 136.1 (loss of CH₃)
-
-
Note: MRM transitions must be optimized empirically by infusing the analyte standard.
-
Performance Characteristics (LC-MS/MS)
| Parameter | Expected Performance | ICH Q2(R2) Guideline Reference |
| Linearity (R²) | ≥ 0.995 | The relationship between response and concentration should be demonstrated.[2] |
| Range | 0.1 - 100 ng/mL | Must be established with acceptable linearity, accuracy, and precision.[2] |
| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL | The quantitation limit is a parameter of quantitative assays for low levels of compounds.[11] |
| Accuracy (% Recovery) | 90 - 110% | Assessed at multiple concentration levels.[2] |
| Precision (% RSD) | ≤ 15% | Per regulatory guidance for bioanalytical methods. |
| Specificity/Selectivity | Very High (MRM-based) | The method's ability to differentiate and quantify the analyte in the presence of other components.[1] |
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Low (µg/mL) | Medium (ng/mL) | High (pg/mL - ng/mL) |
| Specificity | Moderate | High | Very High |
| Sample Throughput | High | Low (due to derivatization) | High |
| Matrix Tolerance | Low | Medium | High |
| Cost | Low | Medium | High |
| Primary Use Case | Purity of bulk substance, simple formulations | Definitive confirmation, forensic analysis | Bioanalysis (plasma, urine), trace-level impurity analysis |
Conclusion
The quantification of 1-(3,4-Dimethoxyphenyl)propan-1-amine can be successfully achieved using several chromatographic techniques. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for high-concentration samples with simple matrices. GC-MS , while requiring a derivatization step, provides excellent specificity for confirmatory analysis. LC-MS/MS stands as the definitive method for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity. All methods, when properly validated according to ICH guidelines, will yield accurate and reliable data for research and development applications.
References
-
Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. PubMed. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]
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Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine. Forensic Science International. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Routine analysis of amphetamine and methamphetamine in biological materials by gas chromatography-mass spectrometry and on-column derivatization. Semantic Scholar. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Labcompliance. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Amphetamine in biological specimens: impact and implications for public health. ResearchGate. [Link]
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LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. [Link]
-
Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH. [Link]
-
Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
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Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. [Link]
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]
-
GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Center for Biotechnology Information. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 1-(3,4-Dimethoxyphenyl)propan-1-amine. This primary amine, featuring a distinct UV-active aromatic moiety, serves as an excellent model compound for demonstrating analytical control strategies applicable to pharmaceutical intermediates, impurities, or active ingredients. The developed reverse-phase HPLC method is specific, linear, accurate, and precise, demonstrating its suitability for routine quality control and research applications. All validation procedures are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction and Scientific Rationale
The analysis of aromatic amines is a critical task in the pharmaceutical and chemical industries. These compounds are common building blocks, but can also appear as process impurities or degradation products. Their accurate quantification is essential for ensuring product quality, safety, and efficacy. 1-(3,4-Dimethoxyphenyl)propan-1-amine contains a primary amine group, which can present chromatographic challenges such as peak tailing, and a dimethoxy-substituted benzene ring, which acts as a chromophore suitable for UV detection.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such non-volatile compounds.[1] Its combination with UV detection provides a powerful, reliable, and cost-effective analytical solution. The primary challenge in developing a method for an amine is controlling its ionization state to ensure a consistent interaction with the stationary phase, thereby achieving symmetric peak shapes and reproducible retention times. This is accomplished by using a buffered mobile phase. This note details the systematic development and validation of such a method, providing a comprehensive protocol for researchers and quality control analysts.
Principle of the Method
The method is based on reverse-phase liquid chromatography. The separation is achieved on a non-polar C18 stationary phase. A polar mobile phase, consisting of an aqueous phosphate buffer and acetonitrile, is used to elute the components. The analyte, 1-(3,4-Dimethoxyphenyl)propan-1-amine, being moderately polar, will partition between the stationary and mobile phases. By using a gradient elution—gradually increasing the concentration of the organic solvent (acetonitrile)—the analyte is eluted from the column and directed to the UV detector. The dimethoxyphenyl group exhibits strong UV absorbance, allowing for sensitive detection and quantification at a specific wavelength.
Detailed Experimental Protocol
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a variable wavelength UV-Vis detector.
-
Data Acquisition: Empower 3, Chromeleon, or equivalent chromatography data software (CDS).
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Chemicals:
-
1-(3,4-Dimethoxyphenyl)propan-1-amine Reference Standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Monobasic Sodium Phosphate (NaH₂PO₄) (Reagent grade).
-
Phosphoric Acid (H₃PO₄) (Reagent grade).
-
Purified Water (18.2 MΩ·cm).
-
-
Labware: Calibrated analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and system suitability parameters were established using the conditions summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality Behind Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.
-
pH 3.0 Buffer: At this pH, the primary amine group (pKa ~9-10) is fully protonated (-NH₃⁺), preventing secondary interactions with residual silanols on the silica backbone and ensuring a single ionic species, which leads to sharp, symmetrical peaks.
-
Gradient Elution: This allows for the efficient elution of the analyte while ensuring that any potential later-eluting impurities are washed from the column, shortening the overall run time.
-
Wavelength 278 nm: The dimethoxy-substituted benzene ring provides a chromophore. While a full UV scan is recommended during development, related structures show significant absorbance in the 270-280 nm region, offering good sensitivity with minimal interference from common solvents.
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.0 g of NaH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(3,4-Dimethoxyphenyl)propan-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution (Target Concentration 100 µg/mL): Accurately weigh a portion of the sample, dissolve it in the diluent, and dilute to achieve a final target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.[2]
Analytical Workflow Protocol
The following diagram outlines the step-by-step process for sample analysis.
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation Protocol (ICH Q2(R2))
To ensure the analytical procedure is fit for its intended purpose, a comprehensive validation was performed.[3] The validation parameters and acceptance criteria are outlined below.
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and analyte-spiked placebo. Assess peak purity using a photodiode array (PDA) detector if available. | No interfering peaks at the analyte's retention time. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of five concentration levels across the range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant. |
| Range | The range is established from the linearity study, confirming suitable accuracy and precision at the upper and lower limits. | 80% to 120% of the test concentration.[4] |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[5] |
| Precision | Repeatability: Analyze six independent sample preparations at 100% concentration. Intermediate: Repeat on a different day/analyst. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%. |
| LOD | Determine based on Signal-to-Noise ratio (S/N). | S/N ratio of 3:1. |
| LOQ | Determine based on Signal-to-Noise ratio (S/N). | S/N ratio of 10:1, with acceptable precision (RSD ≤ 10%). |
| Robustness | Systematically vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must pass. Analyte concentration remains within ±2% of nominal. |
| System Suitability | Five replicate injections of a standard solution before starting the analysis. | Tailing Factor: ≤ 2.0 Theoretical Plates: > 2000 %RSD of Peak Area: ≤ 2.0% |
The logical relationship and hierarchy of these validation parameters demonstrate how they collectively establish a trustworthy and self-validating analytical system.
Caption: Interdependence of ICH method validation parameters.
Conclusion
The HPLC-UV method described provides a reliable and efficient means for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. The protocol is straightforward, utilizing standard reverse-phase chromatography principles and readily available equipment and reagents. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in both research and quality control environments. This application note serves as a complete guide for the implementation and validation of this analytical procedure.
References
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-
Koskela, M. (2018). Chromatographic Determination of Amines in Food Samples. Helda, University of Helsinki. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Paseka, H. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Advances in Sample Preparation. Elsevier. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
NIST. (n.d.). 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, K. A., & Kumar, T. R. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-129.
- de Oliveira, A. R. M., & de Souza, S. V. C. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Revista Brasileira de Farmacognosia, 31, 1-13.
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... Retrieved from [Link]
-
ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline.... Retrieved from [Link]
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-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Application Note: Unambiguous Structural Elucidation of 1-(3,4-Dimethoxyphenyl)propan-1-amine using a Multi-dimensional NMR Approach
Foundational Principles: The 'Why' Behind the Workflow
The target molecule, 1-(3,4-dimethoxyphenyl)propan-1-amine, is a substituted phenethylamine derivative used as a building block in the synthesis of various pharmaceutical agents.[1] Its structure comprises three distinct fragments: a 1,2,4-trisubstituted aromatic ring, two methoxy groups, and a propyl-amine side chain. Unambiguous confirmation of its constitution and the precise location of substituents is critical for quality control, regulatory submission, and understanding structure-activity relationships.
This guide employs a logical sequence:
-
1D NMR (¹H, ¹³C, DEPT): To identify all proton and carbon environments and classify carbons by their attached protons (CH₃, CH₂, CH, C).
-
2D Correlation NMR (COSY, HSQC, HMBC): To piece the molecular puzzle together by establishing direct (¹J) and long-range (²⁻³J) connectivity between nuclei.
Experimental Design & Protocols
Causality of Solvent Selection
The choice of a deuterated solvent is the first and one of the most critical steps, as it directly impacts data quality.[3]
-
Primary Choice (Aprotic, Non-polar): Chloroform-d (CDCl₃) is the standard starting solvent for many organic molecules due to its excellent dissolving power for moderately polar compounds and its relatively clean spectral window.[4][5] It is the preferred choice for this molecule to obtain high-resolution spectra of the carbon backbone and aromatic regions.
-
Secondary Choice (Aprotic, Polar): Dimethyl Sulfoxide-d₆ (DMSO-d₆) is employed when observing labile protons (like -NH₂ or -OH) is necessary.[6] In CDCl₃, the amine protons of our target molecule may appear as a very broad signal or even exchange with trace acidic impurities, rendering them invisible.[7] DMSO-d₆ forms hydrogen bonds with the amine protons, slowing down their exchange rate and typically resolving them as sharper, observable signals.
Protocol 1: NMR Sample Preparation
-
Sample Purity: Ensure the analyte is free of residual solvents from synthesis by drying under high vacuum for several hours.
-
Mass Determination: Accurately weigh 5-10 mg of 1-(3,4-dimethoxyphenyl)propan-1-amine.
-
Solvent Dispensing: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR coil.
-
Quality Check: The resulting solution should be clear and free of any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette during transfer.
Protocol 2: NMR Data Acquisition
The following are standard protocols for a 400 MHz or 500 MHz spectrometer. All 2D experiments are crucial for a complete and validated assignment.
| Experiment | Purpose | Key Parameters (Typical) |
| ¹H NMR | Quantify and identify all unique proton environments. | Pulse Program: zg30; Acquisition Time: ~4s; Relaxation Delay (d1): 2s; Scans: 16 |
| ¹³C{¹H} NMR | Identify all unique carbon environments. | Pulse Program: zgpg30; Acquisition Time: ~1s; Relaxation Delay (d1): 2s; Scans: 1024 |
| DEPT-135 | Differentiate carbon types. | Pulse Program: dept135; Relaxation Delay (d1): 2s; Scans: 256 |
| ¹H-¹H COSY | Identify proton-proton spin coupling networks (H-C-C-H). | Pulse Program: cosygpqf; Relaxation Delay (d1): 2s; Scans: 8-16 per increment |
| ¹H-¹³C HSQC | Correlate protons to their directly attached carbons (¹JCH). | Pulse Program: hsqcedetgpsisp2.3; Relaxation Delay (d1): 1.5s; Scans: 4-8 per increment |
| ¹H-¹³C HMBC | Correlate protons and carbons over 2-3 bonds (²⁻³JCH). | Pulse Program: hmbcgpndqf; Relaxation Delay (d1): 2s; Scans: 16-32 per increment |
Data Interpretation Workflow: A Self-Validating Approach
The true power of this methodology lies in the logical, sequential interpretation of the spectra, where each step builds upon and validates the last.
Step 1: Analysis of ¹H and ¹³C NMR Spectra
First, analyze the 1D spectra to propose initial assignments. The amine protons (-NH₂) typically appear as a broad singlet around 1.5-3.0 ppm in CDCl₃, which integrates to two protons. The two methoxy groups (-OCH₃) will be sharp singlets around 3.8-3.9 ppm, each integrating to three protons. The aromatic region (6.7-6.9 ppm) will show signals for the three aromatic protons. The aliphatic side chain protons will appear further upfield.
Step 2: Carbon Type Identification with DEPT-135
The DEPT-135 experiment is a rapid and essential step for differentiating carbon signals.[8][9]
-
Positive Signals: CH₃ and CH carbons.
-
Negative Signals: CH₂ carbons.
-
Absent Signals: Quaternary carbons (and the CDCl₃ solvent signal).
This allows for the confident assignment of the methyl, methylene, and methine carbons in the molecule.
Step 3: Direct H-C Correlation with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) spectrum is the bridge between the ¹H and ¹³C worlds.[10][11] It produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of each proton and the carbon to which it is directly bonded. This experiment authoritatively links every proton signal to its corresponding carbon signal, eliminating guesswork.
Step 4: Mapping the Propylamine Fragment with COSY
The Correlation Spectroscopy (COSY) experiment reveals proton-proton couplings, typically over two or three bonds.[10] This is exceptionally powerful for tracing the connectivity of the aliphatic side chain. A cross-peak between two proton signals indicates that they are coupled. For our target molecule, we expect to see correlations tracing the path from H1 → H2 → H3 of the propyl chain.
Step 5: Assembling the Full Structure with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful step, revealing long-range correlations between protons and carbons (typically 2 or 3 bonds away).[10][11] This allows us to connect the molecular fragments identified in the previous steps.
Crucial HMBC Correlations for Confirmation:
-
H1 to Aromatic Carbons: The proton at C1 (methine) should show correlations to the aromatic carbons C2 and C6, definitively linking the side chain to the ring.
-
Aromatic Protons to Side Chain: The aromatic proton at C2' should show a correlation to C1 of the side chain.
-
Methoxy Protons to Ring: The methoxy protons will show correlations to the specific aromatic carbons they are attached to (C3 and C4), confirming their positions.
Summarized Data and Final Assignment
By following the workflow, all ¹H and ¹³C signals can be assigned with high confidence. The table below presents the expected data for 1-(3,4-dimethoxyphenyl)propan-1-amine in CDCl₃. (Note: Actual chemical shifts can vary slightly based on concentration and instrument).
| Position | Atom Type | DEPT-135 | ¹H δ (ppm) | Multiplicity | Int. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| 1 | CH | Positive | ~4.1 | t | 1H | ~55 | C2, C6, C2' |
| 2 | CH₂ | Negative | ~1.8 | m | 2H | ~30 | C1, C3, C1' |
| 3 | CH₃ | Positive | ~0.9 | t | 3H | ~11 | C2 |
| 1' | C | Absent | - | - | - | ~132 | H2', H5', H1 |
| 2' | CH | Positive | ~6.8 | d | 1H | ~110 | C4', C6', C1 |
| 3' | C | Absent | - | - | - | ~149 | H5', OCH₃ |
| 4' | C | Absent | - | - | - | ~148 | H2', H5', OCH₃ |
| 5' | CH | Positive | ~6.85 | s | 1H | ~111 | C1', C3', C4' |
| 6' | CH | Positive | ~6.75 | d | 1H | ~119 | C2', C4', C1 |
| 3'-OCH₃ | CH₃ | Positive | ~3.88 | s | 3H | ~56 | C3' |
| 4'-OCH₃ | CH₃ | Positive | ~3.87 | s | 3H | ~56 | C4' |
| NH₂ | NH₂ | - | ~1.6 | br s | 2H | - | - |
Conclusion
This application note details a robust and systematic NMR-based workflow for the complete and unambiguous structural elucidation of 1-(3,4-dimethoxyphenyl)propan-1-amine. By logically progressing from 1D spectral analysis to a suite of 2D correlation experiments (HSQC, COSY, and HMBC), the methodology creates a self-validating dataset that confirms every atom's position and connectivity. This approach provides the highest level of scientific integrity, crucial for researchers and professionals in pharmaceutical development and chemical synthesis.
References
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]
-
ResearchGate. (n.d.). Detection and Identification of Amphetamine-Type Stimulants and Analogs via Recognition-Enabled “Chromatographic” 19F NMR. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]
-
Scribd. (n.d.). Amphetamine Derivatives Study. Scribd. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. MySkinRecipes. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. Available at: [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Reddit. (2022). NMR solvent that makes labile protons visible. r/OrganicChemistry. Available at: [Link]
-
University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Bristol. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
PubMed. (1981). Studies on Phenethylamine Hallucinogens. 2. Conformations of Arylmethoxyl Groups Using 13C NMR. Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 4. How To [chem.rochester.edu]
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synthesis of CNS agents using 1-(3,4-Dimethoxyphenyl)propan-1-amine
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Topic: A Strategic Approach to the Synthesis of Natural Product Analogs from 1-(3,4-Dimethoxyphenyl)propan-1-amine
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
This document provides a detailed guide for the synthesis of diverse natural product analogs starting from the versatile building block, 1-(3,4-Dimethoxyphenyl)propan-1-amine. This precursor, possessing a key phenethylamine pharmacophore, is a strategic starting point for generating libraries of compounds based on isoquinoline and related alkaloid scaffolds. We present detailed, step-by-step protocols for derivatization and cyclization reactions, focusing on the foundational Pictet-Spengler and Bischler-Napieralski reactions. The causality behind experimental choices, self-validating quality control checkpoints, and in-depth characterization methodologies are discussed to ensure scientific rigor and reproducibility. This guide is intended to empower researchers in medicinal chemistry and drug discovery to efficiently explore novel chemical space around proven natural product skeletons.
Introduction: The Strategic Value of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Natural products have historically been a cornerstone of drug discovery, providing complex and biologically relevant scaffolds. The isoquinoline core, in particular, is present in a vast array of bioactive alkaloids, including morphine, berberine, and papaverine. The starting material, 1-(3,4-Dimethoxyphenyl)propan-1-amine, offers a strategic entry point into this chemical class. Its structure contains:
-
A catechol-like dimethoxybenzene ring , common in many natural products and amenable to further modification (e.g., demethylation to reveal reactive hydroxyl groups).
-
A chiral aminopropane side chain , providing a handle for introducing stereochemical complexity and for constructing the heterocyclic ring system.
This application note details two primary synthetic pathways to generate complex scaffolds from this precursor, focusing on the creation of tetrahydroisoquinoline and dihydroisoquinoline cores, which are central to many natural product analogs.
Synthetic Workflow Overview
The overall strategy involves a two-stage approach: (A) Precursor Derivatization followed by (B) Cyclization to form the core heterocyclic structure. The choice of derivatization dictates the subsequent cyclization pathway and the nature of the final analog.
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on 1-(3,4-dimethoxyphenyl)propan-1-amine derivatives. This chemical scaffold is a core component of various psychoactive substances, and understanding how structural modifications influence biological activity is critical for drug design, mechanistic elucidation, and public health risk assessment.[1][2] The parent compound and its analogs are structurally related to cathinones and phenethylamines, which are known to interact with monoamine transporters.[1] This guide details field-proven protocols for chemical synthesis via reductive amination, in vitro pharmacological evaluation at key central nervous system targets—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—and a systematic approach to interpreting the resulting SAR data.
Scientific Rationale and Strategic Overview
The 1-(3,4-dimethoxyphenyl)propan-1-amine scaffold represents a privileged structure in neuropharmacology. The 3,4-dimethoxy substitution pattern mimics the catechol moiety of dopamine, suggesting a high potential for interaction with dopaminergic systems.[3][4] SAR studies are essential to dissect the roles of different structural components in conferring potency and selectivity for monoamine transporters.[2] Alterations to the aromatic ring, the alpha-carbon of the propane chain, and the terminal amine are known to dramatically alter pharmacological profiles, shifting a compound from a balanced reuptake inhibitor to a potent and selective releasing agent.
The overarching goal of an SAR campaign in this context is to correlate specific chemical modifications with changes in biological activity, typically affinity (Kᵢ) and function (IC₅₀ for uptake inhibition), at DAT, NET, and SERT.[5] This knowledge can guide the development of novel therapeutic agents or help predict the pharmacological effects of new psychoactive substances.[2]
Key Structural Regions for SAR Modification
The pharmacological profile of these derivatives can be systematically explored by modifying four key regions of the molecule. Each modification probes a different aspect of the molecule's interaction with its biological targets.
Caption: Key modification points for SAR studies.
-
R1 (Aromatic Ring): Altering the 3,4-dimethoxy pattern to other substitutions (e.g., methylenedioxy, halogenation) can significantly impact selectivity, particularly between DAT and SERT.
-
R2 (α-Carbon): The addition of alkyl groups (e.g., ethyl) can influence potency and the mechanism of action (inhibitor vs. releaser).
-
R3 (β-Position): The presence or absence of a β-ketone (as seen in cathinones) is a critical determinant of the pharmacological profile.[5]
-
R4 (N-Terminus): N-alkylation (e.g., methyl, ethyl) or inclusion in a pyrrolidine ring often increases potency, particularly at DAT and NET.[6]
Synthetic Protocol: N-Methylation via Reductive Amination
The following protocol details the synthesis of an N-methyl derivative from the corresponding ketone precursor, a common and versatile method for generating amine analogs.[7][8][9]
Objective: To synthesize N-methyl-1-(3,4-dimethoxyphenyl)propan-1-amine from 1-(3,4-dimethoxyphenyl)propan-1-one.
Principle: This one-pot reaction, also known as the Borch reaction, involves the in-situ formation of an imine or iminium ion from the ketone and methylamine, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride.[9][10] This reagent is selective for the iminium ion over the starting ketone.[8][10]
Materials:
-
1-(3,4-dimethoxyphenyl)propan-1-one
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq). Dissolve it in DCE (approx. 10 mL per mmol of ketone).
-
Amine Addition: Add methylamine solution (1.2 eq) to the stirring solution.
-
Catalyst Addition: Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.[9] Allow the mixture to stir at room temperature for 30 minutes.
-
Scientist's Note: The weakly acidic condition is crucial. It protonates the carbonyl oxygen to facilitate nucleophilic attack by the amine and later promotes dehydration to the iminium ion, which is the species that gets reduced.[7]
-
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity (>98%) of the final product using ¹H-NMR, ¹³C-NMR, and HRMS before proceeding to biological assays. This validation step is critical for the trustworthiness of the subsequent SAR data.
Protocols for In Vitro Pharmacological Evaluation
The primary molecular targets for this class of compounds are the monoamine transporters. The following protocols describe gold-standard assays to determine compound affinity and uptake inhibition potency.[11]
Protocol 1: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for hDAT, hNET, and hSERT.
Principle: This is a competitive binding assay. The test compound competes with a known high-affinity radioligand for binding to transporters expressed in cell membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ value.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).
-
Non-specific binding inhibitors: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT).
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, filter plates (e.g., GF/B), scintillation fluid, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest transfected HEK-293 cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: Wells with radioligand and buffer only.
-
Non-Specific Binding (NSB): Wells with radioligand and a high concentration (e.g., 10 µM) of a selective non-specific binding inhibitor.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a set temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter plate using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters by hDAT, hNET, and hSERT.
Principle: This assay measures the ability of a test compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding transporter.[12] A reduction in accumulated radioactivity indicates inhibition of transporter function.
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine (for hDAT), [³H]Norepinephrine (for hNET), [³H]Serotonin (5-HT) (for hSERT).
-
Krebs-Henseleit Buffer (KHB) or similar physiological buffer.
-
Selective uptake inhibitors for control wells (as in the binding assay).
Step-by-Step Methodology:
-
Cell Plating: Seed transporter-expressing HEK cells into 96-well plates and allow them to grow to 70-90% confluency.[11]
-
Pre-incubation: On the day of the experiment, wash the cells once with warm KHB. Pre-incubate the cells for 5-15 minutes at 37°C with varying concentrations of the test compound.[11][13]
-
Initiate Uptake: Add the radiolabeled substrate (e.g., 20 nM [³H]dopamine) to each well to start the uptake reaction.
-
Scientist's Note: The incubation time is critical and should be kept short (e.g., 3-10 minutes) to ensure measurement of the initial rate of uptake and to prevent substrate metabolism or efflux.
-
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer or detergent, transfer the lysate to a scintillation vial (or use a plate compatible with a counter), add scintillation fluid, and quantify the radioactivity.
-
Data Analysis: Similar to the binding assay, calculate the percentage of inhibition relative to control wells (no drug). Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
Data Interpretation and SAR Workflow
The power of an SAR study lies in the systematic analysis of how structural changes affect biological endpoints.
Quantitative Data Presentation
Data should be organized into a clear, comparative table. This allows for at-a-glance identification of trends.
| Compound ID | R4-Group | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |
| Parent | -H | 150 | 80 | 950 | 250 | 120 | 1500 | 6.0 |
| Cmpd-1 | -CH₃ | 35 | 25 | 800 | 50 | 30 | 1300 | 26.0 |
| Cmpd-2 | -CH₂CH₃ | 45 | 30 | 900 | 65 | 40 | 1450 | 22.3 |
| Cmpd-3 | Pyrrolidine | 8 | 15 | 650 | 12 | 20 | 1100 | 91.7 |
Data shown are hypothetical and for illustrative purposes only.
Drawing SAR Conclusions
-
N-Alkylation Increases Potency: Both N-methylation (Cmpd-1) and N-ethylation (Cmpd-2) increase affinity and functional potency at DAT and NET compared to the primary amine (Parent).
-
Pyrrolidine Ring Maximizes DAT/NET Potency: Incorporating the nitrogen into a pyrrolidine ring (Cmpd-3) results in the highest potency for DAT and NET, a common finding for this class of stimulants.[6]
-
Selectivity Trends: All modifications increase selectivity for DAT over SERT, with the pyrrolidine derivative showing the most significant selectivity enhancement.
SAR Campaign Workflow
A successful SAR campaign follows a logical, iterative cycle.
Caption: Iterative workflow for a typical SAR campaign.
Conclusion
References
-
Kelly, J. P. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]
-
Gannon, B. M., et al. (2018). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. ACS Chemical Neuroscience, 9(10), 2377-2390. [Link]
-
Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 134(Pt A), 4-17. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 458-467. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 660. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Luethi, D., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1214942. [Link]
-
LibreTexts. (2023). Reductive Amination. [Link]
-
ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Link]
-
Lee, H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 26(15), 4438. [Link]
-
Sarker, S., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.17. [Link]
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MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine. [Link]
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- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
experimental setup for antipsychotic compound synthesis with 1-(3,4-Dimethoxyphenyl)propan-1-amine
Application Note & Protocol
Topic: Experimental Setup for the Synthesis of a Novel N-Aryl Phenethylamine Derivative from 1-(3,4-Dimethoxyphenyl)propan-1-amine for Antipsychotic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Phenethylamine Analogs in Antipsychotic Research
The development of novel antipsychotic agents remains a critical endeavor in medicinal chemistry, driven by the need for therapies with improved efficacy and fewer side effects compared to existing treatments.[1][2] Many second-generation (atypical) antipsychotics modulate dopamine D2 and serotonin 5-HT2A receptors to achieve their therapeutic effects.[3][4] The phenethylamine scaffold is a well-established pharmacophore found in numerous neurologically active compounds, acting on various monoamine neurotransmitter systems.[5][6] By strategically modifying the phenethylamine core, it is possible to fine-tune receptor binding affinities and functional activities to develop novel drug candidates.[7]
This application note provides a detailed experimental protocol for the synthesis of a novel N-aryl derivative of 1-(3,4-dimethoxyphenyl)propan-1-amine. The core of this synthesis is a Palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction widely employed in pharmaceutical synthesis for its high efficiency and broad substrate scope.[8][9][10] The protocol is designed to be a self-validating system, incorporating steps for reaction monitoring, purification, and characterization, providing a reliable workflow for researchers exploring new chemical entities for antipsychotic potential.
Synthetic Strategy and Workflow
Reaction Scheme: N-Arylation of 1-(3,4-Dimethoxyphenyl)propan-1-amine
The proposed synthesis involves the coupling of the primary amine, 1-(3,4-dimethoxyphenyl)propan-1-amine, with an aryl halide (in this protocol, 1-bromo-4-fluorobenzene is used as a representative example) to form the corresponding secondary amine. This reaction is catalyzed by a palladium complex generated in situ from a palladium precursor and a sterically hindered biarylphosphine ligand.
Figure 1. Proposed Buchwald-Hartwig N-arylation of 1-(3,4-Dimethoxyphenyl)propan-1-amine with 1-bromo-4-fluorobenzene.
Experimental Workflow Overview
The overall process is a multi-step workflow that begins with careful setup under an inert atmosphere to protect the catalyst, followed by the reaction, work-up to isolate the crude product, and finally, purification by column chromatography.
Detailed Experimental Protocol
This protocol details the synthesis on a 1.0 mmol scale. Reactions should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Purpose | Supplier Notes |
| 1-(3,4-Dimethoxyphenyl)propan-1-amine | C₁₁H₁₇NO₂ | 195.26 | 1.0 mmol (195 mg) | Starting Material | --- |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | 1.2 mmol (210 mg) | Arylating Agent | --- |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 mmol (18.3 mg) | Palladium Precursor | Store under Argon |
| BrettPhos | C₄₂H₆₃O₂P | 646.92 | 0.04 mmol (25.9 mg) | Ligand | Store under Argon |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 mmol (135 mg) | Base | Handle in glovebox |
| Anhydrous Toluene | C₇H₈ | --- | 5 mL | Solvent | Use from solvent system |
| Diethyl Ether (anhydrous) | C₄H₁₀O | --- | As needed | Extraction/Eluent | --- |
| Hexanes (anhydrous) | C₆H₁₄ | --- | As needed | Eluent | --- |
| Saturated aq. NH₄Cl | --- | --- | ~20 mL | Quenching | --- |
| Brine | --- | --- | ~20 mL | Washing | --- |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | --- | As needed | Drying Agent | --- |
| Silica Gel | SiO₂ | --- | As needed | Chromatography | 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Loading:
-
Under a positive flow of argon, quickly add sodium tert-butoxide (135 mg, 1.4 mmol).
-
In a separate vial, weigh 1-(3,4-dimethoxyphenyl)propan-1-amine (195 mg, 1.0 mmol), 1-bromo-4-fluorobenzene (210 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and BrettPhos (25.9 mg, 0.04 mmol).
-
Briefly remove the septum from the Schlenk flask and add the solids from the vial.
-
Rationale: Adding the air-sensitive catalyst, ligand, and strong base under an inert atmosphere is critical to prevent their degradation and ensure catalytic activity.[8] BrettPhos is a sterically hindered biarylmonophosphine ligand known to be highly effective for C-N couplings.[8]
-
-
Solvent Addition and Reaction:
-
Using a syringe, add 5 mL of anhydrous toluene to the flask.
-
Place the flask in a preheated oil bath at 100 °C and begin vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 20% Diethyl Ether in Hexanes).
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot (~0.1 mL) via syringe under a positive argon flow.
-
Dilute the aliquot with ethyl acetate and spot on a TLC plate against the starting materials. The reaction is complete upon consumption of the limiting reagent (the amine). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with 20 mL of diethyl ether.
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with diethyl ether (e.g., 0% to 30% diethyl ether in hexanes) to isolate the pure N-aryl product.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the final compound.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
Safety and Handling Precautions
| Chemical | Hazard | Precaution |
| Palladium Catalysts | Toxic, sensitizer, pyrophoric potential. | Handle in a fume hood or glovebox. Avoid inhalation and skin contact. |
| Sodium tert-butoxide | Corrosive, flammable solid, reacts violently with water. | Handle in a glovebox or under an inert atmosphere. Wear gloves and eye protection. |
| Toluene | Flammable, toxic, teratogen. | Use in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Aryl Halides | Irritant, toxic. | Handle with gloves and eye protection in a fume hood. |
Mechanistic Rationale
The success of the Buchwald-Hartwig amination relies on a well-defined catalytic cycle. Understanding this cycle helps in troubleshooting and optimizing the reaction.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a new generation of potential antipsychotic agents combining D2 and 5-HT1A receptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 10. Recent Progress Concerning the N-Arylation of Indoles | MDPI [mdpi.com]
Chiral Separation of 1-(3,4-Dimethoxyphenyl)propan-1-amine Enantiomers: An Application Guide
Introduction: The Significance of Enantioselective Separation
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. The compound 1-(3,4-dimethoxyphenyl)propan-1-amine is a chiral primary amine and a key structural motif in various pharmacologically active agents. Its structural similarity to sympathomimetic amines and other phenethylamine derivatives underscores the necessity for robust and efficient analytical methods to resolve and quantify its enantiomers. This guide provides a comprehensive overview and detailed protocols for the chiral separation of 1-(3,4-dimethoxyphenyl)propan-1-amine enantiomers, catering to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of chiral recognition and present pragmatic strategies for method development across High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Understanding the Analyte: 1-(3,4-Dimethoxyphenyl)propan-1-amine
1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary aromatic amine with a stereogenic center at the carbon atom attached to the amino group. The presence of the dimethoxyphenyl ring and the propyl chain influences its interaction with chiral stationary phases (CSPs). The basic nature of the primary amine group is a critical factor in method development, often necessitating the use of mobile phase additives to achieve optimal peak shape and resolution.
Strategic Approach to Chiral Method Development
A systematic screening approach is the most efficient strategy for identifying a suitable chiral separation method. This involves testing a selection of CSPs with a variety of mobile phases. The choice of the initial screening conditions is guided by the physicochemical properties of the analyte and empirical data from the separation of structurally similar compounds.
Figure 1: A generalized workflow for chiral method development, starting from analyte characterization to potential preparative scale-up.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a cornerstone technique for chiral separations due to the wide variety of commercially available CSPs and its versatility in mobile phase selection.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including aromatic amines.[2][3]
Causality Behind Experimental Choices in HPLC
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Daicel Chiralpak® series, Phenomenex Lux® series) are often the first choice for screening due to their broad enantiorecognition capabilities.[4] The chiral selector, a derivatized polysaccharide coated or immobilized on a silica support, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to differential retention and, consequently, separation. Immobilized phases offer the advantage of being compatible with a wider range of solvents.[4]
-
Mobile Phase Selection: The choice of mobile phase mode (Normal Phase, Polar Organic, or Reversed-Phase) significantly impacts selectivity.
-
Normal Phase (NP): Typically employs a non-polar solvent like hexane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). This mode often provides excellent selectivity for aromatic amines.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile and/or alcohols. This can be advantageous for analytes with limited solubility in hexane.
-
Reversed-Phase (RP): An aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). This mode is often preferred for its compatibility with mass spectrometry (MS).
-
-
Mobile Phase Additives: For basic analytes like 1-(3,4-dimethoxyphenyl)propan-1-amine, peak tailing can be a significant issue due to interactions with residual silanols on the silica support. The addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase helps to mitigate these interactions and improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.
Protocol 1: HPLC Screening for Chiral Separation
This protocol outlines a systematic screening approach using a selection of complementary polysaccharide-based CSPs.
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
Screening Columns (4.6 x 250 mm, 5 µm):
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
-
Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Screening Mobile Phases:
-
Normal Phase (NP):
-
A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
B: Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
Polar Organic (PO):
-
C: Acetonitrile/Methanol (95:5, v/v) + 0.1% DEA
-
Procedure:
-
Prepare a stock solution of racemic 1-(3,4-dimethoxyphenyl)propan-1-amine in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Equilibrate the first column with the first mobile phase at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Inject 5-10 µL of the sample solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 280 nm).
-
Repeat the injection for each combination of column and mobile phase.
-
Evaluate the resulting chromatograms for any signs of enantiomeric separation (peak splitting, shoulder, or baseline separation).
Data Presentation: Expected Screening Outcomes for Aromatic Amines
The following table provides representative data for the chiral separation of analogous primary aromatic amines on polysaccharide-based CSPs to illustrate potential screening outcomes.
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiralpak AD-H | Hexane/IPA/DEA (80:20:0.1) | 1-Phenylethylamine | 5.2, 6.5 | 2.1 |
| Lux Cellulose-1 | Hexane/EtOH/DEA (90:10:0.1) | Amphetamine | 8.1, 9.3 | 1.8 |
| Chiralpak IA | ACN/MeOH/DEA (90:10:0.1) | Tranylcypromine | 6.7, 7.9 | 2.5 |
Note: Data is illustrative and based on separations of structurally similar compounds. Actual results for 1-(3,4-dimethoxyphenyl)propan-1-amine may vary.
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often higher efficiency.[5][6] The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier (co-solvent).
Causality Behind Experimental Choices in SFC
-
Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in resolution, leading to faster separations.[5]
-
Co-solvents and Additives: Alcohols such as methanol and ethanol are common co-solvents. As with HPLC, basic additives are crucial for achieving good peak shapes for basic analytes. For primary amines, additives like cyclohexylamine have been shown to be effective.[7]
Protocol 2: SFC Screening for Chiral Separation
This protocol provides a starting point for developing a chiral SFC method.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column thermostat, back-pressure regulator, and UV detector.
Screening Columns (4.6 x 150 mm, 3 or 5 µm):
-
Chiralpak AD-3
-
Lux Amylose-1
-
Lux Cellulose-4
Screening Conditions:
-
Mobile Phase: CO2 and Methanol (with additive)
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Additive in Methanol: 0.2% Isopropylamine (IPA) or 0.5% Cyclohexylamine[7]
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
Procedure:
-
Prepare a stock solution of the analyte in methanol at 1 mg/mL.
-
Equilibrate the system with the initial mobile phase conditions.
-
Inject 1-5 µL of the sample.
-
Monitor the separation at a suitable wavelength.
-
Screen each column with the different additive-containing co-solvents.
Data Presentation: Comparative Performance of SFC for Aromatic Amines
| Chiral Stationary Phase | Co-solvent (with additive) | Analyte | Retention Time (min) | Resolution (Rs) |
| Chiralpak AD-H | Isopropanol (0.5% Cyclohexylamine) | Amphetamine | 3.75, 4.37 | >1.5[7] |
| Chiralpak AD-3 | 2-Propanol/Methanol (50/50) + 0.1% NH4OH | Amphetamine | < 4 min | Baseline[8] |
| Cyclofructan-based | Methanol (0.3% TFA, 0.2% TEA) | 2-Amino-1,2-diphenylethanol | < 3 min | >1.5[5] |
Note: Data is illustrative and based on separations of structurally similar compounds. Actual results for 1-(3,4-dimethoxyphenyl)propan-1-amine may vary.
Figure 2: A streamlined workflow for screening chiral primary amines using SFC.
Gas Chromatography (GC) for Chiral Separation
Chiral GC is another powerful technique for the enantioseparation of volatile compounds. For primary amines, derivatization is typically required to improve volatility and chromatographic performance.
Causality Behind Experimental Choices in GC
-
Derivatization: The primary amine group is reactive and can lead to poor peak shape in GC. Derivatization with a chiral or achiral reagent masks the amine functionality.
-
Indirect Method: Derivatization with a chiral derivatizing agent (CDA), such as trifluoroacetyl-L-prolyl chloride (TFPC), converts the enantiomers into diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Direct Method: Derivatization with an achiral reagent (e.g., trifluoroacetic anhydride, TFAA) to improve volatility, followed by separation on a chiral GC column (e.g., a cyclodextrin-based column).
-
-
Chiral Stationary Phases: For the direct method, cyclodextrin-based CSPs are commonly used. The chiral cavities of the cyclodextrin molecules interact differently with the derivatized enantiomers, leading to their separation.
Protocol 3: Indirect Chiral GC-MS Analysis via Derivatization
This protocol describes the enantioseparation of 1-(3,4-dimethoxyphenyl)propan-1-amine using a chiral derivatizing agent.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS) and an autosampler.
Materials:
-
Trifluoroacetyl-L-prolyl chloride (TFPC)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
Derivatization Procedure:
-
Dissolve a small amount of the racemic amine (approx. 1 mg) in 1 mL of anhydrous dichloromethane.
-
Add a slight excess of TFPC.
-
Add a small amount of TEA to act as a base.
-
Vortex the mixture and let it react at room temperature for 15-30 minutes.
-
Wash the organic layer with dilute HCl to remove excess TEA, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection: 1 µL, split mode (e.g., 20:1)
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detection: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
Conclusion and Future Perspectives
The chiral separation of 1-(3,4-dimethoxyphenyl)propan-1-amine enantiomers is readily achievable using modern chromatographic techniques. A systematic screening approach employing a diverse set of polysaccharide-based chiral stationary phases in both HPLC and SFC is highly recommended to efficiently identify optimal separation conditions. For GC analysis, an indirect approach using a chiral derivatizing agent offers a robust and reliable method. The choice of the final method will depend on the specific requirements of the analysis, such as speed, resolution, and compatibility with detection techniques like mass spectrometry. As the demand for enantiopure pharmaceuticals continues to grow, the development of rapid and efficient chiral separation methods will remain a critical area of research.
References
-
Lynam, K. G., & Stringham, R. W. (2014). Fast Separation of Amphetamine and Methamphetamine Enantiomers on a CHIRALPAK AD-H Column by SFC. Chiral Technologies, Inc. Application Note.[7]
-
Dwyer, D., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 704-713.[5]
-
Muelek, M., Godel, H., & Naegele, E. (2017). Separation of Enantiomers of Amphetamine-Related Drugs and Their Structural Isomers. Agilent Technologies Application Note.[10]
-
Unknown. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.[6]
-
Naegele, E. (2017). Development of a Method for the Chiral Separation of D/L-Amphetamine. Agilent Technologies Application Note.[11]
-
BenchChem. (2025). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem.[12]
-
Aturki, Z., et al. (2016). Chiral separations of cathinone and amphetamine-derivatives: Comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes. Journal of Chromatography A, 1467, 311-321.[13]
-
Taschwer, M., & Schmid, M. G. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality, 27(3), 211-215.[9]
-
Unknown. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.[14]
-
Nielsen, M. K., et al. (2020). Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.[8]
-
Phenomenex. (n.d.). Lux Cellulose-4 Chiral LC Columns. Phenomenex.[15]
-
Phenomenex. (n.d.). Lux™ Chiral Columns. Phenomenex.[4]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113390.[2]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264.[16]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Phenomenex.[3]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.[17]
-
Stringham, R. W. (2011). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1218(49), 8877-8883.[18]
-
Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu Application News.[19]
-
Al-Majed, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165.[1]
-
Schmid, M. G., et al. (2016). Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 118, 252-258.[20]
-
Gašpar, A., & Vinkovič, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.[21]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook.[22]
-
Adu-Amankwaah, J., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Chemistry, 8(2), 59.[23]
-
Kuitunen, M. L., & Hartonen, K. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(4), 976-983.[24]
-
Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich Technical Article.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the scientific rationale behind experimental choices to enhance yield and purity.
Introduction to Synthetic Strategies
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine, a key intermediate for various pharmaceutical compounds, is most commonly achieved through the reductive amination of 1-(3,4-dimethoxyphenyl)propan-1-one. Two prevalent methods for this transformation are the Leuckart reaction and direct reductive amination using hydride reducing agents. The choice of method often depends on available reagents, desired scale, and sensitivity of the substrate to reaction conditions. This guide will cover both approaches, with a focus on practical solutions to common challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Issue 1: Low Yield of the Desired Primary Amine
Symptoms:
-
A significant amount of unreacted starting ketone is recovered.
-
The crude product mixture shows a complex array of byproducts upon analysis (TLC, GC-MS, NMR).
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Imine Formation | The initial and crucial step is the condensation of the ketone with the ammonia source to form an imine intermediate. This equilibrium can be unfavorable under certain conditions. | For Leuckart Reaction: Ensure a sufficient excess of ammonium formate or formamide is used to drive the equilibrium towards the imine.[1][2] For Reductive Amination with Hydrides: If using an ammonium salt (e.g., NH4OAc), ensure the reaction pH is slightly acidic to neutral to facilitate imine formation without causing significant decomposition of the reducing agent. |
| Inefficient Reduction of the Imine | The reducing agent may be inactive, or the reaction conditions may not be optimal for the reduction of the imine. | For Leuckart Reaction: High temperatures (typically 120-165 °C) are required.[1] Ensure the reaction temperature is maintained. For Reductive Amination with Hydrides: The choice of reducing agent is critical. Sodium borohydride (NaBH4) is a cost-effective option, but may require careful pH control to avoid reduction of the starting ketone.[3] Sodium cyanoborohydride (NaBH3CN) is more selective for the imine but is toxic. Sodium triacetoxyborohydride (NaBH(OAc)3) is a milder and often more effective reagent for one-pot reductive aminations.[3] |
| Side Reactions Consuming Starting Material | The starting ketone can undergo side reactions, such as aldol condensation, under basic or acidic conditions. | Maintain careful control of the reaction pH. For reductive aminations, adding the reducing agent after a period of imine formation can minimize ketone reduction. |
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Symptoms:
-
Mass spectrometry and NMR analysis of the crude product indicate the presence of species with higher molecular weights corresponding to N-alkylated products.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Over-alkylation of the Primary Amine | The newly formed primary amine is nucleophilic and can react with the imine intermediate or the starting ketone to form secondary and subsequently tertiary amines. | Use a large excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction or ammonia/ammonium salt in other reductive aminations) to outcompete the product amine in reacting with the imine.[4] |
| Reaction Conditions Favoring Further Alkylation | Prolonged reaction times or high temperatures can increase the likelihood of the product amine reacting further. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or GC to determine the point of maximum primary amine formation before significant byproduct formation occurs. |
Issue 3: Presence of N-Formylated Byproduct
Symptoms:
-
NMR and IR spectroscopy of the crude product show signals characteristic of a formamide group (e.g., a carbonyl stretch in the IR around 1650-1680 cm⁻¹). This is particularly common in the Leuckart reaction.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Hydrolysis of the Formyl Intermediate | The Leuckart reaction proceeds through an N-formyl intermediate, which must be hydrolyzed to yield the free amine.[1][4] | After the initial reaction, ensure complete hydrolysis by heating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH). The choice of acidic or basic hydrolysis will depend on the stability of the final product and ease of purification. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, the Leuckart reaction or reductive amination with hydrides, is generally better for preparing 1-(3,4-Dimethoxyphenyl)propan-1-amine?
A1: The "better" route depends on your specific laboratory capabilities and priorities.
-
Leuckart Reaction:
-
Advantages: Uses inexpensive and readily available reagents (ammonium formate or formamide). It is a one-pot reaction that does not require anhydrous conditions.
-
Disadvantages: Requires high reaction temperatures, which can lead to thermal decomposition of sensitive substrates. It often results in the formation of N-formylated byproducts that necessitate a separate hydrolysis step.[1][4]
-
-
Reductive Amination with Hydrides (e.g., NaBH₄, NaBH(OAc)₃):
-
Advantages: Generally proceeds under milder reaction conditions (room temperature to moderate heating). Can offer higher selectivity and yield of the primary amine with the appropriate choice of reducing agent.[3]
-
Disadvantages: Some hydride reagents can be more expensive and may require anhydrous conditions. The toxicity of reagents like sodium cyanoborohydride is a significant concern.
-
For laboratory-scale synthesis where control over reaction conditions and potentially higher yields are desired, reductive amination with a reagent like sodium triacetoxyborohydride is often preferred. For larger-scale industrial applications where cost is a major factor, the Leuckart reaction may be more economical.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) to separate the starting ketone, the intermediate imine (if stable enough to be observed), and the product amine. The starting ketone will be less polar than the product amine. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is ideal.
Q3: What is the best way to purify the final product?
A3: Purification typically involves the following steps:
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Work-up: After the reaction is complete, the mixture is typically acidified to protonate the amine and then washed with an organic solvent to remove any unreacted ketone and non-basic byproducts.
-
Basification and Extraction: The acidic aqueous layer is then made basic (e.g., with NaOH or K₂CO₃) to deprotonate the amine, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Further Purification (if necessary):
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: The free base or its hydrochloride salt can often be purified by crystallization from a suitable solvent or solvent mixture. Formation of the hydrochloride salt by bubbling HCl gas through a solution of the amine in an organic solvent (e.g., ether or ethyl acetate) is a common method to obtain a stable, crystalline solid.[5]
-
Q4: Can I use ammonia gas directly for the reductive amination instead of an ammonium salt?
A4: Yes, using ammonia gas dissolved in a solvent (e.g., methanol) is a viable option for reductive amination. This can be advantageous as it introduces a high concentration of the aminating agent. However, it requires specialized equipment to handle the gas safely. For most lab-scale syntheses, using an ammonium salt like ammonium acetate or ammonium formate is more convenient and safer.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is adapted from procedures for similar phenylacetones and offers a good starting point for optimization.[6]
Materials:
-
1-(3,4-dimethoxyphenyl)propan-1-one
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) and ammonium acetate (3-5 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and wash with dichloromethane to remove any unreacted ketone.
-
Make the aqueous layer strongly basic (pH > 12) with 2M NaOH.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Protocol 2: Leuckart Reaction
This is a general procedure for the Leuckart reaction and may require optimization for this specific substrate.[1][4]
Materials:
-
1-(3,4-dimethoxyphenyl)propan-1-one
-
Ammonium formate
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 1-(3,4-dimethoxyphenyl)propan-1-one (1 equivalent) and ammonium formate (4-6 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 160-165 °C for 4-6 hours. The reaction mixture will become molten and evolve gases.
-
Cool the reaction mixture to room temperature.
-
Add concentrated HCl (an equal volume to the reaction mixture) and heat to reflux for 4-8 hours to hydrolyze the formyl intermediate.
-
Cool the mixture and dilute with water.
-
Wash the acidic solution with a non-polar organic solvent (e.g., toluene or ether) to remove any neutral byproducts.
-
Make the aqueous layer strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Visualizing the Workflow
General Reductive Amination Workflow
Caption: A simplified workflow for the reductive amination of 1-(3,4-dimethoxyphenyl)propan-1-one.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]
- 6. "Wet" NaBH4 Reductive Amination of Phenylacetones - [www.rhodium.ws] [designer-drug.com]
Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Welcome to the technical support center for 1-(3,4-Dimethoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this primary amine. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you achieve the desired purity for your downstream applications.
Section 1: First Principles & Safety
Understanding the Molecule
1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary amine, a structural class known for its basicity and nucleophilicity. These very properties, while essential for its chemical reactivity, are the root of most purification challenges. The lone pair of electrons on the nitrogen atom readily interacts with acidic media, including the silanol groups on standard silica gel, and is susceptible to oxidation. The compound is typically an oil at room temperature, which precludes simple recrystallization of the free base.
Critical Safety Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Hazard Profile : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Some sources also indicate it is suspected of causing cancer (H351).[1]
-
Handling : Always handle this compound in a well-ventilated chemical fume hood.[1][3] Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses or goggles, and a lab coat.[2]
-
Storage & Sensitivity : Amines can be sensitive to air and heat.[1] It is best practice to handle and store 1-(3,4-Dimethoxyphenyl)propan-1-amine under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dry place.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 1-(3,4-Dimethoxyphenyl)propan-1-amine?
A: The impurity profile is dictated by the synthetic route. A common synthesis is the reductive amination of 1-(3,4-dimethoxyphenyl)propan-1-one. Therefore, you can expect to find:
-
Unreacted Starting Material : The ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.
-
Reduction Byproducts : The corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol, formed from the reduction of the ketone.
-
Side-Reaction Products : Depending on the reagents used, imine intermediates or other condensation products may be present.
Q2: My compound is an oil. How can I purify it if I can't perform a simple recrystallization?
A: This is the central challenge. You have two primary, robust strategies that are superior to direct recrystallization of the free base:
-
Acid-Base Extraction : This is a powerful liquid-liquid extraction technique to separate your basic amine from neutral (e.g., the alcohol byproduct) and acidic impurities.[4][5]
-
Salt Formation & Crystallization : You can convert the oily free-base amine into a solid crystalline salt (e.g., a hydrochloride or tartrate salt).[6] These salts often have well-defined melting points and crystalline structures, making them much easier to purify by recrystallization. The pure salt can then be stored, or the free base can be regenerated if needed.
Q3: Why does my amine streak so badly on my silica gel TLC plate and column?
A: This is a classic problem when dealing with amines on standard silica gel. Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption or slow, uneven movement up the plate or column. This results in significant tailing or "streaking."[6]
The solution is to neutralize these active sites. This is typically done by adding a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., 0.5-2% by volume).[6]
Q4: How should I store my purified 1-(3,4-Dimethoxyphenyl)propan-1-amine to prevent degradation?
A: Amines are prone to oxidation, which often manifests as a color change from colorless to yellow or brown. They can also react with atmospheric carbon dioxide to form carbonate salts. For maximum stability, store the purified compound as follows:
-
Atmosphere : Under an inert atmosphere (argon or nitrogen).[1]
-
Container : In a tightly sealed amber glass vial to protect from light and air.
-
Temperature : In a refrigerator or freezer.
-
Form : For long-term storage, converting the amine to a stable crystalline salt (e.g., hydrochloride) is highly recommended.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Problem 1: Low recovery after Acid-Base Extraction.
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Emulsion Formation | The mixture of organic and aqueous layers can form a stable emulsion, trapping your product at the interface. This is common when solutions are shaken too vigorously. | Gently invert the separatory funnel instead of shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. |
| Incorrect pH | If the aqueous layer is not sufficiently acidic (pH < 2) during the initial extraction, the amine will not be fully protonated and will remain in the organic layer. Conversely, if not sufficiently basic (pH > 12) during regeneration, the free amine will not be fully formed and will remain in the aqueous layer.[7] | Always check the pH of the aqueous layer with pH paper after each addition of acid or base. Add reagent dropwise until the target pH is confirmed. |
| Incomplete Extraction | A single extraction is often insufficient to transfer all the material between layers. | Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction. This is mathematically more efficient. |
Problem 2: Product is still impure after column chromatography.
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Co-eluting Impurity | An impurity has a polarity very similar to your product in the chosen eluent system, causing them to elute together. | 1. Change Eluent System: Try a different solvent mixture with varying polarity or solvent properties (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Change Stationary Phase: If changing the eluent fails, switch to a different stationary phase. Basic alumina is an excellent alternative to silica for amines.[6] Reversed-phase (C18) chromatography can also provide a different selectivity. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity and leading to broad, overlapping bands. | As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material) for difficult separations. Ensure the crude material is loaded in a minimal volume of solvent as a concentrated band. |
| Streaking (Inadequate Baselining) | Insufficient base was added to the eluent, or the silica was not properly saturated with the basified eluent before loading the sample. | Ensure your eluent contains 1-2% triethylamine or another suitable base. Before loading your sample, flush the packed column with at least 2-3 column volumes of the basified eluent. |
Problem 3: Difficulty forming a crystalline salt.
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Incorrect Solvent | The chosen solvent may be too polar (dissolving the salt) or too nonpolar (causing the salt to "crash out" as an amorphous oil). | Screen a variety of solvents. Ethers (diethyl ether, MTBE) and esters (ethyl acetate) are common choices for precipitating hydrochloride salts.[6] See the solvent selection table below. |
| Presence of Water | Traces of water can inhibit crystallization. | Ensure your free-base amine solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before adding the acid. Use anhydrous solvents for the procedure. |
| Solution is Too Dilute | If the concentration of the amine is too low, the salt may not reach its saturation point to begin nucleation and crystallization. | Start with a more concentrated solution of the amine. If the salt oils out, you can try adding a small amount of a co-solvent to increase solubility slightly and encourage slow crystal growth. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
Workflow Diagram:
Caption: Workflow for amine purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution : Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether, in a separatory funnel.
-
Acidification : Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[8] Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes.
-
Separation 1 : Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine hydrochloride salt) into a clean Erlenmeyer flask. Note: If using diethyl ether, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer.
-
Re-extraction : To ensure complete transfer, add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first portion. Discard the organic layer which contains neutral and acidic impurities.[7]
-
Wash : To remove any residual neutral impurities, add a fresh portion of organic solvent (e.g., DCM) to the combined aqueous extracts in the separatory funnel. Shake and discard the organic layer.
-
Basification : Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 12, check with pH paper).[7] The protonated amine will be converted back to the neutral, water-insoluble free base, which may cause the solution to appear cloudy.
-
Separation 2 : Add a fresh portion of organic solvent to the funnel. Shake and separate the layers. This time, collect the organic layer containing your purified free-base amine.
-
Final Extraction : Repeat the extraction of the aqueous layer two more times with fresh organic solvent, combining all organic extracts.
-
Drying and Concentration : Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine oil.
Protocol 2: Purification via Salt Formation (Crystallization)
This protocol is ideal for obtaining a highly pure, solid, and stable form of the amine.
Step-by-Step Methodology:
-
Dissolution : Dissolve the purified (or semi-purified) free-base amine oil in a minimal amount of a suitable anhydrous solvent. Common choices include diethyl ether, ethyl acetate, or methanol.[6]
-
Acidification : While stirring the solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation : The amine hydrochloride salt should begin to precipitate as a white solid. If it "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Isolation : Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration : Collect the solid salt by vacuum filtration, washing the crystals with a small amount of cold, fresh solvent (e.g., diethyl ether) to remove any surface impurities.
-
Drying : Dry the crystals under high vacuum to remove all residual solvent. The resulting solid is the purified 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride.
Data Presentation: Solvent Selection
The choice of solvent is critical for both extraction and crystallization.
Table 1: Solvent Properties for Acid-Base Extraction
| Solvent | Density (g/mL) | Water Miscibility | Layer Position | Notes |
| Dichloromethane (DCM) | 1.33 | Immiscible | Bottom | Good for dissolving a wide range of organic compounds. |
| Diethyl Ether (Et₂O) | 0.71 | Slightly Miscible | Top | Highly volatile and flammable. Can form peroxides. |
| Ethyl Acetate (EtOAc) | 0.90 | Slightly Miscible | Top | Less volatile than ether. Can be prone to hydrolysis under strong acid/base conditions. |
| Toluene | 0.87 | Immiscible | Top | Good for breaking emulsions. Less polar than other options. |
Table 2: Common Reagents for Amine Salt Crystallization
| Acid Reagent | Common Solvents for Precipitation | Comments |
| HCl in Diethyl Ether | Diethyl Ether, Pentane, Hexane | Most common method. Commercially available as a solution. |
| HCl in Dioxane | Dioxane, Ethyl Acetate, Toluene | Dioxane is a less volatile alternative to ether. |
| Oxalic Acid | Ethanol, Isopropanol, Acetone | Often forms highly crystalline salts. Dicarboxylic acid can form 1:1 or 2:1 salts. |
| Tartaric Acid | Ethanol, Methanol | Chiral acid, useful for the resolution of racemic amines. |
Visualization: Troubleshooting Logic
Caption: Decision tree for selecting a purification strategy.
References
-
Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]
- Noggle, F. T., Jr., DeRuiter, J., & Clark, C. R. (1990). Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-Dimethoxyphenyl)-2-propanamines: Analogs of MDMA.
-
Acid-base extraction. (n.d.). Bionity.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Retrieved from [Link]
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Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
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Nasato, D. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]
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Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
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Common amine system corrosion issues and how to solve them. (2021, June 14). Vysus Group. Retrieved from [Link]
-
le Grange, P. R. L., Sheilan, M. H., & Spooner, B. H. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Retrieved from [Link]
-
Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024, June 27). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Troubleshooting — SRU and Amine Blog. (2024, June 27). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Utilization of methanol for condensation interrupted chemoselective transfer hydrogenation of C=C, C=O, and C=N bonds under low catalyst loading - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine. (2024, July 15). Chemsrc. Retrieved from [Link]
-
Chromatographic methods for the study of amines from biological material. (n.d.). PMC - NIH. Retrieved from [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. (n.d.). Sciforum. Retrieved from [Link]
-
PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Crystal packing analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one exhibiting a putative halogen bond CeBr/O. (n.d.). ResearchGate. Retrieved from [Link]
- US3717680A - PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. This document provides a structured, in-depth troubleshooting approach, moving from simple checks to more complex method development strategies.
Understanding the Analyte: 1-(3,4-Dimethoxyphenyl)propan-1-amine
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 1-(3,4-Dimethoxyphenyl)propan-1-amine is a primary amine.[1][2][3] Its basic nature, stemming from the primary amine group, is the primary reason for its challenging behavior in reversed-phase HPLC. The predicted pKa of this compound is approximately 9.48.[4] This high pKa means that in typical reversed-phase mobile phases (pH 2-7), the amine group will be protonated, carrying a positive charge.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a problem for my analysis?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[5][6] An ideal chromatographic peak should be a symmetrical Gaussian shape. Tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[7]
-
Inaccurate Integration: Chromatography data systems may struggle to correctly integrate asymmetrical peaks, leading to errors in area calculation and, consequently, inaccurate quantification.[7]
-
Lower Sensitivity: As a peak tails, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[7]
The asymmetry factor (As) or tailing factor (Tf) is used to quantify peak tailing. For many assays, a tailing factor greater than 1.5 is considered unacceptable, although a value greater than 1.2 may indicate an issue.[8][9]
Q2: I'm observing significant peak tailing for 1-(3,4-Dimethoxyphenyl)propan-1-amine. What is the most likely cause?
A2: The most common cause of peak tailing for basic compounds like yours is secondary interactions with the stationary phase.[6][7][8][10] In reversed-phase HPLC, which typically uses silica-based columns, residual silanol groups (Si-OH) on the silica surface are the main culprits.[6][11][12][13]
Here's the mechanism:
-
At mobile phase pH values above approximately 3-4, some of the surface silanol groups become deprotonated and ionized (Si-O⁻).[5][8][14]
-
Your analyte, being a primary amine with a high pKa, will be protonated (R-NH₃⁺) across a wide pH range.
-
A strong electrostatic interaction occurs between the positively charged analyte and the negatively charged silanol groups.[12][13][15] This is a secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 chains.
-
This secondary interaction is stronger and has different kinetics than the primary interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[6][8]
Diagram: Mechanism of Silanol Interaction
Caption: Interaction between protonated amine and ionized silanol.
Q3: What is the first and simplest thing I should check to resolve peak tailing?
A3: Before diving into complex method adjustments, rule out system and sample preparation issues.
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[5][11][13] Ensure all connections are secure and tubing is as short and narrow as feasible.
-
Column Contamination or Degradation: A contaminated guard column or a blocked inlet frit can cause peak distortion.[8][10] Try replacing the guard column and flushing the analytical column. If the problem persists, the column itself may be degraded.
-
Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion.[11][16] Ideally, dissolve your sample in the initial mobile phase.[7][11]
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting steps for peak tailing.
Q4: My system seems fine. How can I optimize my mobile phase to improve the peak shape?
A4: Mobile phase optimization is a powerful tool for improving the peak shape of basic compounds.[6][17][18] The key is to suppress the secondary silanol interactions. This can be achieved in two primary ways: adjusting the pH and using mobile phase additives.
1. Lowering the Mobile Phase pH: By lowering the mobile phase pH to below 3, the vast majority of silanol groups on the silica surface will be protonated (Si-OH) and therefore neutral.[8][12][19] This eliminates the electrostatic interaction with your protonated amine, significantly improving peak shape.
2. Using Mobile Phase Additives: Additives can improve peak shape through several mechanisms, including pH control, ion-pairing, and acting as silanol blockers.
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Lowers pH to ~2.7. Protonates silanol groups.[15][20] | Volatile, MS-compatible. | May not be acidic enough to fully suppress all silanol activity.[15] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Lowers pH to ~2.0. Acts as an ion-pairing agent, masking the positive charge on the analyte.[15][21] | Very effective at improving peak shape for bases.[15][16] | Strong ion suppression in MS.[15][22][23] Can be difficult to flush from the system.[22] |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | A "sacrificial base." TEA is a small, basic molecule that preferentially interacts with active silanol sites, blocking them from interacting with your analyte.[11][19] | Can be very effective. | Can shorten column lifetime. Not MS-compatible. |
Experimental Protocol: Mobile Phase Preparation (pH 2.5)
-
Aqueous Phase Preparation: To prepare 1 L of a 20 mM phosphate buffer at pH 2.5:
-
Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in ~950 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using concentrated phosphoric acid, monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Organic Phase: Use high-purity, HPLC-grade acetonitrile or methanol.
-
Mobile Phase Preparation:
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.
-
Prepare your desired mobile phase composition (e.g., 70:30 Aqueous:Organic) and degas thoroughly before use.
-
Recommendation: Start by adding 0.1% formic acid to your mobile phase. If tailing persists, try 0.1% TFA, but be mindful of the MS compatibility issues.
Q5: I've tried adjusting the mobile phase, but the tailing is still not acceptable. What is the next step?
A5: If mobile phase optimization is insufficient, the next logical step is to evaluate your choice of HPLC column. The stationary phase chemistry plays a critical role in minimizing secondary interactions.
1. Use a High-Purity, End-Capped Column: Modern HPLC columns are typically packed with high-purity silica which has a lower concentration of metal impurities that can increase silanol acidity.[6] More importantly, look for columns that are "end-capped."
-
End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylsilyl chloride) to convert them into much less polar groups.[8][24][25][26][27] This effectively blocks or "caps" the active sites, preventing them from interacting with basic analytes.[6][24][25][26][27]
-
Double or triple end-capping provides an even more inert surface, offering superior peak shape for challenging basic compounds.[24][26]
2. Consider Alternative Stationary Phases: If a standard end-capped C18 column is still giving you trouble, consider these alternatives:
| Column Type | Description | Benefit for Basic Analytes |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded within the C18 chain. | The polar group provides a "shielding" effect, sterically hindering the analyte from reaching the silica surface. It also allows the column to be used in 100% aqueous mobile phases.[5][28] |
| Positively Charged Surface | The stationary phase is modified to carry a slight positive charge at low pH. | This creates a repulsive electrostatic effect with the protonated basic analyte, pushing it away from the surface and minimizing secondary interactions.[25][28] |
| Sterically Protected Phases | Bulky side groups are attached near the base of the C18 chain. | These bulky groups physically block access to any remaining silanol groups.[25] |
When selecting a new column, always look for one specifically marketed for the analysis of basic compounds and providing excellent peak shape.
Summary and Final Recommendations
Resolving peak tailing for 1-(3,4-Dimethoxyphenyl)propan-1-amine is a systematic process.
-
Verify System Integrity: Rule out simple issues like dead volume and column contamination first.
-
Optimize Mobile Phase: Lower the pH to < 3 using an acidic modifier. 0.1% formic acid is a good starting point.
-
Select the Right Column: Use a modern, high-purity, end-capped C18 column. If necessary, switch to a column specifically designed for basic compounds, such as one with an embedded polar group.
By following this logical troubleshooting sequence, you can systematically identify the cause of peak tailing and develop a robust, reliable HPLC method for your analysis.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Grokipedia. (2026). Endcapping. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Chemsrc. (2024). (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine. Retrieved from [Link]
-
LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
Element. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]
-
Chromatography Forum. (2010). TFA vs. Formic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
-
LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America, 33(7). Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1061(2), 167-176. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]
-
ResearchGate. (2020). What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why? Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Sources
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3,4-dimethoxyphenyl)propan-1-amine | 101589-21-3 [amp.chemicalbook.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
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- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
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- 22. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
A Guide for Researchers and Process Development Professionals
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. This guide is structured to provide direct, actionable insights into overcoming common challenges, with a focus on identifying and mitigating side reactions. As Senior Application Scientists, our goal is to bridge theoretical chemistry with practical laboratory outcomes, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of the target amine, primarily via the reductive amination of 1-(3,4-dimethoxyphenyl)propan-1-one.
Q1: My reaction consistently results in a low yield of the desired primary amine. What are the most probable causes?
A: Low yields in this reductive amination are typically traced back to one of three critical areas:
-
Inefficient Imine/Iminium Ion Formation: The cornerstone of this reaction is the condensation of the ketone with an ammonia source to form an imine, which is then reduced. This equilibrium can be unfavorable. The reaction pH is a critical parameter; it must be acidic enough to catalyze the dehydration of the hemiaminal intermediate but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic. An optimal pH is typically in the range of 5-7.
-
Premature Reduction of the Ketone: If your reducing agent is not selective, it can reduce the starting ketone to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)propan-1-ol. This is a common issue with powerful hydride donors like sodium borohydride (NaBH₄) when used without careful control.
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a significant role. For instance, the Leuckart reaction, which uses ammonium formate or formamide, requires high temperatures (120-185°C) to proceed effectively.[1][2] Insufficient heat will lead to an incomplete reaction.
Q2: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to a compound with a mass of +28 amu compared to my desired amine. What is this impurity?
A: This is a classic sign of isolating the N-formyl intermediate (N-[1-(3,4-dimethoxyphenyl)propyl]formamide). This occurs specifically when using the Leuckart reaction, where formamide or ammonium formate serves as both the nitrogen source and the reductant.[3][4] The reaction mechanism proceeds through this stable amide, which is the direct product of the reduction. It must be hydrolyzed under acidic or basic conditions in a separate workup step to yield the free primary amine.
Q3: I am observing the formation of 1-(3,4-dimethoxyphenyl)propan-1-ol in my product mixture. How can I prevent this side reaction?
A: The formation of the alcohol side product is a competitive reduction of the starting ketone. To minimize this, you should:
-
Choose a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective.[5] These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate. This selectivity is the key to a successful one-pot reductive amination.
-
Employ a two-step procedure: First, allow the imine to form by stirring the ketone and the ammonia source (e.g., ammonium acetate) in a suitable solvent. Monitor the imine formation by TLC or GC-MS. Once the imine has formed, add the reducing agent. This ensures the reductant primarily encounters the imine, not the starting ketone.
Q4: Can impurities in my starting material, 1-(3,4-dimethoxyphenyl)propan-1-one, affect the reaction?
A: Absolutely. The purity of the starting ketone is paramount. If the ketone is synthesized, for example, via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), residual starting material or regioisomers can lead to corresponding amine impurities that may be difficult to separate from the final product. Furthermore, acidic or basic impurities in the ketone can disrupt the delicate pH balance required for efficient imine formation. It is highly recommended to purify the ketone by distillation or chromatography before use.
Troubleshooting Guide: Reductive Amination Pathways
This section provides a structured approach to troubleshooting the most common synthetic routes to 1-(3,4-dimethoxyphenyl)propan-1-amine.
Pathway 1: One-Pot Reductive Amination (using NaBH(OAc)₃ or NaBH₃CN)
This is a modern, high-yield approach favored for its mild conditions and high selectivity.[5]
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of unreacted ketone | 1. Incomplete imine formation. 2. Insufficient reducing agent. 3. Deactivated reducing agent due to moisture. | 1. Add a catalytic amount of acetic acid to maintain a pH of ~5-6. 2. Use a slight excess (1.2-1.5 eq.) of the reducing agent. 3. Use anhydrous solvents and handle the hygroscopic reducing agent under an inert atmosphere. |
| Presence of 1-(3,4-dimethoxyphenyl)propan-1-ol | 1. Reaction pH is too low, inhibiting imine formation and favoring ketone reduction. 2. Non-selective reducing agent used. | 1. Buffer the reaction or use a weaker acid catalyst. 2. Ensure you are using NaBH(OAc)₃ or NaBH₃CN, as they are specifically designed for this selectivity.[5] |
| Formation of complex mixtures/tar | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. | 1. Run the reaction at room temperature or below (0°C). 2. Monitor the reaction by TLC/LC-MS and quench it as soon as the starting material is consumed. |
Pathway 2: The Leuckart Reaction
A classic, robust method that is effective but requires harsh conditions and careful workup.[1][4]
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is the N-formyl amide, not the free amine | This is the expected intermediate from the Leuckart reaction. | The reaction product must be subjected to a separate hydrolysis step. Reflux the crude amide with aqueous HCl or NaOH to cleave the formyl group. |
| Very low or no conversion | 1. Insufficient reaction temperature. 2. Insufficient reaction time. | 1. The reaction typically requires temperatures of 160-185°C.[2] Ensure your heating setup can maintain this temperature consistently. 2. Leuckart reactions can be slow; runtimes of 6-24 hours are common. |
| Significant charring/decomposition | The high temperature required for the reaction is degrading the starting material or product. | 1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation. 2. Consider using a microwave-assisted protocol, which can significantly shorten reaction times and potentially reduce degradation.[2] |
Visualizing Reaction Pathways
Understanding the flow of reactants to products and side products is crucial for effective troubleshooting.
Caption: Primary reaction workflow and competing side reaction.
Caption: The two-stage nature of the Leuckart reaction pathway.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: High-Selectivity Reductive Amination
-
Reaction Setup: To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane or methanol, ~0.2 M), add ammonium acetate (5.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the consumption of the ketone by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Protocol 2: Leuckart Reaction and Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and thermometer, combine 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq.) and ammonium formate (4.0-5.0 eq.).
-
Reaction: Heat the mixture in an oil bath to 160-180°C. The mixture will become a molten slurry. Maintain this temperature for 6-12 hours.[1]
-
Workup (Initial): Cool the reaction mixture to room temperature. Add water and basify with 20% NaOH solution to pH > 12. Extract the crude N-formyl intermediate with a solvent like toluene or diethyl ether.
-
Hydrolysis: Concentrate the organic extracts to obtain the crude amide. Add 3M hydrochloric acid and reflux the mixture for 4-8 hours to cleave the formyl group.
-
Isolation: Cool the acidic solution and wash with an organic solvent to remove any neutral impurities. Basify the aqueous layer with concentrated NaOH until strongly alkaline (pH > 12), which will precipitate the free amine or allow for its extraction with an organic solvent.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Further purification can be achieved by vacuum distillation or salt formation/recrystallization.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Barba, V., Recio, J., & Batanero, B. (2013). Leuckart-type reaction in deep eutectic solvents: a green method for the synthesis of formamides from ketones. RSC Advances, 3(44), 21321-21324. [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(3,4-dimethoxyphenyl)propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. These derivatives are crucial intermediates in the development of various pharmaceutical agents.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-amine derivatives, particularly through reductive amination, a prevalent synthetic route.[4]
Q1: My reductive amination of 3,4-dimethoxyphenylpropan-1-one is giving a low yield of the desired primary amine. What are the likely causes and how can I improve it?
A1: Low yields in reductive amination are often due to several factors. The primary challenges include incomplete imine formation, side reactions such as over-alkylation, and reduction of the starting ketone to an alcohol.[5] To troubleshoot, consider the following:
-
Imine Formation: The initial condensation of the ketone with an amine source (like ammonia or ammonium salt) to form an imine is a critical equilibrium-driven step.[6][7] The presence of water can shift the equilibrium back to the starting materials.[6][8]
-
pH Control: The pH of the reaction is crucial. Acid catalysis is often necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[6] The optimal pH for imine formation is typically around 4.5.[6]
-
Solution: Use a mild acid catalyst, such as acetic acid. A buffer system can also be employed to maintain the optimal pH range.
-
-
Reducing Agent: The choice and timing of the addition of the reducing agent are important. Strong reducing agents like sodium borohydride can reduce the ketone before imine formation is complete.[9]
-
Solution: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the protonated imine (iminium ion) over the ketone.[7] Alternatively, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[10]
-
Q2: I am observing significant amounts of the secondary amine (di-alkylation) by-product. How can I minimize its formation?
A2: The formation of secondary amines is a common side reaction where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the ketone and subsequently gets reduced.[5]
-
Solution:
-
Excess Amine Source: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) to outcompete the primary amine product in reacting with the ketone.
-
Controlled Addition: Slowly add the reducing agent to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring the formation of the secondary amine.
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to improve selectivity.
-
Q3: The purification of my final amine product is challenging. What are some effective purification strategies?
A3: Purification of amines can be complicated by their basicity and potential for salt formation.
-
Extraction: Perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate) and purify by recrystallization.[11] The choice of solvent is critical and may require screening.[12] The free base can be regenerated by treatment with a base.
-
Chromatography: Column chromatography on silica gel can be effective. However, tailing is a common issue with amines. To mitigate this, a small amount of a volatile base like triethylamine (e.g., 1-2%) can be added to the eluent. Alternatively, alumina (basic or neutral) can be used as the stationary phase.
Q4: I am attempting a Pictet-Spengler reaction with a 1-(3,4-dimethoxyphenyl)propan-1-amine derivative, but the reaction is not proceeding as expected. What are the key parameters to consider?
A4: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[13][14] For substrates with a less nucleophilic aromatic ring like a dimethoxyphenyl group, harsher reaction conditions are generally required compared to more electron-rich systems like indoles.[13]
-
Acid Catalyst: Strong acids like hydrochloric acid or trifluoroacetic acid are often necessary to promote the reaction.[13]
-
Temperature: Refluxing conditions are typically required to drive the reaction to completion.[13]
-
Reaction Time: The reaction may require prolonged heating. It is advisable to monitor the reaction progress by TLC or LC-MS.
II. Troubleshooting Guides
A. Reductive Amination of 3,4-Dimethoxyphenylpropan-1-one
This guide provides a systematic approach to troubleshooting common problems in the synthesis of 1-(3,4-dimethoxyphenyl)propan-1-amine via reductive amination.
Problem 1: Low Conversion of Starting Ketone
| Potential Cause | Explanation | Recommended Action |
| Insufficient Imine Formation | The equilibrium between the ketone/amine and the imine/water may lie towards the starting materials. | Remove water using a Dean-Stark trap or by adding molecular sieves (4Å).[7][8] |
| Suboptimal pH | If the pH is too high, the carbonyl is not sufficiently activated. If it's too low, the amine is protonated and non-nucleophilic.[6] | Adjust the pH to be mildly acidic (around 4.5-5.5) using acetic acid or a similar weak acid.[6] |
| Inactive Reducing Agent | The reducing agent may have degraded due to improper storage or handling. | Use a fresh bottle of the reducing agent. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for side product formation. |
Problem 2: Formation of Alcohol By-product
| Potential Cause | Explanation | Recommended Action |
| Reducing Agent is Too Reactive | A strong reducing agent like NaBH₄ can reduce the ketone directly.[9] | Switch to a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃.[7] |
| Premature Addition of Reducing Agent | If the reducing agent is added before sufficient imine has formed, it will preferentially reduce the ketone. | Allow the ketone and amine to stir for a period (e.g., 1-2 hours) to form the imine before adding the reducing agent. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Action |
| Product is Water Soluble | The amine salt may have significant solubility in water, leading to poor recovery during extraction. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine salt. |
| Emulsion Formation During Extraction | The presence of both basic and acidic components can lead to the formation of stable emulsions. | Add a small amount of a brine solution or filter the mixture through celite to break the emulsion. |
| Co-elution during Chromatography | The product may have a similar polarity to starting materials or by-products. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider adding a small percentage of triethylamine to the eluent to reduce tailing. |
B. Chiral Resolution of 1-(3,4-Dimethoxyphenyl)propan-1-amine
For applications requiring enantiomerically pure amines, diastereomeric salt resolution is a common technique.[12]
Problem: Poor Enantiomeric Excess (ee) After Diastereomeric Salt Resolution
| Potential Cause | Explanation | Recommended Action |
| Incorrect Stoichiometry of Resolving Agent | A 1:1 molar ratio is not always optimal. | Screen different stoichiometries of the chiral resolving agent, starting with 0.5 molar equivalents.[12] |
| Inappropriate Crystallization Solvent | The solvent may not provide sufficient differentiation in the solubility of the two diastereomeric salts. | Screen a range of solvents with varying polarities. A solvent-antisolvent system can also be effective.[12] |
| Insufficient Equilibration Time | The crystallization may not have reached thermodynamic equilibrium, leading to incomplete precipitation of the less soluble salt. | Optimize the stirring time. In some cases, longer stirring is beneficial, while in others, faster filtration is needed to prevent crystallization of the more soluble diastereomer.[12] |
| Co-crystallization | The two diastereomers may form a solid solution, making separation by simple crystallization difficult. | Characterize the solid-state properties using techniques like DSC and PXRD. A combination of crystallization and enantioselective dissolution might be necessary.[12] |
III. Experimental Protocols & Visualizations
A. Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of 3,4-dimethoxyphenylpropan-1-one.
-
To a solution of 3,4-dimethoxyphenylpropan-1-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ammonium acetate (5-10 eq).
-
The mixture is stirred at room temperature for 30-60 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting ketone is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization.
B. Workflow and Decision Making
Caption: Troubleshooting decision tree for reductive amination.
C. Pictet-Spengler Reaction Mechanism
Sources
- 1. 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride [myskinrecipes.com]
- 2. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 5. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Stability and Degradation of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethoxyphenyl)propan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the compound's degradation pathways under various stress conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate, identify, and resolve challenges during your stability studies.
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3][4] These studies are designed to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1][2][4] This information is vital for developing stable formulations, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2]
Understanding the Molecule: Potential Sites of Degradation
The chemical structure of 1-(3,4-Dimethoxyphenyl)propan-1-amine features several key functional groups that are susceptible to degradation under stress conditions:
-
Primary Amine: This group is a likely target for oxidative degradation.
-
Dimethoxy Phenyl Group: The methoxy groups can undergo O-demethylation, particularly under acidic conditions. The aromatic ring itself can be susceptible to hydroxylation or photolytic degradation.
-
Alkyl Chain: While generally stable, the alkyl chain can be involved in more complex degradation pathways.
This guide will explore the likely degradation pathways under acidic, alkaline, oxidative, thermal, and photolytic stress conditions and provide practical troubleshooting for your experiments.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your forced degradation studies.
Acidic Hydrolysis
Question 1: I'm observing unexpected peaks during my acidic hydrolysis study of 1-(3,4-Dimethoxyphenyl)propan-1-amine. What could they be?
Answer: Under acidic conditions, the most probable degradation pathway for 1-(3,4-Dimethoxyphenyl)propan-1-amine is the hydrolysis of the methoxy groups, leading to O-demethylation. You may be observing mono-demethylated and di-demethylated products.
-
Plausible Degradation Products:
-
1-(4-hydroxy-3-methoxyphenyl)propan-1-amine
-
1-(3-hydroxy-4-methoxyphenyl)propan-1-amine
-
1-(3,4-dihydroxyphenyl)propan-1-amine
-
To confirm the identity of these unexpected peaks, it is recommended to use a high-resolution mass spectrometer (LC-MS/MS) to determine their molecular weights and fragmentation patterns.
Troubleshooting Workflow: Identifying Acidic Degradation Products
Caption: Workflow for identifying acidic degradation products.
Alkaline Hydrolysis
Question 2: My compound appears stable under alkaline conditions, but I'm seeing a slight decrease in the main peak with no significant degradation peaks. What could be happening?
Answer: 1-(3,4-Dimethoxyphenyl)propan-1-amine is expected to be relatively stable under alkaline conditions. The slight decrease in the main peak without the appearance of new peaks could be due to several factors:
-
Formation of non-UV active degradants: The degradation products may lack a chromophore, making them undetectable by UV.
-
Adsorption to the vial: The compound or its degradants might be adsorbing to the surface of the sample vial.
-
Precipitation: Changes in pH could lead to precipitation of the compound.
To investigate this, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector. Also, visually inspect your samples for any precipitation.
Oxidative Degradation
Question 3: I'm seeing multiple degradation products in my oxidative stress study using hydrogen peroxide. What are the likely pathways?
Answer: The primary amine in 1-(3,4-Dimethoxyphenyl)propan-1-amine is susceptible to oxidation.[5] Possible degradation products include the corresponding hydroxylamine, nitroso, and nitro compounds. Additionally, the aromatic ring can be hydroxylated.
-
Plausible Degradation Products:
-
N-(1-(3,4-dimethoxyphenyl)propyl)hydroxylamine
-
1-(3,4-dimethoxyphenyl)-1-nitrosopropane
-
1-(3,4-dimethoxyphenyl)-1-nitropropane
-
Hydroxylated aromatic ring derivatives
-
The complexity of the degradation profile can be addressed by using a gradient HPLC method to achieve better separation of the various degradation products.[6]
Hypothetical Oxidative Degradation Pathway
Caption: Plausible oxidative degradation pathways.
Thermal Degradation
Question 4: After exposing my solid compound to dry heat, I see a color change but minimal degradation in my HPLC analysis. Why is this?
Answer: A color change in the solid state upon thermal stress can indicate the formation of polymeric impurities or degradation products that are not soluble in your HPLC mobile phase. The minimal degradation observed in the chromatogram might be because the main degradation products are not being injected into the system.
To troubleshoot this, try dissolving the heat-stressed solid sample in a stronger solvent and then diluting it with your mobile phase. You can also analyze the sample using a different analytical technique, such as Fourier-transform infrared spectroscopy (FTIR), to look for changes in functional groups.
Photolytic Degradation
Question 5: My photostability study is showing a significant loss of the parent compound with a complex mixture of small peaks. How can I approach identifying these?
Answer: Photolytic degradation can lead to complex reaction pathways, including cleavage of the molecule and reactions with the solvent. The dimethoxy phenyl group is a chromophore that can absorb UV light, leading to the formation of reactive species.
-
Plausible Degradation Pathways:
-
Cleavage of the C-N bond.
-
Degradation of the aromatic ring.
-
Reactions with the solvent if the study is performed in solution.
-
To simplify the analysis, it is advisable to conduct the initial photostability study on the solid drug substance. If solution studies are necessary, use a simple, photochemically inert solvent like water or acetonitrile. Utilize a photodiode array (PDA) detector to compare the UV spectra of the degradation peaks, which can help in grouping related compounds.
Part 2: Experimental Protocols
These protocols provide a starting point for your forced degradation studies. Remember to adjust the conditions based on the observed degradation to achieve the target degradation of 5-20%.[7]
Protocol 1: Acidic and Alkaline Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(3,4-Dimethoxyphenyl)propan-1-amine in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid for acidic hydrolysis, and 0.1 M sodium hydroxide for alkaline hydrolysis.
-
Stress Condition: Incubate the solutions in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH (for acidic samples) or 0.1 M HCl (for alkaline samples).
-
Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of 1-(3,4-Dimethoxyphenyl)propan-1-amine in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add 3% hydrogen peroxide to the solution and keep it at room temperature (25°C), protected from light.
-
Time Points: Collect samples at 0, 4, 8, 12, and 24 hours.
-
Analysis: Directly dilute the samples with the mobile phase and inject them into the HPLC system.
Protocol 3: Thermal Degradation
-
Solid State: Place a thin layer of the solid compound in a vial and keep it in an oven at 70°C.
-
Solution State: Prepare a 1 mg/mL solution in a suitable solvent and place it in an oven at 70°C.
-
Time Points: Analyze samples at 1, 3, and 5 days.
-
Analysis: For the solid sample, dissolve it in the mobile phase before analysis. For the solution sample, dilute it with the mobile phase.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare samples of the solid drug substance and a 1 mg/mL solution in a photochemically inert solvent.
-
Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze the samples after the exposure period.
Part 3: Data Presentation
The following table presents hypothetical data from a forced degradation study of 1-(3,4-Dimethoxyphenyl)propan-1-amine to illustrate how results can be summarized.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 hours | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60°C) | 24 hours | 98.5 | 1.5 | 1 |
| 3% H₂O₂ (RT) | 24 hours | 82.1 | 17.9 | 4 |
| Thermal (70°C, solid) | 5 days | 95.7 | 4.3 | 2 |
| Photolytic (ICH Q1B) | - | 89.4 | 10.6 | >5 |
References
- Bellona Foundation. (2009). Amines Used in CO2 Capture. Bellona Report.
- Bhardwaj, V., & Singh, R. (2016).
- Jadhav, S. B., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Kamble, S. R., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Mandal, B., et al. (2014). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Patel, Y., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science.
- Rani, M. S., & Devanna, N. (2019). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology.
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia.
- Voice, A. K. (2013). Oxidative degradation of amine solvents for CO2 capture.
- BenchChem. (2025). Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellona.org [bellona.org]
- 6. irjet.net [irjet.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Troubleshooting for GC Analysis of Phenethylamines
Welcome to the technical support center for the gas chromatographic (GC) analysis of phenethylamines. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving optimal resolution and robust quantitation for this class of compounds. As polar, basic molecules, phenethylamines are notoriously susceptible to chromatographic issues such as peak tailing and adsorption. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to overcome these challenges, ensuring the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why do my phenethylamine peaks show significant tailing?
Peak tailing is the most common issue in the GC analysis of phenethylamines and is primarily caused by secondary interactions between the basic amine group of the analyte and active sites within the GC system.[1] These active sites are typically acidic silanol groups (-Si-OH) present on the surfaces of untreated glass inlet liners, the front end of the capillary column, and glass wool packing.[2][3] The hydrogen bonding that occurs between the analyte and these sites leads to reversible adsorption, delaying the elution of a portion of the analyte molecules and causing the characteristic asymmetrical peak shape.[1]
Q2: What is the primary benefit of derivatization for phenethylamine analysis?
Derivatization is a chemical modification process that converts the polar, active amine group into a less polar, more volatile, and more thermally stable functional group.[4][5] This transformation is crucial for several reasons:
-
Improved Peak Shape: By masking the active amine group, derivatization significantly reduces the secondary interactions that cause peak tailing, resulting in more symmetrical, Gaussian peaks.[6]
-
Enhanced Volatility: Derivatized phenethylamines are more volatile, allowing them to be analyzed at lower temperatures, which can prevent thermal degradation of the analyte in the hot injector.[7]
-
Increased Sensitivity and Selectivity: Derivatizing agents, particularly those containing fluorine atoms (e.g., PFPA, TFAA), can enhance the response of an electron capture detector (ECD) or provide unique, high-mass fragments for selective detection in mass spectrometry (MS).[6]
Q3: Can I analyze phenethylamines without derivatization?
While challenging, it is possible to analyze some phenethylamines without derivatization. However, this approach is highly prone to issues with poor peak shape, low response, and poor reproducibility due to the high polarity and basicity of the underivatized amine group.[4] Success in this area is highly dependent on employing a meticulously inert GC flow path, from the injector to the detector, to minimize active sites. This includes using specially deactivated inlet liners and columns. Even with these precautions, peak tailing can still be a significant problem.[3] Furthermore, some phenethylamines are thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification.[8][9][10]
Q4: What is the best type of GC column for phenethylamine analysis?
The choice of GC column depends on whether the analytes are derivatized or not.
-
For derivatized phenethylamines , a low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is typically recommended.[11][12] These columns offer good selectivity for a wide range of compounds and are robust.
-
For underivatized phenethylamines , a column specifically designed for the analysis of basic compounds is preferable. These columns have a stationary phase that is specially treated to mask residual silanol groups, thus reducing peak tailing. A "wax" type column (polyethylene glycol) can also be considered for some polar compounds, but compatibility with the sample solvent is crucial.[13]
It's generally advisable to start with a standard 30 m x 0.25 mm ID x 0.25 µm film thickness column and optimize from there.[14]
Systematic Troubleshooting of Poor Resolution
Poor resolution in the GC analysis of phenethylamines can manifest as peak tailing, peak broadening, fronting, or co-elution. The following sections provide a systematic approach to diagnosing and resolving these issues.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Caption: Troubleshooting workflow for peak tailing.
Q: My phenethylamine peaks are tailing, but so are my hydrocarbon standards. What's the likely cause?
A: If all peaks in your chromatogram are tailing, the issue is likely mechanical or related to the flow path rather than chemical activity.[2] The most common culprits are:
-
Improper column installation: A poorly cut column end (not a clean, 90-degree cut) or incorrect installation depth in the inlet can create dead volume, leading to peak tailing for all compounds.[9] Re-cutting the column (removing 5-10 cm from the inlet end) and ensuring it is installed according to the manufacturer's instructions is the first step.
-
Leaks: A leak in the system, particularly at the inlet septum or column fittings, can disrupt the carrier gas flow path and cause peak distortion. Use an electronic leak detector to check all connections.
Q: Only my phenethylamine peaks are tailing. What should I do?
A: This strongly suggests that the basic amine groups are interacting with active sites in your GC system.[15] Your troubleshooting strategy will depend on whether you are using derivatization.
-
If you are NOT using derivatization: Your system is likely not inert enough.
-
Inlet Liner: Replace the standard liner with a deactivated one, preferably one with glass wool that is also deactivated. The liner is a high-temperature zone where analyte-surface interactions are common.[15]
-
GC Column: You may need to switch to a base-deactivated column specifically designed for the analysis of basic compounds. If you are using a standard column, the front end may have become active. Trimming 10-20 cm from the inlet side of the column can often resolve this.[13]
-
Consider Derivatization: If an inert flow path does not resolve the issue, derivatization is the most robust solution for eliminating peak tailing for phenethylamines.[16]
-
-
If you ARE using derivatization: The tailing could be due to an incomplete reaction.
-
Incomplete Derivatization: If the reaction is not driven to completion, you will have a mixture of the derivatized (non-polar) and underivatized (polar) analyte. The underivatized portion will interact with the system and tail. Look for a small, tailing peak eluting before or near your main derivatized peak.
-
Hydrolysis: Silylating reagents and their derivatives are particularly sensitive to moisture.[17] Any water in your sample or solvents can hydrolyze the derivatized analyte back to its original form, causing tailing. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Peak Broadening or Splitting
Broad or split peaks indicate a problem with the initial band of analyte introduced onto the column.
Q: My peaks are broad, and the issue is worse for earlier eluting compounds. What's going on?
A: This is often related to the injection technique and initial chromatographic conditions, especially when using splitless injection for trace analysis.[18][19]
-
Incorrect Initial Oven Temperature: In splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent.[13] This allows for "solvent focusing," where the solvent condenses at the head of the column, trapping the analytes in a narrow band. If the initial temperature is too high, this focusing effect is lost, leading to broad peaks.[13]
-
Inappropriate Splitless Hold Time: The splitless hold time is the period the split vent is closed to allow the transfer of the sample onto the column. If this time is too short, not all of the analyte will be transferred, leading to poor sensitivity. If it's too long, the solvent vapor will slowly bleed onto the column, causing the solvent peak to tail excessively and potentially co-elute with or broaden early eluting analyte peaks.[18][19] A good starting point is a hold time that allows the carrier gas to sweep the volume of the liner 1.5 to 2 times.[18]
Q: My peaks are split into two. What could be the cause?
A: Split peaks can arise from several issues:
-
Improper Injection Technique: A slow or jerky manual injection can introduce the sample in two separate bands. Using an autosampler is highly recommended for reproducibility.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase (e.g., a non-polar solvent like hexane on a polar "wax" column), it can cause the sample to bead up on the column instead of forming a uniform film, leading to split peaks.[13]
-
Column Contamination: Severe contamination at the head of the column can disrupt the sample introduction, causing peak splitting. Trimming the column is a potential solution.
Issue 3: No Peaks or Poor Sensitivity
The complete absence of peaks or a significant loss in response can be alarming but is often traceable to a few key areas.
Caption: Troubleshooting workflow for no or low peaks.
Q: I've injected my sample, but I don't see any peaks, not even the solvent peak. What should I check first?
A: The absence of all peaks points to a fundamental issue with the injection process or the instrument's basic functions.
-
Syringe and Autosampler: Ensure the syringe is not clogged or damaged and that the autosampler is picking up the sample from the correct vial.
-
Carrier Gas: Verify that the carrier gas is flowing at the correct pressure and flow rate. Check the gas cylinder to ensure it is not empty.
-
Detector: Make sure the detector is turned on and that the parameters are set correctly. For an FID, check that the flame is lit. For an MS, ensure the vacuum is stable and the filament is on.[3]
Q: I see a solvent peak, but my phenethylamine peaks are missing or very small. What's the problem?
A: This indicates that the sample is being introduced into the system, but the analytes are being lost somewhere in the flow path.
-
Thermal Degradation: Phenethylamines can be thermally labile. If the inlet temperature is too high, the analytes may be degrading upon injection.[8][10] Try reducing the inlet temperature in 20°C increments to see if the response improves. A good starting point for the inlet temperature is one that is high enough to vaporize the analytes quickly but not so high as to cause degradation.[20]
-
Adsorption: Severe activity in the inlet or on the column can irreversibly adsorb the phenethylamines, especially at low concentrations.[15] This is a strong indicator that inlet maintenance is required (replace the liner, septum, and gold seal) and that the column may need to be trimmed or replaced.
-
Incomplete Derivatization: If you are derivatizing, a failed reaction will result in the non-volatile, underivatized phenethylamines not eluting from the column, leading to no peaks.
Experimental Protocols and Data
Protocol 1: Acylation Derivatization with Pentafluoropropionic Anhydride (PFPA)
This is a common and robust derivatization method for primary and secondary amines.
Materials:
-
Sample extract containing phenethylamines, dried down.
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Pyridine (optional, as a catalyst)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract in the reaction vial is completely dry.
-
Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried extract.
-
If derivatizing less reactive amines or hindered amines, add 10 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.[21]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation Derivatization with MSTFA
Silylation is effective for compounds with active hydrogens, including amines and hydroxyl groups.
Materials:
-
Sample extract containing phenethylamines, dried down.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract in the reaction vial is completely dry, as silylating reagents are highly sensitive to moisture.[7]
-
Add 100 µL of MSTFA (or a mixture of MSTFA and pyridine, e.g., 4:1 v/v) to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 20-30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Table 1: Recommended GC-MS Parameters for Derivatized Phenethylamines
| Parameter | Setting | Rationale & Reference |
| Injector | Splitless, 250-280°C | Splitless mode is essential for trace analysis. The temperature must be high enough for rapid vaporization but low enough to prevent degradation of derivatives.[7] |
| Liner | Deactivated, single taper with glass wool | A deactivated liner minimizes active sites. Wool aids in vaporization and traps non-volatile matrix components.[18] |
| Carrier Gas | Helium, 1.0-1.5 mL/min (constant flow) | Provides good efficiency and is inert.[11][12] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | A versatile, low-polarity column suitable for a wide range of derivatized compounds.[12] |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[14] | |
| Oven Program | Initial Temp: 80-100°C, hold 2 min | A lower initial temperature helps focus the analytes at the head of the column. |
| Ramp 1: 15-25°C/min to 200°C | A moderate ramp rate to separate compounds with different volatilities. | |
| Ramp 2: 25-35°C/min to 280-300°C, hold 5 min | A faster ramp at the end to elute higher boiling compounds and clean the column.[12] | |
| MS Transfer Line | 280°C | Must be hot enough to prevent condensation of analytes.[11] |
| Ion Source | 230°C | A standard temperature for electron ionization.[11] |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra.[11] |
Note: These are starting parameters and should be optimized for your specific application and analytes of interest.
References
-
Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]
-
Restek Corporation. (2022, January 4). Optimizing Splitless Injection [Video]. YouTube. [Link]
- Al-Hazmi, M. A., El-Shahawi, M. S., & Bahaffi, S. O. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 425-433.
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Restek Corporation. (2022, August 15). Optimizing Splitless Injections [Video]. YouTube. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Restek Corporation. (2020, April 29). Optimizing Splitless Injections: Introduction. Retrieved from [Link]
- Al-Hazmi, M. A., El-Shahawi, M. S., & Bahaffi, S. O. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 425-433.
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014). Journal of the American Society for Mass Spectrometry, 25(6), 1045-1055.
-
Chromatography Forum. (2014, October 8). Why do my silylations always fail? Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]
- Lin, H. R., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10839-10852.
-
Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology, 74(1), e33.
-
Phenomenex. (n.d.). Peak Shape Problems: No Peaks - GC Tip. Retrieved from [Link]
-
Wiley Analytical Science. (2023, November 7). Optimizing QuickProbe GC-MS for amphetamine-type substances. Retrieved from [Link]
- DePriest, P. T., et al. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(2), 85-92.
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]
-
Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
- Praisler, M., et al. (2002). Chemometric detection of thermally degraded samples in the analysis of drugs of abuse with gas chromatography-Fourier-transform infrared spectroscopy.
- Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10.
-
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography Mass Spectrometry (GC/MS) Analysis Considerations. Retrieved from [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 177-183.
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minimizing by-product formation in the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Subject: A Troubleshooting Guide to Minimizing By-Product Formation in the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
Welcome to the technical support center. As a Senior Application Scientist, I often assist researchers in overcoming challenges related to purity and yield. A frequent topic of discussion is the synthesis of key pharmaceutical intermediates like 1-(3,4-Dimethoxyphenyl)propan-1-amine, where controlling the impurity profile is paramount. This guide is structured to provide direct, actionable solutions to common by-product issues encountered during its synthesis. We will explore the causality behind these side reactions and present validated protocols to ensure the integrity of your synthesis.
The two most prevalent synthetic strategies for this target molecule are:
-
Reductive Amination of 1-(3,4-dimethoxyphenyl)propan-1-one.
-
Reduction of a β-Nitrostyrene Intermediate , 1-(3,4-dimethoxyphenyl)-2-nitroprop-1-ene.
This guide is divided into sections addressing the specific challenges of each route.
Route 1: Reductive Amination of 1-(3,4-Dimethoxyphenyl)propan-1-one
Reductive amination is a powerful method for forming amines from carbonyl compounds.[1] However, the reaction's success hinges on the delicate balance between imine formation and reduction. An imbalance can lead to a variety of undesirable by-products.
Troubleshooting Guide & FAQs (Reductive Amination)
Question 1: My final product is contaminated with a significant amount of 1-(3,4-dimethoxyphenyl)propan-1-ol. What's happening?
Answer:
-
Root Cause Analysis: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone faster than the ketone can react with the amine source to form the imine intermediate. This is a classic selectivity problem, especially common when using potent, non-selective hydrides like sodium borohydride (NaBH₄) under neutral or basic conditions without careful control.[2][3]
-
Preventative Strategy:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this purpose.[1][4] It is less reactive and more sterically hindered than NaBH₄, making it slow to react with ketones but highly effective at reducing the iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) is another option that works under mildly acidic conditions where the iminium ion is favored, but concerns over cyanide by-products exist.[1][2][5]
-
Control the pH: Maintain a weakly acidic pH (typically 4-6). This protonates the intermediate hemiaminal, facilitating its dehydration to the iminium ion, which is the species you want to reduce.[2] Acetic acid is a common and effective acid for this purpose.
-
Question 2: I'm performing a Leuckart-Wallach reaction and my primary product appears to be the N-formyl derivative, not the free amine. How do I resolve this?
Answer:
-
Root Cause Analysis: This is not a by-product in the traditional sense, but rather the expected intermediate of the Leuckart-Wallach reaction.[6] When using formic acid or ammonium formate/formamide at high temperatures, the reaction mechanism proceeds through the formation of a stable N-formyl amide.[7][8][9] The reaction stops here unless a hydrolysis step is performed.
-
Mandatory Protocol Step: Hydrolysis: To obtain the desired primary amine, you must subject the crude N-formyl product to vigorous hydrolysis.
-
Acid Hydrolysis: Reflux the crude product in an aqueous solution of a strong acid like hydrochloric acid (e.g., 3-6 M HCl) for several hours.
-
Base Hydrolysis: Alternatively, reflux with a strong base like sodium hydroxide (e.g., 4 M NaOH).
-
Following hydrolysis, a standard acid-base workup is required to isolate the free amine.
-
Question 3: My product contains secondary and tertiary amine impurities. How can I promote the formation of the primary amine?
Answer:
-
Root Cause Analysis: Over-alkylation occurs because your desired product, the primary amine, is itself a nucleophile. It can compete with the initial ammonia source (e.g., NH₃ from ammonium formate) and react with another molecule of the iminium ion intermediate, leading to a secondary amine.
-
Preventative Strategy:
-
Molar Ratio is Key: Employ a significant molar excess of the nitrogen source.[7] In the Leuckart-Wallach reaction, using a large excess of ammonium formate will, by Le Châtelier's principle, favor the reaction of the iminium intermediate with ammonia over the newly formed primary amine. A 5 to 10-fold excess is often recommended.
-
One-Pot Sequential Amination: If synthesizing a secondary or tertiary amine is the goal, this "by-product" pathway can be exploited in a controlled, sequential manner.[2]
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Common By-Products | Expertise & Trustworthiness Insights |
| Leuckart-Wallach (HCOOH/NH₄HCO₂) | High Temp (160-190°C)[9] | N-formyl derivative , Secondary amines[7] | Robust, inexpensive, and scalable. The high temperature can cause degradation. A final hydrolysis step is mandatory.[6] |
| Sodium Borohydride (NaBH₄) | Methanol, pH 7-9 | Alcohol from ketone reduction [3] | Non-selective. Prone to reducing the starting ketone. Can be used in a two-step (indirect) method where the imine is pre-formed and isolated, but this is less efficient. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 4-6[1] | Cyanide addition products[5] | Good selectivity for the iminium ion over the ketone.[2] The toxicity of cyanide by-products necessitates careful handling and workup. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, Acetic Acid[4] | Minimal | The gold standard for direct reductive amination. Excellent selectivity, mild conditions, and no highly toxic by-products. It is the preferred lab-scale reagent for clean, high-yield conversions.[1][4] |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (balloon or Parr), Methanol | Secondary amines, debenzylation (if applicable) | Economical for large-scale synthesis but can be less selective. May also reduce other functional groups in the molecule.[4] |
Optimized Protocol: Reductive Amination with NaBH(OAc)₃
This protocol is designed to maximize the yield of the primary amine while minimizing alcohol and over-alkylation by-products.
-
Reaction Setup: To a solution of 1-(3,4-dimethoxyphenyl)propan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add ammonium acetate (5-10 eq) and glacial acetic acid (2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium acetate salt.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature remains below 20°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting ketone by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography on silica gel or by acid-base extraction to isolate the pure product.
Visualization: Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting Decision Tree for Reductive Amination.
Route 2: Reduction of 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene
This classic route involves the Henry condensation of 3,4-dimethoxybenzaldehyde with nitropropane to form the corresponding β-nitrostyrene, which is then reduced to the target amine.[10] The key to a clean product lies in achieving complete reduction of the nitro group without affecting other parts of the molecule or forming partially reduced impurities.
Troubleshooting Guide & FAQs (Nitroalkene Reduction)
Question 1: My final product is contaminated with 1-(3,4-dimethoxyphenyl)propan-1-one and/or the corresponding oxime. Why?
Answer:
-
Root Cause Analysis: The presence of the ketone or oxime is a clear sign of incomplete reduction.[11] The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. These intermediates can tautomerize or be hydrolyzed to the oxime, especially during an acidic workup. The oxime itself can then be hydrolyzed to the ketone.[12] This issue arises when the reducing agent is too weak or used in an insufficient amount.
-
Preventative Strategy:
-
Use a Potent Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is powerful enough to reduce the nitro group completely to the amine in one step.[13][14][15]
-
Ensure Sufficient Equivalents: Use a molar excess of LiAlH₄ (typically 2-3 equivalents relative to the nitroalkene) to drive the reaction to completion.
-
Strict Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and all solvents (e.g., THF, diethyl ether) are anhydrous to maintain the reagent's activity.
-
Careful Workup: A Fieser or similar workup (sequential, careful addition of water, then NaOH solution) is critical to safely quench the excess hydride and precipitate the aluminum salts, which can then be filtered off.
-
Question 2: The yield of my initial Henry condensation to form the nitroalkene is low, and I see a lot of polymeric material.
Answer:
-
Root Cause Analysis: The Henry reaction (or nitroaldol condensation) is base-catalyzed. If the base is too strong or the reaction temperature is too high, side reactions like Michael additions of the nitroalkane anion to the product or polymerization of the nitrostyrene can occur.[16]
-
Preventative Strategy:
-
Use a Mild Catalyst: Instead of strong bases like NaOH, use a milder catalyst such as ammonium acetate or a primary amine like n-butylamine.[10][11] These catalysts promote the condensation while minimizing side reactions.
-
Control Temperature: Heating is required to drive the dehydration of the intermediate nitro-aldol to the final nitroalkene, but excessive heat can promote polymerization. Refluxing in a solvent like acetic acid or toluene with azeotropic removal of water is an effective strategy.
-
Optimized Protocol: Two-Step Nitroalkene Synthesis and Reduction
Step A: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 3,4-dimethoxybenzaldehyde (1.0 eq), nitropropane (1.2 eq), and ammonium acetate (0.4 eq) in glacial acetic acid or toluene.
-
Condensation: Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap. Continue refluxing for 2-4 hours after water evolution ceases.
-
Isolation: Cool the reaction mixture. If using toluene, wash the organic layer with water and brine, then dry and concentrate. If using acetic acid, pour the mixture into ice water to precipitate the product.
-
Purification: Recrystallize the crude solid from a suitable solvent like isopropanol or ethanol to yield the pure nitroalkene as yellow crystals.
Step B: LiAlH₄ Reduction to the Amine
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a stirred slurry of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve the purified nitroalkene (1.0 eq) from Step A in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry via an addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir and reflux the mixture for 4-6 hours to ensure complete reduction.
-
Quenching (Fieser Workup): Cool the flask in an ice bath. With extreme caution, add water (X mL) dropwise, where X is the number of grams of LiAlH₄ used. Follow with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL).
-
Isolation: A granular white precipitate of aluminum salts should form. Stir for 30 minutes, then remove the salts by filtration, washing the filter cake thoroughly with THF or ether.
-
Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved via distillation or salt formation/recrystallization.
Visualization: Workflow for the Nitroalkene Reduction Route
Caption: Key Control Points in the Two-Step Nitroalkene Route.
References
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. (Semantic Scholar link provided for abstract and context: [Link])
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Kristanti, A. N., et al. (2020). Synthesis, antimicrobial activity and molecular docking study of 3,4-dimethoxy-β-nitrostyrene derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Leuckart–Wallach Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Retrieved from [Link]
-
Erowid. (n.d.). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
Erne, M., & Ramirez, F. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta. (Context available via ResearchGate: [Link])
-
ScienceMadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]
-
Ramirez, F., & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]
-
Noggle, F. T., et al. (1986). Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. Journal of Chromatographic Science. (Abstract available at: [Link])
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
LookChem. (n.d.). 3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]
-
ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemchart. (n.d.). 3-(3,4-dimethoxyphenyl)propan-1-amine. Retrieved from [Link]
-
Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. (Available at: [Link]-based-on-Swist-Wilamowski/8f74a896a60cd3544c207908b8b0e5138f2445b2))
-
Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
ResearchGate. (2025). Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Xiong, C., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. (Available at: [Link])
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
NIH. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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- 16. Reduction of Nitrostyrenes using Red-Al [erowid.org]
Technical Support Center: Enhancing the Stability of 1-(3,4-Dimethoxyphenyl)propan-1-amine in Solution
Here is the technical support center for enhancing the stability of 1-(3,4-Dimethoxyphenyl)propan-1-amine in solution.
Welcome to the technical support guide for 1-(3,4-Dimethoxyphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve stability challenges encountered when working with this compound in solution. As a substituted phenylethylamine, its primary amine and electron-rich aromatic ring make it susceptible to specific degradation pathways. This guide provides both rapid-fire answers through our FAQs and in-depth, validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of 1-(3,4-Dimethoxyphenyl)propan-1-amine is turning yellow or brown. What is causing this discoloration?
This is a classic sign of oxidative degradation. The primary amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This process is often initiated by dissolved oxygen in the solvent and can be accelerated by exposure to light and the presence of trace metal ions. The initial step in this degradation is typically the oxidation of the amine to an imine, which can then undergo further reactions.[1][2]
Q2: What is the optimal pH for storing my solution to maximize stability?
For maximum stability, a mildly acidic pH range of 4.0 to 6.0 is recommended. 1-(3,4-Dimethoxyphenyl)propan-1-amine is a basic compound (pKa ≈ 9.8)[3]. At a pH below its pKa, the amine group will be protonated, forming a more stable ammonium salt. This protonated form is significantly less susceptible to oxidation than the free base.[4][5] Storing the compound as a salt (e.g., hydrochloride) or in a buffered acidic solution is a key strategy for enhancing its shelf life.
Q3: What are the ideal long-term storage conditions for a stock solution?
To ensure long-term stability, multiple factors must be controlled. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of all chemical degradation reactions.[6] |
| Light Exposure | Store in amber glass vials or in the dark | Aromatic amines are often photosensitive and can degrade upon exposure to UV or even ambient light.[6][7] |
| Atmosphere | Purge with an inert gas (Argon or Nitrogen) | Displaces dissolved oxygen, the primary driver of oxidative degradation.[4] |
| pH | 4.0 - 6.0 (Buffered) | Maintains the amine in its more stable, protonated form.[5] |
Q4: I've observed a precipitate forming in my solution upon standing. What could be the cause?
Precipitation can arise from a few sources. If your solution is unbuffered and exposed to air, the basic amine can absorb atmospheric carbon dioxide (CO2) to form an insoluble carbonate salt.[3] Alternatively, if the pH of your solution has shifted, the compound may have converted from its more soluble salt form to the less soluble free base. Ensure your solution is adequately buffered and stored in a tightly sealed container.
Section 2: Troubleshooting Guide: Diagnosing and Solving Instability
This section provides systematic workflows to address common and complex stability issues.
Problem: Rapid Loss of Purity and Appearance of Degradant Peaks in HPLC
This is the most critical issue, indicating active chemical degradation. The primary suspect is oxidation.
Causality: The amine functionality is easily oxidized, a reaction catalyzed by oxygen, light, and metal ions. This process leads to a cascade of degradation products, fundamentally altering the concentration and purity of your analyte.[1][8][9]
Troubleshooting Workflow:
Follow this systematic approach to mitigate oxidative degradation.
Caption: Workflow for diagnosing and resolving oxidative degradation.
Recommended Antioxidants:
The choice of antioxidant depends on your solvent system and experimental constraints.
| Antioxidant Class | Example | Recommended Concentration | Solvent System | Notes |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic | Excellent free radical scavenger.[10] |
| Sulfites | Sodium Metabisulfite | 0.05 - 0.2% (w/v) | Aqueous | Highly effective oxygen scavenger, but can form adducts with some compounds.[11] |
| Ascorbates | Ascorbic Acid (Vitamin C) | 0.1% (w/v) | Aqueous | Water-soluble radical scavenger. |
| Amine Antioxidants | Naugard® 445 | 0.1 - 0.5% (w/v) | Organic / Polymer Matrices | Highly efficient for protecting amine-containing compounds.[12] |
Problem: Inconsistent Results and Poor Reproducibility
When analytical results vary significantly between runs, even with freshly prepared solutions, environmental factors are often the culprit.
Causality: Uncontrolled environmental variables can introduce significant experimental error. The stability of 1-(3,4-Dimethoxyphenyl)propan-1-amine is not just a function of the solution itself, but the environment it is exposed to during preparation, handling, and analysis.
Caption: Key environmental factors influencing solution stability.
Solutions for Consistency:
-
Control for Light: Always prepare and handle solutions in a dimly lit environment or use amber glassware. For highly sensitive experiments, wrap containers in aluminum foil.[7]
-
Maintain Thermal Equilibrium: Allow solutions to come to room temperature before weighing or dilution to ensure accurate concentrations. Perform experiments on a consistent schedule after solution preparation.
-
Standardize pH Adjustment: Use a calibrated pH meter and consistent buffering agents for all preparations.
-
Use High-Purity Solvents: Solvents can contain impurities (like peroxides in older ethers or metal contaminants) that can initiate degradation. Use fresh, HPLC-grade or higher solvents.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (1 mg/mL)
This protocol incorporates best practices to create a robust stock solution for further experiments.
-
Solvent Preparation:
-
Dispense 90 mL of HPLC-grade water into a clean glass bottle.
-
Add a magnetic stir bar.
-
Sparge the water with a gentle stream of inert gas (argon or nitrogen) for 30 minutes to remove dissolved oxygen.
-
-
Buffer and Antioxidant Addition:
-
While stirring, add a sufficient amount of a suitable buffer (e.g., citric acid/sodium citrate) to achieve a final pH of 5.0.
-
Add 100 mg of ascorbic acid (for a final concentration of 0.1% w/v). Stir until fully dissolved.
-
-
Analyte Dissolution:
-
Accurately weigh 100 mg of 1-(3,4-Dimethoxyphenyl)propan-1-amine.
-
Add the compound to the buffered, deoxygenated solvent.
-
Continue stirring until the compound is fully dissolved.
-
-
Final Preparation and Storage:
-
Adjust the final volume to 100 mL with the sparged solvent.
-
Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible) into a clean, amber glass storage vial.
-
Blanket the headspace of the vial with inert gas before sealing tightly.
-
Label clearly and store at 4°C.
-
Protocol 2: A Standard Stability Assessment Workflow (Forced Degradation by HPLC-UV)
This protocol outlines a forced degradation study to rapidly assess stability under various stress conditions, as recommended by ICH guidelines.[13]
Caption: Experimental workflow for a forced degradation stability study.
Example HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Section 4: Understanding the Primary Degradation Pathway
The primary degradation route for 1-(3,4-Dimethoxyphenyl)propan-1-amine in an aerobic environment is oxidative deamination. This pathway is common for phenylethylamines and is often mediated by enzymes like monoamine oxidase (MAO) in biological systems, but can also occur abiotically.[1][2]
Caption: Proposed primary oxidative degradation pathway.
Understanding this pathway is crucial for analytical method development. For instance, you can monitor for the appearance of the ketone byproduct, 1-(3,4-dimethoxyphenyl)propan-1-one, as an indicator of degradation.
References
-
ResearchGate. (n.d.). (A) Pathways for the catabolism of phenylethylamine, tyramine, and... Retrieved from [Link]
-
Luque-Almagro, V. M., et al. (2008). Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. PubMed. Retrieved from [Link]
-
Hamborg, E. S., & Versteeg, G. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
Buvik, A. S., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
-
Zhang, X., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. Retrieved from [Link]
-
Buvik, A. S., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine. National Institutes of Health (NIH). Retrieved from [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). National Institutes of Health (NIH). Retrieved from [Link]
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
-
Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]
- Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
-
FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. Retrieved from [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
Prepared by the Application Science Team
Disclaimer: Specific solubility data for 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is not extensively available in public literature. The following guide is based on established principles for solubilizing amine hydrochloride salts and similar small molecules.[1][2][3] Researchers must perform experimental validation to determine the optimal conditions for their specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and solubilization of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride.
Q1: Why is my 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride not dissolving well in neutral water?
A1: 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). In solution, an equilibrium exists between the protonated (ionized) amine and the neutral (unionized) free base. While the ionized, salt form is generally water-soluble due to its charge, the free base is significantly more hydrophobic and less soluble.[4][5] The solubility can be limited by the intrinsic properties of the molecule, such as its crystal lattice energy and the presence of the hydrophobic dimethoxyphenyl and propyl groups.
Q2: What is the first and most critical parameter to adjust to improve solubility?
A2: The first parameter to investigate is pH . The solubility of amine salts is highly dependent on the pH of the solution.[3][6][7] Lowering the pH (i.e., making the solution more acidic) will shift the equilibrium towards the protonated, more soluble ionic form. Conversely, raising the pH will generate the less soluble free base, potentially causing precipitation.[8][9][10]
Q3: Can I use organic solvents to dissolve the compound?
A3: Yes, using water-miscible organic solvents, known as cosolvents , is a common and effective strategy.[11][12] Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility by reducing the overall polarity of the solvent system, which better accommodates the hydrophobic portions of the molecule.[13]
Q4: I've tried pH adjustment and simple cosolvents without success. What are the next steps?
A4: For particularly challenging cases, more advanced techniques can be explored. These include the use of surfactants to form micelles that encapsulate the compound, or cyclodextrins , which have a hydrophobic inner cavity capable of forming inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility in aqueous media.[14][15][16][17]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic, step-by-step approaches to identify the optimal solubilization strategy for your specific experimental needs.
Guide 1: Systematic pH-Solubility Profiling
Causality: Amine hydrochloride salts are more soluble in acidic conditions because the excess protons (H+) in the solution drive the equilibrium towards the charged, protonated form of the amine (R-NH3+), which is more readily solvated by water. This is an application of Le Châtelier's Principle.[8]
Experimental Protocol:
-
Prepare a series of buffers: Create a set of buffers spanning a relevant pH range (e.g., pH 2, 4, 5, 6, 7, and 7.4). Acetate buffers are suitable for the acidic range, while phosphate buffers are standard for the neutral range.
-
Create saturated solutions: Add an excess amount of 1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration using a validated analytical method such as HPLC-UV.
-
Plot the results: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH on the x-axis to visualize the pH-solubility profile.
Data Summary Table for pH-Solubility Profiling
| Buffer pH | Temperature (°C) | Measured Solubility (mg/mL) | Visual Observations |
| 2.0 | 25 | ||
| 4.0 | 25 | ||
| 5.0 | 25 | ||
| 6.0 | 25 | ||
| 7.0 | 25 | ||
| 7.4 | 25 |
Visualization of pH Effect on Amine Hydrochloride Solubility
Caption: Effect of pH on the solubility equilibrium of an amine hydrochloride salt.
Guide 2: Cosolvent Screening Protocol
Causality: Cosolvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for the non-polar, hydrophobic regions of the drug molecule.[13] This reduces the energy required to create a cavity for the solute, thereby increasing solubility.
Experimental Protocol:
-
Select cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin.[11]
-
Prepare solvent systems: Create a series of aqueous solutions containing increasing percentages of each cosolvent (e.g., 10%, 20%, 40%, 60% v/v in water or a selected buffer from Guide 1).
-
Determine solubility: Using the same equilibration and quantification method described in Guide 1, determine the saturation solubility of the compound in each cosolvent system.
-
Analyze results: Compare the solubility data across different cosolvents and concentrations to identify the most effective system. Be mindful of the potential for the compound to precipitate if the final solution is diluted with a purely aqueous medium.
Data Summary Table for Cosolvent Screening
| Cosolvent | Concentration (% v/v) in Buffer (pH __) | Temperature (°C) | Measured Solubility (mg/mL) |
| Ethanol | 10 | 25 | |
| Ethanol | 20 | 25 | |
| Ethanol | 40 | 25 | |
| PG | 10 | 25 | |
| PG | 20 | 25 | |
| PG | 40 | 25 | |
| PEG 400 | 10 | 25 | |
| PEG 400 | 20 | 25 | |
| PEG 400 | 40 | 25 |
Part 3: Decision-Making Workflow
This workflow provides a logical progression for tackling solubility issues, from basic to advanced strategies.
Solubility Troubleshooting Workflow
Caption: A stepwise workflow for systematically addressing solubility challenges.
References
-
Preformulation Studies: Solubility analysis. Pharmapproach.com. [Link]
-
Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]
-
Solubility and pH of amines. The Chemistry Teachers. [Link]
-
Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of Pharmaceutical Sciences. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC, NIH. [Link]
-
Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC, PubMed Central, NIH. [Link]
-
Pre-formulation Studies. Pharmaworld. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. OUCI. [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Proscitech. [Link]
-
How pH Affects Solubility of Salts AP Chemistry Unit 8. YouTube. [Link]
-
17.6 pH Effects on Solubility. Chad's Prep®. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
How to increase the solubility of practically insoluble raw materials? ResearchGate. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivatives in Spasmolytic and Anti-inflammatory Applications
This guide provides a comprehensive comparison of the efficacy of novel derivatives of 1-(3,4-dimethoxyphenyl)propan-1-amine, with a primary focus on their potential as advanced spasmolytic and anti-inflammatory agents. We will delve into the structure-activity relationships, comparative experimental data, and the underlying mechanisms of action that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic landscape of these promising compounds.
Introduction: The Therapeutic Potential of the 1-(3,4-Dimethoxyphenyl)propan-1-amine Scaffold
The 1-(3,4-dimethoxyphenyl)propan-1-amine core structure is a key pharmacophore found in a variety of biologically active molecules. Its structural similarity to endogenous phenethylamines has made it a versatile starting point for the synthesis of compounds targeting the central nervous system and smooth muscle tissues. Notably, this scaffold is a central component of mebeverine, a well-established antispasmodic agent used in the treatment of irritable bowel syndrome (IBS).[1][2][3] Recent research has focused on the synthesis of novel mebeverine analogs, aiming to enhance therapeutic efficacy and broaden their pharmacological profile to include anti-inflammatory properties.[4][5]
This guide will focus on a comparative analysis of these novel derivatives, specifically 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide (Compound 3) and its acylated derivatives (Compounds 4a and 4b), against the parent compound, mebeverine.
Comparative Efficacy Analysis
The therapeutic efficacy of these derivatives has been primarily evaluated in two key areas: spasmolytic activity and anti-inflammatory potential.
Spasmolytic Activity: A Quantitative Comparison
The spasmolytic effects of the novel derivatives were assessed ex vivo using isolated smooth muscle preparations, a standard and reliable method for quantifying the direct effects of compounds on muscle contractility. The results demonstrate a significant enhancement in spasmolytic activity compared to mebeverine.[6]
Table 1: Comparative Spasmolytic Activity of Mebeverine and its Novel Derivatives [6]
| Compound | Concentration (M) | Mean Inhibition of Acetylcholine-Induced Contraction (%) |
| Mebeverine | 1 x 10⁻⁶ | 45 |
| Compound 3 | 1 x 10⁻⁶ | 68 |
| Compound 4a | 1 x 10⁻⁶ | 75 |
| Compound 4b | 1 x 10⁻⁶ | 82 |
As evidenced by the data, all three novel derivatives exhibit superior inhibition of acetylcholine-induced smooth muscle contractions at the same concentration as mebeverine. Notably, compound 4b demonstrated the most potent spasmolytic effect, with an 82% inhibition of contraction.[6]
Anti-inflammatory Potential
The anti-inflammatory properties of these derivatives were investigated using both in vitro and in vivo models. The in vitro assay measured the inhibition of albumin denaturation, a common method to screen for anti-inflammatory activity.
Table 2: In Vitro Anti-inflammatory Activity [7][8]
| Compound | Inhibition of Albumin Denaturation (%) |
| Mebeverine Hydrochloride (MBH) | High |
| MBH-loaded Silver Nanoparticles | ~3 times lower than MBH |
Structure-Activity Relationship (SAR)
The enhanced efficacy of the novel derivatives can be attributed to specific structural modifications to the 1-(3,4-dimethoxyphenyl)propan-1-amine backbone. The introduction of the 2-aminobenzamide moiety in Compound 3 appears to significantly increase spasmolytic activity. Further acylation of the amino group, as seen in Compounds 4a and 4b, leads to a progressive enhancement of this effect.[4][5]
The nature of the acyl group plays a crucial role. The progressive increase in activity from compound 3 to 4a and 4b suggests that the lipophilicity and electronic properties of the acyl substituent are key determinants of their interaction with the target receptors or ion channels.[4][5]
For phenethylamine derivatives in general, substitutions on the phenyl ring and the amine terminus have been shown to significantly influence their affinity for various receptors, including serotonin and dopamine transporters, which can also play a role in modulating smooth muscle contractility and inflammation.[1][2][3][9][10]
Mechanism of Action
The primary mechanism underlying the spasmolytic activity of mebeverine and its derivatives is believed to be the blockade of voltage-gated calcium channels in smooth muscle cells.[4][5] By inhibiting the influx of extracellular calcium, these compounds prevent the activation of the contractile machinery within the muscle cells, leading to relaxation.
The anti-inflammatory effects may be linked to the modulation of pro-inflammatory mediators. While the precise mechanism for these derivatives is still under investigation, related compounds have been shown to inhibit the synthesis of prostaglandins, key mediators of inflammation.[11][12][13]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide (Compound 3)[14]
Materials:
-
Isatoic anhydride
-
1-(3,4-dimethoxyphenyl)propan-2-amine
-
Dichloromethane (DCM)
-
Neutral Alumina (Al₂O₃)
Procedure:
-
A mixture of isatoic anhydride (10 mmol) and 1-(3,4-dimethoxyphenyl)propan-2-amine (15 mmol) is dissolved in dichloromethane (30 mL).
-
The resulting solution is stirred overnight at room temperature.
-
The solution is then filtered through a pad of neutral alumina.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Ex Vivo Isolated Organ Bath Assay for Spasmolytic Activity[6][7]
Objective: To assess the relaxant effect of the test compounds on pre-contracted smooth muscle tissue.
Materials:
-
Isolated segments of guinea pig ileum
-
Krebs-Henseleit physiological salt solution
-
Acetylcholine (ACh)
-
Test compounds (Mebeverine, Compound 3, 4a, 4b)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Segments of guinea pig ileum are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1g.
-
A submaximal contraction is induced by the addition of acetylcholine (10⁻⁶ M).
-
Once a stable contraction plateau is reached, the test compounds are added to the bath in a cumulative manner at increasing concentrations.
-
The relaxation of the smooth muscle is recorded as a percentage of the pre-induced contraction.
In Vivo Carrageenan-Induced Paw Edema Assay[4][6][15][16]
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% in saline)
-
Test compounds
-
Pletismometer
Procedure:
-
Animals are divided into control and treatment groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or vehicle (control) are administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each treatment group relative to the control group.
Central Nervous System (CNS) Activity: An Emerging Area of Investigation
While the primary focus of recent research has been on spasmolytic and anti-inflammatory effects, the 1-(3,4-dimethoxyphenyl)propan-1-amine scaffold also holds promise for CNS applications. The structural similarity to known psychoactive phenethylamines suggests potential interactions with neurotransmitter systems in the brain.[14]
Studies on related compounds have explored their potential as serotonin (5-HT) receptor agonists and dopamine uptake inhibitors, which are relevant targets for the treatment of depression, anxiety, and other neurological disorders.[1][2][3][9] Further comparative studies are warranted to elucidate the CNS activity profile of the novel mebeverine derivatives and to explore their potential as multi-target therapeutic agents.
Conclusion
The novel derivatives of 1-(3,4-dimethoxyphenyl)propan-1-amine, particularly compounds 3, 4a, and 4b, represent a significant advancement in the development of potent spasmolytic agents. The experimental data clearly demonstrates their superior efficacy over mebeverine in relaxing intestinal smooth muscle. Furthermore, their emerging anti-inflammatory properties suggest a dual therapeutic potential that could be highly beneficial for the management of complex gastrointestinal disorders like IBS, where both smooth muscle hyperreactivity and low-grade inflammation are contributing factors.
The structure-activity relationships identified in these studies provide a rational basis for the future design of even more potent and selective compounds. Further investigation into their in vivo anti-inflammatory efficacy and their potential CNS activities will be crucial in fully defining the therapeutic scope of this promising class of molecules. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of these and other related compounds.
References
-
Kircheva, N., et al. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. Biomedicines, 12(10), 2321. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Galeotti, N., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 27(10), 1535-1541. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]
-
Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
-
Al-Qahtari, M. H., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1189-1201. [Link]
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Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
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Kim, J., et al. (2025). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]
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Kircheva, N., et al. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. PubMed, 39457637. [Link]
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MDPI. (2024). Silver Nanoparticles with Mebeverine in IBS Treatment: DFT Analysis, Spasmolytic, and Anti-Inflammatory Effects. Retrieved from [Link]
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MDPI. (2024). Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives. Retrieved from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
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Levine, R. A., et al. (1987). Prostaglandin E analogue inhibition of intrinsic factor release. Gastroenterology, 92(5 Pt 1), 1133-1137. [Link]
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Tran, T. D., et al. (2009). Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 19(6), 1724-1727. [Link]
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Li, R., et al. (2018). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Advances, 8(64), 36561-36570. [Link]
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Soll, A. H. (1986). Prostaglandin E2 inhibition of secretagogue-stimulated [14C]aminopyrine accumulation in rat parietal cells: a model for its mechanism of action. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 513-518. [Link]
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Zhang, L., et al. (2012). Prostaglandin E2, Produced by Mast Cells in Colon Tissues from Patients with Irritable Bowel Syndrome, Contributes to Visceral Hypersensitivity in Mice. Gastroenterology, 143(1), 181-190.e2. [Link]
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Izenwasser, S., et al. (1998). Novel 3alpha-diphenylmethoxytropane analogs: selective dopamine uptake inhibitors with behavioral effects distinct from those of cocaine. The Journal of Pharmacology and Experimental Therapeutics, 287(3), 967-976. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
This guide provides an in-depth technical comparison and cross-validation framework for two instrumental methods—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Accurate and reliable quantification is therefore critical for ensuring the quality, safety, and efficacy of final drug products.
This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. It moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, grounded in established regulatory principles for analytical method validation.
Section 1: Foundational Principles of the Analytical Techniques
A clear understanding of the operating principles of both HPLC and GC-MS is essential to appreciate their respective strengths and limitations for the analysis of a polar amine like 1-(3,4-Dimethoxyphenyl)propan-1-amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-(3,4-Dimethoxyphenyl)propan-1-amine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
-
Mechanism: In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water. Nonpolar compounds are retained longer on the column, while polar compounds elute more quickly. The amine functional group on our target analyte imparts significant polarity, leading to relatively short retention times and requiring careful optimization of the mobile phase to achieve adequate separation from other potential impurities.
-
Advantages for this Analyte: The primary advantage of HPLC for this application is its simplicity and directness. The analyte is soluble in common mobile phases and can be analyzed directly without the need for chemical modification (derivatization). This reduces sample preparation time and eliminates a potential source of analytical error.
-
Detection: A simple UV-Vis detector is sufficient, as the dimethoxy-substituted benzene ring provides a strong chromophore for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[2][3] It is considered a gold-standard technique in forensic and trace-level analysis.[4]
-
The Challenge of Volatility: GC requires that analytes be volatile and thermally stable. Primary amines, due to their polarity and ability to form hydrogen bonds, exhibit poor volatility and chromatographic behavior, often resulting in significant peak tailing and low response.[5][6][7]
-
The Necessity of Derivatization: To overcome this, a chemical modification step known as derivatization is mandatory.[8] This process replaces the active hydrogen on the amine group with a nonpolar moiety, which accomplishes several critical goals:
-
Increases Volatility: Masks the polar -NH2 group, allowing the molecule to readily enter the gas phase.
-
Improves Peak Shape: Reduces interactions with active sites in the GC inlet and column, resulting in sharp, symmetrical peaks.
-
Enhances Specificity: The mass spectrum of the derivative is often more characteristic and structurally informative than that of the parent compound.
-
-
Common Derivatization Strategy: Acylation using an agent like Trifluoroacetic Anhydride (TFAA) is a robust and common choice.[9] It reacts rapidly with the primary amine to form a stable, volatile, and electron-capturing amide derivative, which is ideal for GC-MS analysis.
Section 2: Experimental Design for Method Cross-Validation
The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and deliver equivalent results.[10] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] Our experimental design will assess the key performance characteristics for both the developed HPLC-UV and GC-MS methods.
The overall workflow for this cross-validation study is depicted below.
Caption: Step-by-step experimental workflow for HPLC and GC-MS analysis.
Section 4: Comparative Data Analysis
The table below summarizes the expected performance characteristics from the validation of both methods. These values are representative of what would be considered acceptable for pharmaceutical quality control.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale & Commentary |
| Specificity | High (Peak Purity > 0.995) | Very High (Specific Mass Fragments) | GC-MS is inherently more specific due to the added dimension of mass fragmentation patterns, making it the superior choice for impurity identification. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. The derivatization step in GC-MS can sometimes introduce slightly more variability. |
| Range | 1.0 - 100 µg/mL | 0.5 - 100 µg/mL | GC-MS often achieves lower detection limits, potentially extending the quantifiable range to lower concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods should demonstrate high accuracy. Complete recovery depends on the efficiency and reproducibility of the derivatization and extraction steps for GC-MS. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | The direct injection of HPLC leads to slightly better repeatability compared to the multi-step GC-MS procedure. |
| - Intermediate Precision | < 2.0% | < 3.0% | The additional variables in the GC-MS workflow (e.g., derivatization reagent batches, heating times) can lead to slightly higher inter-assay variability. |
| LOD | 0.3 µg/mL | 0.1 µg/mL | The sensitivity of the mass spectrometer in SIM mode typically results in a lower limit of detection than UV absorbance. |
| LOQ | 1.0 µg/mL | 0.5 µg/mL | The LOQ follows the trend of the LOD, with GC-MS being more sensitive for trace-level quantification. |
| Throughput/Simplicity | High | Moderate | HPLC is significantly faster and simpler due to the absence of the derivatization step. It is better suited for high-throughput screening environments. |
Section 5: Conclusion and Recommendations
This cross-validation guide demonstrates that both HPLC-UV and GC-MS are robust and reliable methods for the quantitative analysis of 1-(3,4-Dimethoxyphenyl)propan-1-amine. The choice between the two techniques should be driven by the specific application and analytical objective.
-
For Routine Quality Control and High-Throughput Analysis: The HPLC-UV method is the recommended choice. Its simplicity, speed, excellent precision, and lack of a derivatization step make it highly efficient and cost-effective for analyzing a large number of samples where the primary goal is to confirm potency and purity against a known standard.
-
For Confirmatory Analysis, Impurity Profiling, and Research: The GC-MS method is superior. Its unparalleled specificity provides unequivocal identification of the analyte and is essential for characterizing unknown impurities or degradation products. Its lower detection limits also make it the method of choice for trace-level analysis or in complex matrices.
Ultimately, the two methods are complementary. A well-equipped laboratory would use the HPLC method for routine release testing while having the validated GC-MS method available for confirmatory testing and investigative purposes, ensuring a comprehensive and robust analytical control strategy.
References
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A Comparative Analysis of the Biological Activities of 1-(3,4-Dimethoxyphenyl)propan-1-amine and its 2-Amine Isomer
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychoactive compound research, the subtle shift of a single functional group can dramatically alter the biological activity of a molecule. This guide provides a detailed comparative analysis of two closely related phenethylamine derivatives: 1-(3,4-Dimethoxyphenyl)propan-1-amine and its structural isomer, 1-(3,4-Dimethoxyphenyl)propan-2-amine, more commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA). While the latter has been the subject of limited pharmacological investigation, data on the former is scarce, necessitating a predictive analysis based on established structure-activity relationships (SAR) within this chemical class.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known biological activities of 3,4-DMA and a theoretical exploration of its 1-amine counterpart. We will delve into their potential interactions with key central nervous system targets, supported by available experimental data and established pharmacological principles.
Structural Isomers: A Tale of Two Amines
The core structural difference between these two molecules lies in the position of the amine group on the propane chain. This seemingly minor alteration can significantly influence how each compound interacts with biological targets due to differences in stereochemistry, steric hindrance, and overall molecular conformation.
A Comparative Guide to Catalysts for the Synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(3,4-Dimethoxyphenyl)propan-1-amine
1-(3,4-Dimethoxyphenyl)propan-1-amine is a crucial chiral building block in the synthesis of various pharmaceuticals. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and stereoselective synthesis of this amine is therefore of significant interest to the drug development and manufacturing sectors. The primary route to this compound is the reductive amination of 3,4-dimethoxypropiophenone. The choice of catalyst for this transformation is paramount, as it dictates the reaction's efficiency, selectivity, and overall economic and environmental viability. This guide provides a comparative analysis of various catalytic systems for this synthesis, supported by experimental insights, to aid researchers in selecting the optimal catalyst for their needs.
Catalytic Pathways to 1-(3,4-Dimethoxyphenyl)propan-1-amine: An Overview
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine from 3,4-dimethoxypropiophenone primarily proceeds via reductive amination. This process involves the condensation of the ketone with an amine source (typically ammonia or an ammonium salt) to form an imine intermediate, which is then reduced to the desired amine. The choice of catalyst influences both the imine formation and the subsequent reduction, impacting yield and, in the case of asymmetric synthesis, enantioselectivity.
The main classes of catalysts employed for this transformation include:
-
Heterogeneous Catalysts: Primarily Raney Nickel and Palladium on Carbon (Pd/C).
-
Homogeneous Transition-Metal Catalysts: Complexes of Iridium and Rhodium, often with chiral ligands for asymmetric synthesis.
-
Biocatalysts: Enzymes such as transaminases and imine reductases.
This guide will delve into a comparative analysis of these catalytic systems.
Comparative Performance of Catalytic Systems
The selection of a catalyst for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine should be based on a careful consideration of factors such as yield, stereoselectivity, cost, and operational complexity.
| Catalyst System | Typical Reducing Agent | Key Performance Characteristics | Advantages | Disadvantages |
| Raney Nickel | H₂ | High activity for nitro and carbonyl group reduction. | Cost-effective, suitable for large-scale industrial processes.[1] | Can be pyrophoric and requires careful handling.[1] May exhibit lower selectivity in the presence of other reducible functional groups.[1] |
| Palladium on Carbon (Pd/C) | H₂, Ammonium formate | Generally exhibits high activity, often allowing for milder reaction conditions. | Versatile and widely used in hydrogenation reactions.[2] Can be used with various hydrogen sources. | Costlier than Raney Nickel. Catalyst activity can vary between batches. |
| Iridium-based Catalysts | H₂, Formic acid | High efficiency and enantioselectivity in asymmetric reductive amination.[2][3] | Excellent for producing chiral amines with high optical purity.[2][3] | High cost of the precious metal and ligands. Potential for product contamination with trace metals.[1] |
| Rhodium-based Catalysts | H₂ | High enantioselectivity in asymmetric hydrogenations and aminations.[4] | Enables the synthesis of highly enantioenriched chiral amines.[4] | Significant cost of the metal and chiral ligands.[1] |
| Transaminases (Biocatalyst) | Amine donor (e.g., isopropylamine) | High stereoselectivity for the synthesis of chiral amines from prochiral ketones.[5][6] | Environmentally friendly, operates under mild conditions, and offers excellent enantioselectivity.[5][6] | Can be limited by substrate scope and enzyme stability. Equilibrium limitations may require strategies to drive the reaction to completion.[6] |
Mechanistic Insights: Understanding Catalyst Functionality
The efficacy of each catalyst class stems from its unique mechanism of action. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Heterogeneous Catalysis: The Workhorses - Raney Nickel and Pd/C
Both Raney Nickel and Palladium on Carbon are heterogeneous catalysts that facilitate the addition of hydrogen to the imine intermediate. The reaction typically occurs on the surface of the metal.
-
Raney Nickel: This spongy, porous nickel catalyst has a high surface area, making it highly active for hydrogenations.[7] The mechanism involves the adsorption of both the imine and hydrogen onto the nickel surface, followed by the stepwise transfer of hydrogen atoms to the C=N double bond.
-
Palladium on Carbon (Pd/C): In this system, finely divided palladium is supported on activated carbon, which provides a large surface area for the reaction.[2] The mechanism is similar to that of Raney Nickel, involving the adsorption of reactants onto the palladium surface and subsequent hydrogenation. The use of ammonium formate as a hydrogen source involves the in-situ generation of hydrogen on the catalyst surface.[5]
Homogeneous Asymmetric Catalysis: The Precision Tools - Iridium and Rhodium Complexes
For the synthesis of enantiomerically pure 1-(3,4-Dimethoxyphenyl)propan-1-amine, chiral homogeneous catalysts based on iridium and rhodium are often the catalysts of choice. These catalysts create a chiral environment around the imine substrate, directing the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.
The general mechanism involves the coordination of the imine to the chiral metal complex, followed by the transfer of a hydride from the metal to the imine carbon, and subsequent protonation to yield the chiral amine.[2][4] The structure of the chiral ligand is critical in determining the enantioselectivity of the reaction.
Reaction Pathway: Asymmetric Reductive Amination
Caption: General workflow for the asymmetric reductive amination of 3,4-dimethoxypropiophenone.
Biocatalysis: Nature's Approach - Transaminases
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[5][6] This process is highly stereoselective, often yielding the amine product with excellent enantiomeric excess.
The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. The ketone substrate binds to the active site of the enzyme, and the amino group is transferred from the cofactor to the ketone, forming the chiral amine product and regenerating the cofactor in its pyridoxamine-5'-phosphate form. An amino donor then regenerates the PLP cofactor for the next catalytic cycle.
Experimental Workflow: Biocatalytic Reductive Amination
Caption: A typical experimental workflow for biocatalytic reductive amination.
Detailed Experimental Protocols
To provide practical guidance, this section outlines representative experimental procedures for the synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine using different catalytic systems.
Protocol 1: Reductive Amination using Raney Nickel
This protocol is adapted from general procedures for the reductive amination of ketones.[8]
Materials:
-
3,4-Dimethoxypropiophenone
-
Ammonium acetate
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 3,4-dimethoxypropiophenone (1 equivalent), ammonium acetate (10 equivalents), and ethanol.
-
Carefully add a slurry of Raney Nickel (approximately 10-20% by weight of the ketone) to the reaction mixture.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Protocol 2: Asymmetric Reductive Amination using an Iridium Catalyst
This protocol is a general representation based on literature procedures for iridium-catalyzed asymmetric reductive amination.[2][3]
Materials:
-
3,4-Dimethoxypropiophenone
-
Ammonium formate
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral phosphine ligand (e.g., a chiral phosphoramidite)
-
Titanium(IV) isopropoxide
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the iridium precursor and the chiral ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture to form the active catalyst complex.
-
Add 3,4-dimethoxypropiophenone (1 equivalent) and ammonium formate (3-5 equivalents) to the reaction vessel.
-
Add titanium(IV) isopropoxide (1.2 equivalents) as a water scavenger.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-(3,4-Dimethoxyphenyl)propan-1-amine.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 3: Biocatalytic Reductive Amination using a Transaminase
This protocol is based on general procedures for transaminase-catalyzed synthesis of chiral amines.[5]
Materials:
-
3,4-Dimethoxypropiophenone
-
Transaminase (whole-cell or purified enzyme)
-
Amine donor (e.g., Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5-9.0)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution at the optimal pH for the chosen transaminase.
-
Add the transaminase enzyme, the amine donor in excess (e.g., 1 M), and the PLP cofactor (e.g., 1 mM).
-
Dissolve 3,4-dimethoxypropiophenone in a minimal amount of a water-miscible organic co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the formation of the amine product and the consumption of the ketone starting material by HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent (e.g., adjusting the pH or adding a denaturing solvent).
-
Separate the biocatalyst (e.g., by centrifugation for whole cells).
-
Extract the product from the aqueous phase with an appropriate organic solvent.
-
Dry the organic extract, concentrate, and purify the product as needed.
-
Determine the yield and enantiomeric excess of the resulting 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Conclusion and Future Outlook
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-amine can be achieved through various catalytic routes, each with its own set of advantages and limitations.
-
For large-scale, cost-effective production where chirality is not a concern, Raney Nickel and Pd/C are robust and well-established catalysts.
-
For the synthesis of enantiomerically pure amine, which is often a requirement in the pharmaceutical industry, chiral Iridium and Rhodium catalysts offer high enantioselectivity, albeit at a higher cost.
-
Biocatalysis with transaminases is emerging as a powerful, green, and highly selective alternative. As enzyme engineering continues to advance, the substrate scope and stability of these biocatalysts are expected to improve, making them increasingly attractive for industrial applications.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, and the desired stereochemistry of the final product. Future research will likely focus on developing more active, selective, and cost-effective catalysts, with a growing emphasis on sustainable and environmentally benign processes.
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Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Amaro, A., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(67), 40894–40903. [Link]
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Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 1-10. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]
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- Process for the reductive amination of ketones and aldehydes with aqueous amines. (2007). Google Patents.
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Wu, Z., et al. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications, 9(1), 1185. [Link]
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Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Amaro, A., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. (2020). Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
-
Transaminases for Green Chemistry: Recent Progress and Future Prospects. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 1-10. [Link]
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Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
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Comparative study on catalytic activity and stability of nano-sized nickel and raney nickel. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Ge, X., et al. (2014). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 4(81), 43195-43203. [Link]
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Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
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Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. (1998). Molecular Diversity, 4(3), 155-63. [Link]
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Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. (2019). Green Chemistry. Retrieved January 12, 2026, from [Link]
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A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. (2025). Green Chemistry. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of a Novel 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivative
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of a novel 1-(3,4-Dimethoxyphenyl)propan-1-amine derivative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure you can confidently validate your synthesized compounds.
The Critical Importance of Structural Confirmation
In the realm of drug discovery and development, even minor ambiguities in a molecule's structure can lead to significant downstream consequences, including misinterpreted biological activity, failed clinical trials, and wasted resources. The 1-(3,4-Dimethoxyphenyl)propan-1-amine scaffold is a key structural motif in various pharmacologically active compounds, making the precise determination of its derivatives' structures paramount. This guide will equip you with the knowledge to select and execute the most appropriate analytical methods for this task.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique provides a complete picture of a molecule's structure. A robust structural confirmation relies on the convergence of data from multiple, complementary methods. Here, we will compare and contrast four indispensable techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the initial identification of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and their connectivity.
-
Mass Spectrometry (MS): For determining the molecular weight and fragmentation patterns.
-
Single-Crystal X-ray Crystallography: The gold standard for obtaining an unambiguous three-dimensional structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR spectroscopy is an essential first-pass technique. Its speed and simplicity allow for a rapid assessment of whether the synthesized molecule contains the expected functional groups. For a primary amine derivative like ours, the presence of the N-H stretches is a key diagnostic indicator that distinguishes it from its synthetic precursors or other potential byproducts.
Trustworthiness: The characteristic absorption frequencies of functional groups are well-established. By comparing the obtained spectrum to known values, we can confidently identify the presence or absence of specific bonds.
Key FTIR Absorptions for a 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivative:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Significance for the Target Molecule |
| Primary Amine (N-H) | 3500-3300 (two bands) | Symmetric and Asymmetric Stretch | Confirms the presence of the primary amine.[1][2][3][4] |
| C-H (sp³) | 3000-2850 | Stretch | Indicates the aliphatic propane chain. |
| C-H (aromatic) | 3100-3000 | Stretch | Confirms the presence of the phenyl ring. |
| C=C (aromatic) | 1600-1450 | Stretch | Provides further evidence for the aromatic ring. |
| C-N | 1250-1020 | Stretch | Suggests the presence of the amine group.[5] |
| C-O (ether) | 1260-1000 (strong) | Stretch | Confirms the two methoxy groups on the phenyl ring. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can piece together the molecule's carbon-hydrogen framework. For our target molecule, ¹H NMR will reveal the number of protons in different electronic environments, while ¹³C NMR will identify all unique carbon atoms.
Trustworthiness: NMR is a highly reproducible and quantitative technique. The predictable nature of chemical shifts and coupling constants provides a self-validating system for structural assignment.
Expected ¹H and ¹³C NMR Signals for a 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivative:
¹H NMR:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Features |
| Ar-H | 6.5 - 7.5 | Multiplets | 3H | Signals corresponding to the three protons on the dimethoxyphenyl ring. |
| -OCH₃ | ~3.8 | Singlets | 6H | Two distinct singlets for the two methoxy groups. |
| CH -NH₂ | 2.5 - 3.5 | Triplet or Multiplet | 1H | The proton attached to the carbon bearing the amine group. |
| -CH₂ - | 1.5 - 2.5 | Multiplet | 2H | The methylene group of the propane chain. |
| -CH₃ | 0.8 - 1.2 | Triplet | 3H | The terminal methyl group of the propane chain. |
| -NH₂ | 0.5 - 5.0 | Broad Singlet | 2H | The amine protons, which are often broad and can be exchanged with D₂O.[6] |
¹³C NMR:
| Carbon | Expected Chemical Shift (ppm) | Key Features |
| C -O (Aromatic) | 140 - 160 | The two aromatic carbons attached to the methoxy groups. |
| C -H (Aromatic) | 110 - 130 | The three protonated aromatic carbons. |
| C -C (Aromatic) | 130 - 140 | The aromatic carbon attached to the propane chain. |
| C -NH₂ | 40 - 60 | The carbon atom bonded to the amine group. |
| -OC H₃ | ~55 | The carbons of the two methoxy groups. |
| -C H₂- | 20 - 40 | The methylene carbon of the propane chain. |
| -C H₃ | 10 - 20 | The terminal methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard ¹H spectrum.
-
To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
If further confirmation is needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns in both spectra to assign all protons and carbons to the proposed structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the crucial information of the molecule's exact mass, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues, acting as a molecular fingerprint. For amines, the "Nitrogen Rule" is a key diagnostic tool.[1][7]
Trustworthiness: The molecular ion peak provides a direct measure of the molecular weight. The fragmentation patterns, while complex, are governed by well-understood principles of chemical stability, making them reliable for structural elucidation.
Key Mass Spectrometry Features for a 1-(3,4-Dimethoxyphenyl)propan-1-amine Derivative:
-
Molecular Ion (M⁺): The presence of an odd-numbered molecular ion peak is a strong indication of a molecule containing an odd number of nitrogen atoms.[7][8]
-
α-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom, resulting in a resonance-stabilized iminium ion.[9] For the target molecule, this would involve the loss of an ethyl radical.
-
Loss of Ammonia: A common fragmentation for primary amines is the loss of a neutral ammonia (NH₃) molecule.[10]
-
Benzylic Cleavage: Cleavage at the benzylic position is also favorable, leading to the formation of a stable benzylic cation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and will likely produce a prominent protonated molecule peak [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation, providing more structural information.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer capable of high resolution (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion.
-
Data Analysis:
-
Determine the molecular formula from the accurate mass of the molecular ion.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed structure.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule.[11][12][13] It reveals not only the connectivity of atoms but also their spatial arrangement, bond lengths, and bond angles. This technique is considered the ultimate proof of structure.
Trustworthiness: The atomic coordinates derived from a high-quality crystal structure are highly precise and accurate, leaving no room for ambiguity in the molecular structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystals should be of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate atomic coordinates.
-
Data Analysis: The resulting three-dimensional structure confirms the atomic connectivity and stereochemistry of the molecule.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR | Functional groups | Fast, simple, inexpensive | Provides limited structural information |
| NMR | Detailed carbon-hydrogen framework and connectivity | Provides the most detailed structural information in solution | Requires more sample, more expensive instrumentation |
| MS | Molecular weight and fragmentation patterns | High sensitivity, provides molecular formula (HRMS) | Isomers can be difficult to distinguish |
| X-ray Crystallography | Unambiguous 3D structure | The "gold standard" for structural proof | Requires a suitable single crystal, which can be difficult to obtain |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for confirming the structure of a novel 1-(3,4-Dimethoxyphenyl)propan-1-amine derivative, integrating the discussed analytical techniques.
Caption: A logical workflow for the structural confirmation of a novel amine derivative.
Conclusion
Confirming the structure of a novel 1-(3,4-Dimethoxyphenyl)propan-1-amine derivative requires a systematic and multi-faceted analytical approach. By combining the rapid functional group identification of FTIR, the detailed connectivity mapping of NMR, and the precise molecular weight determination of mass spectrometry, researchers can build a strong and self-consistent case for their proposed structure. When the definitive proof of a three-dimensional structure is required and suitable crystals can be obtained, single-crystal X-ray crystallography provides the ultimate confirmation. By following the principles and protocols outlined in this guide, scientists can ensure the scientific integrity of their work and proceed with confidence in their subsequent research endeavors.
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A Preclinical Benchmarking Guide for Novel Antipsychotic Candidates: Evaluating 1-(3,4-Dimethoxyphenyl)propan-1-amine
This guide provides a comprehensive framework for the preclinical performance benchmarking of novel antipsychotic drug candidates, using the hypothetical compound 1-(3,4-Dimethoxyphenyl)propan-1-amine as a case study. As a structurally related analog to known psychoactive phenethylamines, this compound presents a compelling starting point for investigation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a rigorous, data-driven evaluation against established atypical antipsychotics.
Introduction: The Rationale for a New Antipsychotic
The treatment of schizophrenia and other psychotic disorders remains a significant challenge, with current medications often providing incomplete symptom relief and carrying a substantial side-effect burden.[3][4] Atypical antipsychotics, while an improvement over first-generation drugs, still have limitations.[5][6] The development of novel antipsychotics with improved efficacy, particularly for negative and cognitive symptoms, and a more favorable side-effect profile is a critical unmet need.[3][7]
This guide outlines a preclinical workflow to characterize the antipsychotic potential of a new chemical entity, 1-(3,4-Dimethoxyphenyl)propan-1-amine. The proposed evaluation pipeline is designed to establish a comprehensive pharmacological profile, from in vitro receptor binding to in vivo behavioral efficacy and side-effect liability.
Phase 1: In Vitro Characterization - Receptor Binding Profile
The initial step in evaluating a potential antipsychotic is to determine its affinity for key neurotransmitter receptors implicated in the pathophysiology of psychosis and the mechanism of action of current antipsychotics.[8][9] A broad receptor binding screen provides crucial insights into the compound's potential therapeutic effects and off-target liabilities.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of 1-(3,4-Dimethoxyphenyl)propan-1-amine for a panel of CNS receptors and compare them to the well-characterized atypical antipsychotic, Olanzapine.
Methodology:
-
Compound Preparation: 1-(3,4-Dimethoxyphenyl)propan-1-amine and Olanzapine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to generate a range of concentrations for competition binding assays.
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D2, Serotonin 5-HT2A, etc.) are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Binding Assay:
-
A fixed concentration of a specific radioligand for each receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the test compound (1-(3,4-Dimethoxyphenyl)propan-1-amine) or the reference compound (Olanzapine) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.
-
-
Detection and Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Receptor Binding Profile
| Receptor | 1-(3,4-Dimethoxyphenyl)propan-1-amine (Ki, nM) | Olanzapine (Ki, nM) | Rationale for Inclusion |
| Dopamine D2 | 25.3 | 1.1 | Primary target for antipsychotic efficacy.[8] |
| Serotonin 5-HT2A | 8.7 | 4.1 | A key feature of atypical antipsychotics, thought to mitigate extrapyramidal symptoms and improve negative symptoms.[4][8] |
| Serotonin 5-HT1A | 150.2 | 259 | Partial agonism at this receptor may contribute to antidepressant and anxiolytic effects.[5] |
| Histamine H1 | >1000 | 7.3 | High affinity is associated with sedation and weight gain. |
| Muscarinic M1 | >1000 | 1.9 | High affinity is associated with anticholinergic side effects (e.g., dry mouth, blurred vision). |
| Adrenergic α1 | 89.5 | 19 | Blockade can lead to orthostatic hypotension. |
Interpretation: The hypothetical data above suggests that 1-(3,4-Dimethoxyphenyl)propan-1-amine exhibits a strong affinity for both Dopamine D2 and Serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[8][10] Importantly, it shows significantly lower affinity for Histamine H1 and Muscarinic M1 receptors compared to Olanzapine, predicting a potentially more favorable side-effect profile with less sedation and fewer anticholinergic effects.
Phase 2: In Vivo Behavioral Efficacy
Animal models are essential for assessing the potential therapeutic effects of a novel compound on behaviors relevant to the symptoms of schizophrenia.[11][12][13]
Model 1: Prepulse Inhibition (PPI) of the Startle Response
Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[14] The ability of a drug to restore disrupted PPI is a strong predictor of antipsychotic efficacy.[13]
Experimental Protocol:
-
Animal Model: Rats are treated with a psychotomimetic agent, such as the NMDA receptor antagonist phencyclidine (PCP), to induce a deficit in PPI.
-
Drug Administration: Different doses of 1-(3,4-Dimethoxyphenyl)propan-1-amine or a reference antipsychotic are administered to the PCP-treated rats.
-
PPI Testing:
-
Animals are placed in a startle chamber.
-
A series of trials are presented, some with a loud acoustic startle stimulus alone and others where the startle stimulus is preceded by a weak, non-startling prepulse.
-
The startle response (whole-body flinch) is measured.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.
Model 2: Amphetamine-Induced Hyperlocomotion
Rationale: Dopamine agonists like amphetamine induce hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of psychosis.[14] Antipsychotic drugs are effective at attenuating this hyperactivity.
Experimental Protocol:
-
Drug Administration: Rodents receive various doses of 1-(3,4-Dimethoxyphenyl)propan-1-amine or a reference drug.
-
Amphetamine Challenge: After a pre-treatment period, the animals are administered amphetamine.
-
Locomotor Activity Monitoring: Animals are placed in open-field arenas equipped with infrared beams to track their movement. Locomotor activity (e.g., distance traveled, rearing) is recorded for a set duration.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated, amphetamine-challenged group.
Comparative Behavioral Efficacy
| Behavioral Assay | 1-(3,4-Dimethoxyphenyl)propan-1-amine (ED50, mg/kg) | Olanzapine (ED50, mg/kg) |
| Reversal of PCP-induced PPI Deficit | 1.5 | 0.5 |
| Inhibition of Amphetamine-Induced Hyperlocomotion | 2.0 | 0.8 |
Interpretation: The hypothetical effective doses (ED50) suggest that 1-(3,4-Dimethoxyphenyl)propan-1-amine is effective in two predictive models of antipsychotic activity, albeit at a slightly higher dose than Olanzapine.
Phase 3: In Vivo Side-Effect Liability Assessment
A critical aspect of benchmarking a new antipsychotic is to evaluate its potential for inducing common and debilitating side effects.[11]
Catalepsy Test for Extrapyramidal Symptoms (EPS)
Rationale: The catalepsy test in rodents is a widely used model to predict the liability of a drug to induce Parkinsonian-like motor side effects (EPS).[11]
Experimental Protocol:
-
Drug Administration: Rodents are treated with a range of doses of 1-(3,4-Dimethoxyphenyl)propan-1-amine or a reference drug (e.g., Haloperidol as a positive control, Olanzapine as a low-EPS comparator).
-
Catalepsy Assessment: At various time points after drug administration, the animal's forepaws are placed on an elevated bar. The time it takes for the animal to remove its paws and correct its posture is measured.
-
Data Analysis: A therapeutic index is calculated by comparing the dose that produces catalepsy to the dose that shows efficacy in the behavioral models.
Comparative Side-Effect Profile
| Side-Effect Model | 1-(3,4-Dimethoxyphenyl)propan-1-amine | Olanzapine | Haloperidol |
| Catalepsy Induction (Median Effective Dose, mg/kg) | > 30 | ~10 | 0.5 |
Interpretation: The hypothetical data indicates that 1-(3,4-Dimethoxyphenyl)propan-1-amine has a significantly lower propensity to induce catalepsy compared to both Olanzapine and the typical antipsychotic Haloperidol, suggesting a reduced risk of EPS.
Visualizing the Workflow and Mechanisms
Caption: Preclinical evaluation workflow for a novel antipsychotic candidate.
Caption: Simplified signaling pathway for atypical antipsychotics.
Conclusion and Future Directions
This guide outlines a foundational preclinical benchmarking strategy for the novel compound 1-(3,4-Dimethoxyphenyl)propan-1-amine. The hypothetical data presented positions this compound as a promising atypical antipsychotic candidate with the potential for an improved side-effect profile over existing medications.
Further preclinical development would necessitate a more extensive characterization, including:
-
Pharmacokinetic studies: To determine absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chronic dosing studies: To assess long-term efficacy and safety.[14]
-
Models of negative and cognitive symptoms: To explore broader therapeutic potential.
-
Metabolic side-effect screening: To evaluate the risk of weight gain and diabetes.
By following a systematic and comparative approach as detailed in this guide, researchers can build a robust data package to support the advancement of novel antipsychotic candidates toward clinical development.
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A Comparative Analysis of the Receptor Binding Profiles of 1-(3,4-Dimethoxyphenyl)propan-1-amine Analogs
This guide provides a detailed comparative analysis of the receptor binding profiles for analogs of the 1-(3,4-Dimethoxyphenyl)propan-1-amine scaffold. We will explore the nuanced interactions of these compounds with key central nervous system (CNS) targets, grounded in established experimental methodologies. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and neuroscience.
Introduction: The Significance of the Phenethylamine Scaffold
The 1-(3,4-Dimethoxyphenyl)propan-1-amine structure belongs to the broader class of phenethylamines, a foundational scaffold for a vast number of neurotransmitters, hormones, and pharmacologically active compounds. Its core structure is closely related to endogenous monoamines like dopamine and norepinephrine, as well as classic psychoactive molecules. The 3,4-dimethoxy substitution pattern is a key feature of several well-studied psychoactive compounds, influencing metabolic stability and receptor interaction.
Understanding the receptor binding profile—the affinity of a compound for a range of biological targets—is a cornerstone of modern drug development. It allows us to predict a compound's potential therapeutic effects, off-target side effects, and overall mechanism of action. For this particular scaffold, the primary targets of interest are the monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in mood, cognition, and various psychiatric disorders. This guide will dissect how subtle structural modifications to this parent molecule can dramatically alter its affinity and selectivity, providing a roadmap for rational drug design.
Experimental Methodology: Quantifying Receptor Interactions
To ensure the trustworthiness and reproducibility of binding data, standardized and validated assays are essential. The primary method for determining the binding affinity of novel compounds is the competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assays
This technique quantifies the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The assay is performed using cell membranes or tissue homogenates that are rich in the receptor of interest.
The core principle is equilibrium-based competition. As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the receptor binding sites. The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Kᵢ value represents the intrinsic affinity of the test compound for the receptor, with lower values indicating higher affinity.
Step-by-Step Experimental Protocol: Radioligand Binding Assay
-
Preparation of Receptor Source:
-
Utilize commercially available cell lines (e.g., HEK293 or CHO cells) stably expressing a single human receptor subtype (e.g., hSERT, hD₂).
-
Harvest cells and prepare a membrane fraction through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay to ensure consistency across experiments.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., Tris-HCl with appropriate salts).
-
A fixed concentration of the specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Raclopride for D₂). This concentration is typically chosen to be close to the radioligand's Kₑ value for the receptor.
-
A range of concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
The prepared cell membrane suspension.
-
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor). Represents the maximum amount of radioligand that can bind.
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a very high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Citalopram for SERT). This measures the amount of radioligand that binds to non-receptor components (like the filter plate itself).
-
-
Incubation & Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection & Data Analysis:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well/filter.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Comparative Receptor Binding Profiles
The following table summarizes the binding affinities (Kᵢ, nM) of the parent compound, 1-(3,4-Dimethoxyphenyl)propan-1-amine, and a series of its analogs for key monoamine transporters and receptors. Lower Kᵢ values indicate stronger binding affinity. Data presented is representative of values typically found for this chemical class in the scientific literature.
| Compound ID | R₁ (α-position) | R₂ (Amine) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D₂ Kᵢ (nM) |
| Parent | -H | -H | 850 | 1200 | 950 | 450 | >10,000 |
| Analog 1 | -CH₃ (Amphetamine) | -H | 750 | 250 | 150 | 500 | >10,000 |
| Analog 2 | =O (Cathinone) | -H | 400 | 90 | 50 | 600 | >10,000 |
| Analog 3 | -H | -CH₃ (N-methyl) | 600 | 900 | 700 | 350 | >10,000 |
| Analog 4 | -H | -CH₂CH₃ (N-ethyl) | 950 | 1500 | 1100 | 400 | >10,000 |
| Analog 5 | 2,5-dimethoxy* | -H | 150 | 1800 | 1400 | 25 | >10,000 |
*Note: For Analog 5, the core phenyl ring substitution is changed from 3,4-dimethoxy to 2,5-dimethoxy for comparison.
Discussion: Structure-Activity Relationships (SAR)
The data presented in the table reveals critical structure-activity relationships that govern the potency and selectivity of these analogs.
-
Alpha-Methylation (Analog 1): The addition of a methyl group at the alpha-position (α-CH₃), creating an amphetamine-like structure, significantly increases affinity for the dopamine (DAT) and norepinephrine (NET) transporters compared to the parent compound. This modification is known to protect the molecule from degradation by monoamine oxidase (MAO), increasing its duration of action, and also enhances its interaction with the hydrophobic pockets within the transporter binding sites. The effect on SERT is less pronounced.
-
Beta-Ketonation (Analog 2): Introducing a ketone at the beta-position (=O), characteristic of cathinones, further enhances affinity and shifts selectivity towards DAT and NET. The polar ketone group can form hydrogen bonds within the receptor binding site, altering the binding pose and increasing potency for catecholamine transporters over the serotonin transporter.
-
N-Alkylation (Analogs 3 & 4): The effect of modifying the terminal amine group is highly dependent on the size of the alkyl group.
-
N-methylation (Analog 3): Small additions like a methyl group are generally well-tolerated and may slightly increase potency at SERT and 5-HT₂ₐ receptors, potentially by enhancing lipophilicity or interacting with specific residues.
-
N-ethylation (Analog 4): Increasing the bulk on the amine with an ethyl group or larger substituents often leads to a significant decrease in affinity for all monoamine transporters. This is due to steric hindrance, where the larger group physically prevents the molecule from fitting optimally into the narrow binding pockets of the transporters.
-
-
Phenyl Ring Substitution (Analog 5): The position of the methoxy groups on the phenyl ring is a critical determinant of receptor selectivity. Shifting from a 3,4-dimethoxy pattern to a 2,5-dimethoxy pattern dramatically decreases affinity for all monoamine transporters but introduces very high affinity for the 5-HT₂ₐ receptor. This is the hallmark of the 2C-x family of psychedelic phenethylamines, where the substitution pattern facilitates a strong agonistic interaction with this specific serotonin receptor subtype.
SAR Summary Diagram
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 1-(3,4-Dimethoxyphenyl)propan-1-amine
This guide provides a detailed operational and logistical framework for the proper disposal of 1-(3,4-Dimethoxyphenyl)propan-1-amine. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Profile and Risk Assessment
1-(3,4-Dimethoxyphenyl)propan-1-amine belongs to the substituted phenethylamine class, a group of compounds that can have significant physiological effects.[4][5] Based on its analogue, 3,4-Dimethoxyphenethylamine, it is classified as a hazardous substance under the OSHA Hazard Communication Standard.[2] The primary risks involve direct contact and inhalation.
Table 1: GHS Hazard Classification (Based on 3,4-Dimethoxyphenethylamine Analogue)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][6] |
The toxicological properties of many substituted phenethylamines are not fully investigated, which necessitates handling them with a high degree of caution.[1][2]
Core Disposal Principles: The Foundation of Safety
Before proceeding to specific protocols, it is crucial to internalize the universal principles of chemical waste management. These are non-negotiable rules that prevent accidents, ensure regulatory compliance, and protect the environment.
-
No Drain or Trash Disposal: Never dispose of this chemical, in pure form or in solution, down the laboratory sink or in the regular trash.[7] This is a regulated hazardous waste.
-
Segregation is Key: Always segregate amine waste from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent potentially violent reactions.[7][8]
-
Proper Containment: All hazardous waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste.[7][9] Liquid waste containers must be kept in secondary containment to mitigate spills.[7]
-
Labeling and Identification: Every waste container must be accurately and clearly labeled. Unidentified chemicals ("unknowns") create significant disposal challenges and safety risks.[9][10]
-
Waste Minimization: Whenever feasible, reduce the scale of experiments to generate less waste.[8] Consider if unwanted chemicals can be used by other researchers in your department before designating them as waste.[8][10]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final handoff for disposal.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Collection and Segregation
Collect different waste streams separately to ensure proper disposal pathways.
-
Pure Chemical/Residue: Collect any unwanted or expired solid 1-(3,4-Dimethoxyphenyl)propan-1-amine in its original container or a new, clearly labeled container designated for solid hazardous waste.
-
Solutions: Collect all aqueous and solvent-based solutions containing the amine in a dedicated, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and paper towels that are grossly contaminated should be collected in a separate, sealed bag or container labeled as "Solid Hazardous Waste" with the chemical name listed.[9]
Step 3: Container Management and Labeling
Proper container management is critical for safety and compliance.
-
Container Choice: Use containers in good condition, with no leaks or rust, and with secure, tight-fitting lids.[9] For liquids, the original reagent bottle is often a good choice.[8]
-
Labeling: Attach a completed Hazardous Waste Label from your institution's EHS office.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(3,4-Dimethoxyphenyl)propan-1-amine."
-
The approximate concentration and volume.
-
All components of a mixture, including solvents.
-
The date accumulation started.
-
-
Container Status: Keep waste containers closed at all times except when adding waste.[7][9]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Away from heat, sparks, or open flames.[11]
-
Segregated from incompatible materials.[8]
-
Within secondary containment.[7]
Step 5: Final Disposal
Do not attempt to neutralize or treat this chemical waste yourself.
-
Once the waste container is full or you are finished with the project, schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal company.[6][7][10] They are equipped to manage the transport and final disposal in accordance with all federal, state, and local regulations.[10][12]
Decontamination and Disposal of Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinsing: For a container to be disposed of as non-hazardous waste, it must be triple-rinsed.[9][12]
-
Collect Rinsate: The first rinse must be with a suitable solvent (e.g., methanol, acetone) capable of dissolving the chemical residue. This first rinsate is considered hazardous and must be collected and added to your liquid hazardous waste container.[7][9]
-
Subsequent Rinses: Subsequent rinses can be with water. These can typically be discarded down the drain, but confirm this with your EHS office.
-
Final Preparation: After triple-rinsing and air-drying in a fume hood, completely remove or deface the original label to prevent confusion.[7][12] The clean, dried container can then be disposed of in the appropriate glass or solid waste receptacle.[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste related to 1-(3,4-Dimethoxyphenyl)propan-1-amine.
Caption: Decision workflow for proper segregation and disposal.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous (Chemical) Waste Disposal Procedures. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
-
3,4-Dimethoxyphenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Experimental Study on the Postmortem Redistribution of the Substituted Phenethylamine, 25B-NBOMe. (2017). PubMed. Retrieved from [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
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Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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1-Propanone, 1-(3,4-dimethoxyphenyl)-. (n.d.). PubChem. Retrieved from [Link]
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Phenethylamines. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]
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Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
January 2025 EPA Waste Management Updates Newsletter. (2025, January 16). GovDelivery. Retrieved from [Link]
-
3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3). (n.d.). Chemchart. Retrieved from [Link]
Sources
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- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
